An In-depth Technical Guide to the Synthesis of Ethyl (2-methylphenoxy)acetate from o-Cresol
Prepared by: Gemini, Senior Application Scientist Executive Summary This guide provides a comprehensive technical overview for the synthesis of ethyl (2-methylphenoxy)acetate, a valuable intermediate in the chemical and...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview for the synthesis of ethyl (2-methylphenoxy)acetate, a valuable intermediate in the chemical and pharmaceutical industries. The primary synthesis route detailed herein is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document elucidates the underlying reaction mechanism, explores critical process parameters, provides a detailed, field-proven experimental protocol, and addresses essential safety considerations. Designed for researchers, chemists, and process development professionals, this whitepaper combines theoretical principles with practical insights to ensure a successful and reproducible synthesis.
Introduction: Significance and Applications
Ethyl (2-methylphenoxy)acetate is an aryloxyalkanoate ester. This class of compounds is structurally significant, serving as precursors and intermediates in the synthesis of various more complex molecules. The parent acid, (2-methylphenoxy)acetic acid (also known as MCPA), is a widely used systemic phenoxy herbicide. The ester form, ethyl (2-methylphenoxy)acetate, finds utility as a building block in organic synthesis and is of interest to researchers in agrochemicals and drug discovery for the development of new active compounds. The synthesis pathway from o-cresol, a readily available starting material, represents an efficient and industrially relevant chemical transformation.
The Williamson Ether Synthesis: A Mechanistic Overview
The formation of ethyl (2-methylphenoxy)acetate from o-cresol and ethyl chloroacetate is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The overall transformation can be dissected into two critical steps:
Deprotonation of o-Cresol: The phenolic hydroxyl group of o-cresol is weakly acidic. To generate a potent nucleophile, it must be deprotonated by a suitable base. This step yields the 2-methylphenoxide (or o-cresolate) anion, which is a much stronger nucleophile than the neutral alcohol.[1]
Nucleophilic Attack: The generated o-cresolate anion then acts as the nucleophile, attacking the electrophilic α-carbon of ethyl chloroacetate. In a concerted mechanism, the o-cresolate forms a new carbon-oxygen bond while simultaneously displacing the chloride ion, a good leaving group.[3]
This SN2 pathway is favored because ethyl chloroacetate is a primary alkyl halide, which minimizes steric hindrance and the competing E2 elimination reaction.[1][3]
Technical Whitepaper: Physicochemical Characterization and Applications of Ethyl (2-methylphenoxy)acetate
Executive Summary Ethyl (2-methylphenoxy)acetate (CAS 93917-68-1) is a specialized aromatic ester serving as a critical intermediate in the synthesis of phenoxy-herbicide analogs (e.g., MCPA derivatives) and pharmaceutic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl (2-methylphenoxy)acetate (CAS 93917-68-1) is a specialized aromatic ester serving as a critical intermediate in the synthesis of phenoxy-herbicide analogs (e.g., MCPA derivatives) and pharmaceutical candidates targeting metabolic pathways (PPAR agonists). This guide provides a definitive technical profile of the compound, synthesizing experimental physicochemical data with structural analysis to support rigorous research and development workflows.
Chemical Identity & Structural Analysis[1][2][3]
The compound consists of an o-cresol moiety ether-linked to an ethyl acetate backbone. Its lipophilic aromatic ring coupled with a hydrolyzable ester tail defines its reactivity profile—stable in neutral organic media but susceptible to base-catalyzed hydrolysis.
Denser than water; facilitates phase separation in aqueous workups [1][2].
Refractive Index
1.503
Diagnostic for purity; deviations >0.002 suggest hydrolysis or solvent contamination [2][3].
Boiling Point
119–120 °C (reduced pressure)
Critical Note: Literature often cites 119–120 °C without specifying pressure [1][3]. Based on thermodynamic comparison with Ethyl benzoate (BP 212 °C @ 1 atm), this value corresponds to vacuum conditions (approx. 10–15 mmHg). The atmospheric BP is estimated >240 °C.
Flash Point
>110 °C (>230 °F)
Classified as a Class IIIB combustible liquid; safe for standard lab handling [1].
Solubility & Lipophilicity
Water Solubility: Negligible (<0.1 g/L). The hydrophobic tolyl ring dominates the solvation profile.
Organic Solubility: Miscible with Ethanol, Ethyl Acetate, Dichloromethane, and Toluene.
LogP (Octanol-Water): Estimated ~2.8–3.2.
Significance: This moderate lipophilicity ensures good membrane permeability for biological assays but requires surfactants (e.g., Tween 80) for aqueous formulation in drug screening.
Spectral Characterization
For researchers verifying compound identity, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (
H NMR)
Shift (, ppm)
Multiplicity
Integration
Assignment
1.28
Triplet ( Hz)
3H
Ester methyl (–OCH₂CH₃ )
2.28
Singlet
3H
Aromatic methyl (Ar-CH₃ )
4.25
Quartet ( Hz)
2H
Ester methylene (–OCH₂ CH₃)
4.63
Singlet
2H
Ether methylene (–OCH₂ CO–)
6.68 – 7.18
Multiplet
4H
Aromatic protons
Note: Shifts are referenced to CDCl₃ (7.26 ppm). The singlet at 4.63 ppm is the most distinct marker; a shift or splitting here often indicates hydrolysis to the free acid.
C–H Stretch: 2900–3000 cm⁻¹ (Aliphatic) and >3000 cm⁻¹ (Aromatic).
Synthesis & Impurity Profiling
The primary synthetic route involves the Williamson ether synthesis. Understanding this pathway is crucial for identifying potential impurities in commercial samples.
Synthetic Pathway
Impurity Profile
Unreacted o-Cresol: Detectable by phenolic odor and colorimetric tests (FeCl₃).
Hydrolysis Product: (2-Methylphenoxy)acetic acid. Formed if moisture is present during storage. Detected by broad -OH stretch in IR (2500–3300 cm⁻¹).
C-Alkylated Isomers: Under harsh basic conditions, alkylation may occur on the aromatic ring rather than the oxygen, though this is rare with carbonate bases.
Ethyl (2-methylphenoxy)acetate CAS 93917-68-1 spectral data
An In-Depth Technical Guide to the Spectral Analysis of Ethyl (2-methylphenoxy)acetate (CAS 93917-68-1) Abstract This technical guide provides a comprehensive analysis of the spectral data for Ethyl (2-methylphenoxy)acet...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectral Analysis of Ethyl (2-methylphenoxy)acetate (CAS 93917-68-1)
Abstract
This technical guide provides a comprehensive analysis of the spectral data for Ethyl (2-methylphenoxy)acetate, CAS 93917-68-1. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, and Infrared (IR) spectroscopy for the structural elucidation and verification of this compound. By integrating predictive analysis based on its molecular structure with established spectroscopic principles, this guide serves as a self-validating reference. It details not only the interpretation of expected spectral data but also provides robust, field-proven protocols for data acquisition. The synergistic use of these analytical techniques is emphasized to ensure the unambiguous confirmation of the molecule's identity and purity, a critical step in any chemical synthesis or drug development pipeline.
Section 1: Introduction to Ethyl (2-methylphenoxy)acetate
Ethyl (2-methylphenoxy)acetate is an ester derivative of (2-methylphenoxy)acetic acid.[1] As a fine chemical, it serves as a valuable intermediate in various synthetic pathways. Accurate characterization is paramount to ensure the integrity of subsequent research and development activities. Spectroscopic analysis provides a non-destructive, highly detailed "fingerprint" of the molecule, confirming its structure, purity, and stability.
Chemical Identity and Properties
A summary of the key physicochemical properties of Ethyl (2-methylphenoxy)acetate is provided below.[2][3][4]
The structural formula of Ethyl (2-methylphenoxy)acetate is foundational to predicting and interpreting its spectral data.
Caption: Molecular Structure of Ethyl (2-methylphenoxy)acetate.
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For organic compounds, Electron Ionization (EI) is a common method that provides a characteristic fragmentation pattern, serving as a molecular fingerprint.[7]
Predicted Mass Spectrum and Fragmentation
Upon electron impact, Ethyl (2-methylphenoxy)acetate will form a molecular ion (M⁺•) which can then undergo fragmentation. The stability of the resulting carbocations and neutral radicals governs the fragmentation pathways.[8]
Molecular Ion (M⁺•): The unfragmented radical cation should appear at an m/z corresponding to the molecular weight of the molecule, which is 194.[9]
Base Peak: The most stable fragment typically forms the base peak (the most intense signal). For this molecule, cleavage of the C-O bond to form the (2-methylphenoxy)acetyl cation or a related fragment is a highly probable pathway.
Key Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways in EI-MS.
Cleavage of the ester group, forming a stable benzylic-type cation.
107
Cresyl Cation
[C₇H₇O]⁺
Loss of a CH₂ group from the m/z 121 fragment.
91
Tropylium Ion
[C₇H₇]⁺
A common, stable fragment from substituted benzene rings.
45
Ethoxycarbonyl fragment
[COOC₂H₅]⁺
Cleavage at the ether oxygen.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing a volatile liquid like Ethyl (2-methylphenoxy)acetate. The GC separates the compound from any impurities before it enters the mass spectrometer.
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
GC Inlet Configuration:
Injector: Split/Splitless
Injector Temperature: 250 °C
Injection Volume: 1 µL
Split Ratio: 50:1 (adjust as needed for concentration)
GC Column and Oven Program:
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
MS Configuration (EI):
Ion Source: Electron Ionization (EI)
Ion Source Temperature: 230 °C
Electron Energy: 70 eV
Mass Range: Scan from m/z 40 to 400.
Data Analysis: Identify the peak corresponding to Ethyl (2-methylphenoxy)acetate by its retention time. Analyze the resulting mass spectrum, identifying the molecular ion and comparing the fragmentation pattern to the predicted values and a reference library (e.g., NIST).[8]
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[11] The structure of Ethyl (2-methylphenoxy)acetate has five distinct proton environments.
Table of Predicted ¹H NMR Signals:
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 6.8 - 7.2
Multiplet
4H
Ar-H
Aromatic protons are deshielded by the ring current. The ortho-methyl group and ether linkage create a complex splitting pattern.
~ 4.6
Singlet
2H
Ar-O-CH₂ -C=O
Protons are adjacent to two deshielding groups (ether oxygen and carbonyl), resulting in a downfield shift. No adjacent protons lead to a singlet.
~ 4.2
Quartet
2H
O-CH₂ -CH₃
Protons are deshielded by the adjacent ester oxygen. They are split into a quartet by the neighboring three methyl protons (n+1 = 3+1 = 4).
~ 2.2
Singlet
3H
Ar-CH₃
Benzylic protons typically appear in this region. No adjacent protons result in a singlet.
~ 1.2
Triplet
3H
O-CH₂-CH₃
Aliphatic protons are shielded. They are split into a triplet by the neighboring two methylene protons (n+1 = 2+1 = 3).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.[12] Due to the lack of symmetry, all 11 carbon atoms in Ethyl (2-methylphenoxy)acetate are chemically distinct and should produce 11 separate signals.
Table of Predicted ¹³C NMR Signals:
Chemical Shift (δ, ppm)
Assignment
Rationale
~ 169
C =O
The ester carbonyl carbon is highly deshielded.[12][13]
~ 156
Ar-C -O
Aromatic carbon attached to the electronegative oxygen is shifted significantly downfield.
~ 131
Ar-C -CH₃
Quaternary aromatic carbon attached to the methyl group.
~ 120 - 130
Ar-C H (x3)
Aromatic CH carbons.
~ 112
Ar-C H
Aromatic CH carbon ortho or para to the oxygen, shielded by its electron-donating effect.
~ 65
Ar-O-C H₂-
Methylene carbon attached to the phenoxy oxygen, deshielded.
~ 61
-O-C H₂-CH₃
Methylene carbon of the ethyl group, deshielded by the ester oxygen.
~ 16
Ar-C H₃
Carbon of the aromatic methyl group.
~ 14
-CH₂-C H₃
Terminal methyl carbon of the ethyl group.
Experimental Protocol: Acquiring NMR Spectra
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into a clean NMR tube.
Solvent Addition: Add ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which also contains a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[13]
Homogenization: Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
Instrument Setup: Place the NMR tube in the spectrometer.
Data Acquisition:
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to optimize homogeneity.
Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum. Standard pulse programs are typically used.[14]
Data Processing: Fourier transform the raw data. Phase the spectra and integrate the ¹H signals. Reference the chemical shifts to the TMS peak at 0.00 ppm.
Workflow for NMR Data Interpretation
Caption: A systematic workflow for NMR spectral interpretation.
Section 4: Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[15][16]
Predicted IR Spectrum
The IR spectrum is dominated by absorptions from the ester and aromatic functionalities.
Table of Predicted Characteristic IR Absorptions:
Wavenumber (cm⁻¹)
Bond
Vibration Type
Intensity
Functional Group
~ 3100-3000
C-H
Stretching
Medium-Weak
Aromatic
~ 2980-2850
C-H
Stretching
Medium
Aliphatic (CH₃, CH₂)
~ 1760-1740
C=O
Stretching
Strong
Ester
~ 1600, 1490
C=C
Stretching
Medium
Aromatic Ring
~ 1250-1200
C-O
Stretching (Aryl-O)
Strong
Aryl Ether
~ 1200-1050
C-O
Stretching (O-Alkyl)
Strong
Ester
The most prominent and diagnostic peak will be the strong C=O stretch of the ester group. The presence of both aryl-O and alkyl-O C-O stretching bands, along with aromatic and aliphatic C-H stretches, confirms the major structural components.
Experimental Protocol: Acquiring an IR Spectrum (ATR)
Attenuated Total Reflectance (ATR) is a common, simple method for liquid samples.
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.
Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-600 cm⁻¹.
Cleaning: After analysis, thoroughly clean the sample from the crystal using an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Section 5: Integrated Spectroscopic Analysis
While each spectroscopic technique provides valuable data, their true power lies in their combined application. This synergistic approach ensures a comprehensive and unambiguous structural confirmation.
Caption: Integrated workflow showing complementary data from MS, NMR, and IR.
MS confirms the molecular weight (m/z 194) and provides fragmentation data consistent with the proposed structure.
IR confirms the presence of key functional groups —most notably the strong ester C=O stretch—corroborating the compound class.
NMR provides the definitive structural map , showing the exact number and connectivity of all carbon and hydrogen atoms, leaving no ambiguity about the isomeric form (i.e., confirming the 2-methylphenoxy substitution).
Section 6: Conclusion
The comprehensive spectral analysis of Ethyl (2-methylphenoxy)acetate (CAS 93917-68-1) relies on the integrated interpretation of Mass Spectrometry, ¹H and ¹³C NMR, and Infrared spectroscopy. The predicted data, rooted in fundamental chemical principles, provides a clear roadmap for researchers. The molecular ion at m/z 194, the characteristic ester carbonyl stretch around 1750 cm⁻¹, and the unique set of 5 proton and 11 carbon signals in the NMR spectra collectively form a robust analytical profile. Adherence to the detailed protocols herein ensures the acquisition of high-quality data, which is essential for the verification of molecular identity and purity in any scientific endeavor, from basic research to advanced drug development.
References
CAS. (n.d.). Ethyl 2-(2-methylphenoxy)acetate. CAS Common Chemistry. Retrieved January 29, 2026, from [Link]
Learning Science. (2021, September 3). NMR spectrum of ethyl acetate [Video]. YouTube. Retrieved January 29, 2026, from [Link]
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]
Global Substance Registration System. (n.d.). ETHYL (2-METHYLPHENOXY)ACETATE. Retrieved January 29, 2026, from [Link]
Chemsrc. (n.d.). ethyl 2-(o-tolyloxy)acetate | CAS#:93917-68-1. Retrieved January 29, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl (2-methoxyphenoxy)acetate. PubChem Compound Database. Retrieved January 29, 2026, from [Link]
Clark, J. (2023). Interpreting Mass Spectra. Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
University of Colorado Boulder. (n.d.). Esters. An Introduction. Retrieved January 29, 2026, from [Link]
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. Retrieved from [Link]
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved January 29, 2026, from [Link]
OpenStax. (2023). Interpreting Mass Spectra. In Organic Chemistry. Retrieved January 29, 2026, from [Link]
MIT DSpace. (n.d.). Experiment 5: Fischer Esterification. Retrieved January 29, 2026, from [Link]
Aryal, S. (2022). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Microbe Notes. Retrieved January 29, 2026, from [Link]
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2). Retrieved from [Link]
Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 29, 2026, from [Link]
LibreTexts Chemistry. (2023). Infrared Spectroscopy. Retrieved January 29, 2026, from [Link]
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved January 29, 2026, from [Link]
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved January 29, 2026, from [Link]
The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry [Video]. YouTube. Retrieved January 29, 2026, from [Link]
University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved January 29, 2026, from [Link]
California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved January 29, 2026, from [Link]
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
Chemash. (n.d.). Infrared Spectroscopy – Principle, Instrumentation, Interpretation & Applications. Retrieved January 29, 2026, from [Link]
Wikipedia. (n.d.). Mass spectral interpretation. Retrieved January 29, 2026, from [Link]
JoVE. (2020). Esterification. Retrieved January 29, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved January 29, 2026, from [Link]
Technical Guide: 1H and 13C NMR Spectral Analysis of Ethyl (2-methylphenoxy)acetate
Executive Summary Ethyl (2-methylphenoxy)acetate (CAS: 93917-68-1), also known as ethyl o-cresoxyacetate, is a pivotal intermediate in the synthesis of phenoxyacetic acid herbicides (e.g., MCPA derivatives) and pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl (2-methylphenoxy)acetate (CAS: 93917-68-1), also known as ethyl o-cresoxyacetate, is a pivotal intermediate in the synthesis of phenoxyacetic acid herbicides (e.g., MCPA derivatives) and pharmaceutical precursors.[1][2] Its structural integrity relies on the precise formation of the ether linkage between the o-cresol moiety and the ethyl acetate fragment.
This guide provides a comprehensive spectral analysis for researchers validating the synthesis or purity of this compound. The analysis focuses on the distinct chemical shifts arising from the ortho-substitution pattern and the ester functionality, distinguishing it from para-isomers or unreacted starting materials.
Structural Analysis & Atom Numbering
Before interpreting the spectra, we must define the magnetic environments. The molecule consists of two distinct domains: the ethyl acetate tail and the 2-methylphenoxy head .
Molecular Structure Diagram
Caption: Connectivity map of Ethyl (2-methylphenoxy)acetate highlighting key magnetic environments.
Experimental Methodology
To ensure reproducibility and high-resolution data, the following protocol is recommended.
Sample Preparation Protocol
Solvent: Deuterated Chloroform (
) is the standard solvent. It minimizes overlap with the aliphatic region.[3]
Concentration:
1H NMR: 10–15 mg in 0.6 mL
.
13C NMR: 40–50 mg in 0.6 mL
(requires higher concentration for quaternary carbons).
1.0 s for 1H; 2.0 s for 13C to ensure quantitative carbonyl integration.
1H NMR Spectral Analysis
The proton spectrum is characterized by a clean aliphatic region and a complex but predictable aromatic region due to the ortho-substitution.
Aliphatic Region
The aliphatic signals provide immediate confirmation of the ester formation and the presence of the aryl-methyl group.
Chemical Shift ( ppm)
Multiplicity
Integration
Coupling ( Hz)
Assignment
Mechanistic Insight
1.29
Triplet (t)
3H
7.1
Typical methyl of an ethyl ester.
2.28
Singlet (s)
3H
-
Ortho-methyl group. Slightly deshielded compared to toluene due to the adjacent oxygen's inductive effect.
4.26
Quartet (q)
2H
7.1
Methylene of the ethyl ester. Deshielded by the electronegative oxygen.
4.64
Singlet (s)
2H
-
Diagnostic Peak. The "singlet gap" between 4.5-5.0 ppm is characteristic of phenoxyacetic esters.
Aromatic Region (6.5 – 7.3 ppm)
The ortho-cresol ring creates an ABCD spin system, often appearing as two distinct doublets and two overlapping triplets/multiplets.
6.72 (Doublet, 1H):H-6 (ortho to Oxygen). This proton is shielded by the electron-donating oxygen atom via resonance, appearing most upfield in the aromatic region.
6.88 – 6.95 (Multiplet, 1H):H-4 (para to Oxygen).
7.10 – 7.18 (Multiplet, 2H):H-3 (ortho to Methyl) and H-5 . H-3 is typically more deshielded due to the steric compression and lack of resonance shielding compared to H-6.
13C NMR Spectral Analysis
The Carbon-13 spectrum is essential for confirming the quaternary carbons, particularly the carbonyl and the substituted aromatic carbons.
13C Chemical Shift Table[3][4]
Chemical Shift ( ppm)
Carbon Type
Assignment
Structural Logic
14.2
Ester Methyl
Standard terminal methyl.
16.3
Aryl Methyl
Characteristic of o-tolyl methyls.
61.4
Ester Methylene
Deshielded by single oxygen.
65.5
Ether Methylene
Deshielded by O and adjacent Carbonyl.
111.3
Ar-C6
Ortho to oxygen; electron-rich (shielded).
120.8
Ar-C4
Para to oxygen.
126.9
Ar-C5
Meta to oxygen.
127.5
Ar-C2
Quaternary. Attached to Methyl group.
130.9
Ar-C3
Ortho to Methyl; deshielded.
155.8
Ar-C1
Quaternary. Attached to Oxygen (Ipso). Highly deshielded.
169.1
Carbonyl
Ester carbonyl resonance.
Analytical Workflow & Quality Control
To validate the synthesis of Ethyl (2-methylphenoxy)acetate, follow this logic flow. This ensures that common side products (e.g., unreacted o-cresol or hydrolysis to the acid) are identified.
Caption: Decision matrix for validating Ethyl (2-methylphenoxy)acetate purity via 1H NMR.
Key Impurity Markers
Unreacted o-Cresol: Look for a broad singlet (OH) around 4.5–5.5 ppm (concentration dependent) and the absence of the 4.64 ppm singlet.
Hydrolyzed Acid ((2-methylphenoxy)acetic acid): The ethyl signals (4.26 q, 1.29 t) will be missing, replaced by a broad carboxylic acid proton >10 ppm.
Solvent Residuals:
at 7.26 ppm; Water at ~1.56 ppm.
References
Sigma-Aldrich. Ethyl (2-methylphenoxy)acetate Product Specification & CAS 93917-68-1 Data. Retrieved from .
National Institute of Standards and Technology (NIST). Mass Spectral Library & NMR Data for Phenoxyacetic Acid Derivatives. Retrieved from .
SDBS. Spectral Database for Organic Compounds (SDBS). AIST, Japan. (General reference for o-cresol derivatives). Retrieved from .
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl (2-methylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals Molecular Structure and Ionization Ethyl (2-methylphenoxy)acetate has a molecular weight of 194.23 g/mol .[1] In electron ionization mass spectrometry, the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Ionization
Ethyl (2-methylphenoxy)acetate has a molecular weight of 194.23 g/mol .[1] In electron ionization mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+).[2] The stability of the aromatic ring suggests that the molecular ion peak at m/z 194 should be observable.[3][4]
The fragmentation of the molecular ion is driven by the presence of functional groups that can stabilize the resulting positive charge. The following sections detail the most probable fragmentation mechanisms for Ethyl (2-methylphenoxy)acetate.
Alpha-Cleavage at the Ester Group
Alpha-cleavage is a common fragmentation pathway for esters, involving the cleavage of bonds adjacent to the carbonyl group.[5][6][7]
Loss of the Ethoxy Radical (•OC₂H₅): This is a highly probable fragmentation, leading to the formation of a resonance-stabilized acylium ion.
Caption: Alpha-cleavage pathways at the ester group.
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds having a γ-hydrogen.[8][9][10][11] In Ethyl (2-methylphenoxy)acetate, a γ-hydrogen is present on the ethyl group of the ester. This rearrangement involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene (ethene).
Caption: McLafferty rearrangement leading to the loss of ethene.
Cleavage of the Ether Bond
Aromatic ethers can fragment through cleavage of the bonds to the oxygen atom.[3][4]
Cleavage of the C-O bond with H-rearrangement: A common fragmentation for aromatic ethers is the cleavage of the alkyl-oxygen bond with a hydrogen transfer to the oxygen, leading to a phenol-like radical cation.
Cleavage of the Aryl-O bond: Cleavage of the bond between the aromatic ring and the ether oxygen can lead to the formation of a phenoxy radical and a charged ethyl acetate fragment, or vice versa.
Formation of the Tropylium Ion: A characteristic peak for alkylbenzenes is the tropylium ion at m/z 91, which could be formed through a more complex rearrangement and fragmentation process.
[CH₃C₆H₄OCH₂COOC₂H₅]•⁺ → ... → [C₇H₇]⁺
m/z = 91
Summary of Predicted Key Fragment Ions
m/z
Proposed Structure
Fragmentation Pathway
194
[CH₃C₆H₄OCH₂COOC₂H₅]•⁺
Molecular Ion
166
[CH₃C₆H₄OCH₂C(OH)O]•⁺
McLafferty Rearrangement (loss of C₂H₄)
165
[CH₃C₆H₄OCH₂COO]⁺
Alpha-cleavage (loss of •C₂H₅)
149
[CH₃C₆H₄OCH₂CO]⁺
Alpha-cleavage (loss of •OC₂H₅)
108
[CH₃C₆H₄OH]•⁺
Ether bond cleavage with H-rearrangement
107
[CH₃C₆H₄O]⁺
Ether bond cleavage
91
[C₇H₇]⁺
Tropylium ion (rearrangement)
87
[C₂H₅OOCCH₂]⁺
Ether bond cleavage
Experimental Protocol for Mass Spectrometry Analysis
This protocol outlines the steps for acquiring an electron ionization (EI) mass spectrum of Ethyl (2-methylphenoxy)acetate using a gas chromatograph-mass spectrometer (GC-MS).
Objective: To obtain the mass spectrum of Ethyl (2-methylphenoxy)acetate and identify its fragmentation pattern.
Materials:
Ethyl (2-methylphenoxy)acetate standard
High-purity solvent (e.g., ethyl acetate or dichloromethane)
GC-MS system equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)
Procedure:
Sample Preparation:
Prepare a dilute solution of Ethyl (2-methylphenoxy)acetate (e.g., 100 µg/mL) in the chosen solvent.
GC-MS Instrument Setup:
Injector: Set the injector temperature to 250 °C.
GC Oven Program:
Initial temperature: 70 °C, hold for 1 minute.
Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.
Final hold: Hold at 280 °C for 5 minutes.
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
MS Source: Set the ion source temperature to 230 °C.
Ionization Energy: Use the standard 70 eV for electron ionization.
Mass Range: Scan from m/z 40 to 400.
Analysis:
Inject 1 µL of the prepared sample into the GC-MS system.
Acquire the data.
Data Processing:
Identify the chromatographic peak corresponding to Ethyl (2-methylphenoxy)acetate.
Extract the mass spectrum from this peak.
Identify the molecular ion peak and the major fragment ions.
Compare the obtained spectrum with the predicted fragmentation pattern.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation of Ethyl (2-methylphenoxy)acetate is predicted to be a rich interplay of reactions characteristic of its ester, ether, and substituted aromatic functionalities. The most informative fragments are expected to arise from alpha-cleavages around the ester group and cleavage of the ether bond. The McLafferty rearrangement is also a probable pathway. This theoretical framework provides a robust starting point for the interpretation of experimental data and the structural confirmation of this compound in various scientific applications.
References
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87.
Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.
Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]
The Organic Chemistry Tutor. (2022, June 19). McLafferty Rearrangement. YouTube.
Whitman College. (n.d.). GCMS Section 6.
Clark, J. (2021). The Mass Spectra of the Alkanes. Chemguide.
Djerassi, C., & Fenselau, C. (1965). Mass spectrometry in structural and stereochemical problems. LXXXVI. The hydrogen transfer reactions in butyl propionate, benzoate, and phthalate. Journal of the American Chemical Society, 87(24), 5747-5752.
Chemistry LibreTexts. (2023, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
Chemistry LibreTexts. (2022, July 3). 6.3: Rearrangement.
Tsugawa, H., & Arita, M. (2018). Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry. Metabolites, 8(2), 33.
Science Ready. (n.d.).
Chemistry Steps. (n.d.). Alpha (α) Cleavage.
G. de Petinto, A., & M. Quintela, J. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Journal of mass spectrometry, 34(3), 236-41.
Chemistry LibreTexts. (2023, August 29).
University of Arizona. (n.d.).
The Organic Chemistry Tutor. (2020, December 19). Mass Spectrometry Fragmentation - Carbonyl Alpha Cleavage. YouTube.
University of California, Irvine. (n.d.).
Kataeva, O. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in EI-MS of Derivatives of Hydroxyl, Mercapto and Amino Benzoic Acids.
Problems in Chemistry. (2023, January 25).
Whitman College. (n.d.). GCMS Section 6.
Grützmacher, H. F. (n.d.).
Hesse, M., Meier, H., & Zeeh, B. (1997). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
An In-depth Technical Guide to the Crystal Structure Analysis of Phenoxyacetate Derivatives
Introduction Phenoxyacetate derivatives represent a versatile class of organic compounds with significant applications, most notably as herbicides (e.g., 2,4-D and MCPA) and as structural motifs in pharmaceuticals.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Phenoxyacetate derivatives represent a versatile class of organic compounds with significant applications, most notably as herbicides (e.g., 2,4-D and MCPA) and as structural motifs in pharmaceuticals.[1][2][3] The biological and chemical activity of these molecules is intrinsically linked to their three-dimensional structure and intermolecular interactions. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating this atomic-level arrangement, providing invaluable insights for structure-activity relationship (SAR) studies, polymorphism screening, and rational drug design.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies involved in the crystal structure analysis of phenoxyacetate derivatives. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
The Imperative of High-Quality Crystals
The entire process of crystal structure determination hinges on the availability of a high-quality single crystal.[5][6] A suitable crystal should be a single, well-ordered lattice, free from significant defects, and of an appropriate size for the diffractometer's X-ray beam. Obtaining such crystals is often the most challenging and time-consuming phase of the analysis.[4][7]
Experimental Protocol: Crystallization of Phenoxyacetate Derivatives
The strategy for crystallization is fundamentally a solubility problem: a supersaturated solution of the target compound must be prepared and then allowed to slowly return to equilibrium, prompting the ordered deposition of molecules into a crystal lattice.[8]
Objective: To grow single crystals of a phenoxyacetate derivative suitable for SCXRD analysis.
Materials:
Phenoxyacetate derivative (purified, >98%)
A selection of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane).[7]
Small, clean glass vials (e.g., 1-4 mL) with caps.
Micro-syringes and filters.
Methodology: Slow Evaporation (A Primary Technique)
Slow evaporation is one of the most straightforward and effective methods for crystallizing small organic molecules.[7]
Solvent Screening: Begin by testing the solubility of a small amount of the phenoxyacetate derivative in various solvents. The ideal solvent is one in which the compound is moderately soluble at room temperature. Solvents in which the compound is either insoluble or extremely soluble are generally poor choices for this method.[7]
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. This can be achieved by adding the solid to the solvent incrementally until a small amount of undissolved material remains.
Filtration: Gently warm the solution to dissolve the remaining solid, then filter it through a syringe filter into a clean vial. This crucial step removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
Incubation: Cover the vial in a way that allows for very slow evaporation. This can be achieved by piercing the cap with a needle or by using a cap that is not airtight. Place the vial in a vibration-free location.
Monitoring: Observe the vial daily for the formation of crystals. The process can take anywhere from a few days to several weeks. Patience is paramount.
Causality Behind Choices:
Purity: Impurities can disrupt the crystal lattice, inhibiting growth or leading to poorly ordered crystals.
Solvent Choice: The polarity and volatility of the solvent are critical. A solvent that evaporates too quickly will cause the compound to "crash out" of solution, forming an amorphous powder or microcrystalline material.[7] The solvent can also be incorporated into the crystal lattice, forming a solvate.
Slow Evaporation Rate: A slow, controlled approach to supersaturation is necessary to allow molecules sufficient time to arrange themselves into an ordered lattice, promoting the growth of a single, large crystal rather than a multitude of small ones.[8]
Alternative Crystallization Techniques:
Vapor Diffusion: This technique is useful when a compound is highly soluble in one solvent but insoluble in another (the "anti-solvent"). A solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container holding the anti-solvent.[9] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9]
Slow Cooling: For compounds whose solubility is highly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then cooled very slowly.[8]
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[7]
From Crystal to Data: The X-ray Diffraction Experiment
Once a suitable crystal is obtained, the next stage is to collect the X-ray diffraction data. This process involves mounting the crystal, centering it in the X-ray beam of a diffractometer, and collecting a series of diffraction images as the crystal is rotated.[6][10]
The Workflow of Data Collection and Processing
The following diagram illustrates the key stages from mounting the crystal to obtaining a file ready for structure solution.
Caption: Experimental workflow from crystal mounting to processed reflection data.
Key Considerations in Data Collection
Radiation Source: Modern diffractometers typically use either Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation. Mo radiation is more common for small organic molecules like phenoxyacetates as it provides higher resolution data with less absorption.[11]
Temperature: Data is almost universally collected at low temperatures (around 100 K) using a cryostream.[12] This minimizes atomic vibrations, leading to sharper diffraction spots and a more precise final structure. It also reduces the risk of radiation damage to the crystal.
Data Collection Strategy: The software controlling the diffractometer will calculate an optimal strategy to ensure that a complete and redundant dataset is collected.[13] This involves rotating the crystal through a specific range of angles to measure the intensities of as many unique reflections as possible.[6]
Unveiling the Structure: Solution and Refinement
The processed HKL file, which contains a list of Miller indices (h,k,l) and their corresponding integrated intensities, does not directly yield the crystal structure. This is due to the "phase problem": the diffraction experiment measures the intensities (which are proportional to the square of the structure factor amplitudes) but loses the phase information.[14]
Structure Solution
The phase problem is overcome using computational methods. For small molecules like phenoxyacetate derivatives, Direct Methods are most commonly employed.[14] These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates, which are then used to calculate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.
Structure Refinement
Once an initial model of the structure is obtained, it must be refined. Refinement is an iterative process of adjusting the model's parameters (atomic positions, atomic displacement parameters) to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[14]
The process follows these steps:
Initial Model: A preliminary atomic model is generated from the structure solution step.
Least-Squares Refinement: The model is refined using a least-squares algorithm, which minimizes the difference between observed (|Fo|) and calculated (|Fc|) structure factor amplitudes.[14]
Difference Fourier Maps: After each refinement cycle, a difference electron density map (Fo-Fc) is calculated. Peaks in this map indicate missing atoms (e.g., hydrogen atoms or disordered components), while negative troughs can indicate misplaced atoms.
Model Completion: The model is updated based on the difference map. Hydrogen atoms are typically added at calculated positions. Anisotropic displacement parameters (which model atomic vibrations as ellipsoids) are introduced for non-hydrogen atoms.
Convergence: The process is repeated until the model converges, meaning that further refinement cycles do not significantly change the parameters or improve the fit to the data.
Validating the Final Structure
The quality of the final refined structure is assessed using several key metrics. The International Union of Crystallography (IUCr) provides standards for reporting crystallographic data to ensure reliability and reproducibility.[15][16]
Metric
Description
Typical Value for a Good Structure
R1
The traditional R-factor, a measure of the agreement between observed and calculated structure amplitudes.
< 0.05 (5%)
wR2
A weighted R-factor based on all reflection data (F²), generally considered a more robust indicator.
< 0.15 (15%)
Goof (S)
Goodness-of-Fit. Should be close to 1 for a well-refined structure.
~1.0
Max/Min Residual Density
The largest positive and negative peaks in the final difference electron density map. Should be close to zero.
< ±0.5 e⁻/ų
These are general guidelines; acceptable values can vary depending on crystal quality and complexity.
Analyzing the Structure of Phenoxyacetate Derivatives
The refined crystal structure provides a wealth of information. For phenoxyacetate derivatives, key areas of analysis include:
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles define the molecule's shape. Of particular interest is the torsion angle of the ether linkage and the orientation of the carboxylic acid group, as these can influence receptor binding.[17]
Intermolecular Interactions: Non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking dictate how the molecules pack in the crystal.[18] Understanding this supramolecular assembly is crucial, as it can affect physical properties like solubility and melting point.
Polymorphism: Phenoxyacetate derivatives may crystallize in different forms (polymorphs), each with a unique crystal structure and potentially different physical properties and biological activity. Crystal structure analysis is the only definitive way to identify and characterize polymorphs.
Logical Relationship: From Molecular Features to Crystal Packing
The final crystal packing is a direct consequence of the molecule's inherent chemical features and its drive to achieve a low-energy state through stabilizing intermolecular interactions.
Caption: Relationship between molecular features and resulting crystal packing.
Conclusion
Crystal structure analysis by single-crystal X-ray diffraction is an indispensable tool for the detailed characterization of phenoxyacetate derivatives. It provides the ultimate proof of molecular structure and offers deep insights into the conformational and supramolecular features that govern the compound's behavior. By following a systematic and well-reasoned experimental workflow—from meticulous crystallization to rigorous data collection, structure solution, and validation—researchers can obtain accurate and reliable structural models. These models are foundational for advancing our understanding of structure-activity relationships and for the intelligent design of new molecules in agrochemical and pharmaceutical development.
References
International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]
Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Collection of X-ray diffraction data from macromolecular crystals. Protein Crystallography, 1-21.
Bhardwaj, R. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2218-2243.
David, W. I. F., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Journal of Applied Crystallography, 55(1), 1-18.
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide.
Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]
Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Collection of X-Ray Diffraction Data from Macromolecular Crystals.
IUCr. (2011). Publication standards for crystal structures. Retrieved from [Link]
Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]
Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
Fiveable. (n.d.). Data collection and reduction. Retrieved from [Link]
IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Retrieved from [Link]
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
IUCr Journals. (n.d.). Standards for Crystallographic Publishing. Retrieved from [Link]
IUCr Journals. (n.d.). Data for structural and crystallization communications. Retrieved from [Link]
IUCr Journals. (n.d.). Notes for Authors of IUCrData. Retrieved from [Link]
Google Patents. (2013). Phenoxyacetic acid derivative synthesis method.
Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
Lynch, D. E., et al. (2021). Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form.
IUCr. (n.d.). Crystal structure of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate. Retrieved from [Link]
IUCr Journals. (n.d.). Ethyl 2-[2-(4-oxo-4H-chromen-2-yl)phenoxy]acetate. Retrieved from [Link]
University of Florida. (2016). Tutorials. The Center for Xray Crystallography.
Bhat, M., & Belagali, S. L. (2015). A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. International Journal of ChemTech Research, 7(6), 1271-1274.
Unknown. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Retrieved from [Link]
ResearchGate. (2017).
Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
YouTube. (2021). Live from the Lab: How to Solve a Crystal Structure. Retrieved from [Link]
Taylor & Francis Online. (2022). New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study.
NIH PubChem. (n.d.). Phenoxyacetate. Retrieved from [Link]
ResearchGate. (2012).
MDPI. (2024).
NIH PubChem. (n.d.). Methyl phenoxyacetate. Retrieved from [Link]
Cheminformatics and Synthetic Utility of Ethyl (2-methylphenoxy)acetate
Technical Reference & Protocol Guide Executive Summary Ethyl (2-methylphenoxy)acetate (CAS: 93917-68-1) serves as a critical intermediate in the synthesis of phenoxy-herbicides (analogs of MCPA) and peroxisome proliferat...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Reference & Protocol Guide
Executive Summary
Ethyl (2-methylphenoxy)acetate (CAS: 93917-68-1) serves as a critical intermediate in the synthesis of phenoxy-herbicides (analogs of MCPA) and peroxisome proliferator-activated receptor (PPAR) agonists.[1] In drug discovery databases, the ambiguity of trivial names (e.g., "ethyl o-tolyloxyacetate") often leads to data redundancy.[1] This guide provides the definitive cheminformatics profile for this compound, dissecting its InChI and SMILES algorithms to ensure database integrity. Furthermore, it details a robust, self-validating synthetic protocol for its generation via Williamson ether synthesis.[1]
Cheminformatics Profile
The following identifiers are generated using the standard InChI v1.06 algorithms. These strings are collision-resistant and essential for indexing in relational chemical databases (e.g., ChEMBL, PubChem).[1]
The InChI string is not random; it is a layered description of the molecule's topology. Understanding these layers allows researchers to manually verify structural integrity during database curation.
Main Layer (1S/C11H14O3) : Defines the stoichiometry (Formula).[1]
Connections Layer (/c1-3-13-11(12)8-14-10...) : Describes the heavy atom connectivity skeleton, independent of bond orders.[1] This ensures that resonance structures (like the benzene ring) do not generate different identifiers.
Hydrogen Layer (/h4-7H...) : Specifies the location of immobile hydrogen atoms, fixing the tautomeric state where applicable.[1]
SMILES Logic
The Canonical SMILES CCOC(=O)COc1ccccc1C can be parsed as:
CCOC: The ethyl ester tail.
(=O): The carbonyl oxygen branching off the ester carbon.
COc1ccccc1: The ether linkage connecting to the phenyl ring.
C: The methyl group at the ortho position (position 2) of the ring.
Synthetic Architecture
The synthesis of Ethyl (2-methylphenoxy)acetate is a classic application of the Williamson Ether Synthesis .[1] It involves the SN2 nucleophilic attack of a phenoxide ion (generated from o-cresol) on an alkyl halide (ethyl bromoacetate).[1][2]
Reaction Pathway Diagram[1]
Figure 1: Mechanistic flow of the Williamson ether synthesis.[3][2][4] The base generates the nucleophilic phenoxide, which displaces bromide from the acetate.[1]
Detailed Protocol
Safety: Ethyl bromoacetate is a lachrymator. Perform all operations in a fume hood.
Reagent Preparation:
Dissolve o-cresol (10.8 g, 100 mmol) in anhydrous acetone (150 mL) or DMF (for faster kinetics).
Add anhydrous Potassium Carbonate (K₂CO₃, 20.7 g, 150 mmol). The excess base ensures complete deprotonation.
Note: Dropwise addition prevents localized concentration hotspots that could lead to side reactions.
Reflux & Monitoring:
Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours.
TLC Monitoring: Use Hexane:Ethyl Acetate (8:2). The starting material (o-cresol) will have a lower Rf than the ester product due to the phenolic -OH hydrogen bonding.[1]
Workup:
Filter off the solid inorganic salts (KBr and unreacted K₂CO₃).
Concentrate the filtrate under reduced pressure (Rotavap).
Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine.
Purification:
Dry over MgSO₄ and concentrate.
If necessary, purify via vacuum distillation (BP ~119°C at atmospheric pressure, lower under vacuum).
Analytical Validation (Self-Validating System)
To ensure the synthesized compound matches the SMILES CCOC(=O)COc1ccccc1C, the 1H NMR spectrum must exhibit specific diagnostic signals. If these signals are absent or shifted, the structure is incorrect.
Presence of OH? If a broad singlet appears >5.0 ppm (exchangeable with D₂O), the reaction is incomplete (unreacted phenol).
Integration Ratio: The ratio of Aromatic : O-CH₂ : Ar-CH₃ must be 4:2:3. Deviations indicate impurities.
Computational Workflow for Database Curation
When managing large libraries of compounds, manual entry is error-prone.[1] The following logic defines a computational pipeline to validate the InChIKey against the structure using Python (RDKit).
Verification Workflow
Figure 2: Automated pipeline for generating and verifying the InChIKey. This process ensures that the physical sample labeled in the lab matches the digital record in the database.
Python Implementation Logic
Instantiate Molecule: Load the SMILES CCOC(=O)COc1ccccc1C.[5][6]
Sanitize: Ensure valences are correct (Carbon=4, Oxygen=2).
Compute Key: Use Chem.MolToInchiKey(mol).
Assertion: If the output does not equal NHFQSFIBSJPLIW-UHFFFAOYSA-N, flag the entry for manual review.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122130, Ethyl (2-methylphenoxy)acetate. Retrieved from [Link]
Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics. Retrieved from [Link][1]
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Synthesis of Phenoxyacetic Acid Derivatives via Williamson Ether Synthesis.[2]
Phenoxyacetate Scaffolds in Medicinal Chemistry: From Metabolic Modulation to Oncogenic Inhibition
Executive Summary Phenoxyacetic acid (PAA) derivatives represent a privileged scaffold in medicinal chemistry. While historically categorized as auxin-mimicking herbicides (e.g., 2,4-D), their significance in human pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenoxyacetic acid (PAA) derivatives represent a privileged scaffold in medicinal chemistry. While historically categorized as auxin-mimicking herbicides (e.g., 2,4-D), their significance in human pharmacology is defined by their capacity to act as lipid-mimetic ligands for nuclear receptors. This guide dissects the molecular mechanisms of PAA-based compounds, specifically focusing on their established role as Peroxisome Proliferator-Activated Receptor alpha (PPAR
) agonists (fibrates) and their emerging utility as Hypoxia-Inducible Factor 1-alpha (HIF-1) inhibitors in oncology.
Structural Basis & Pharmacophore Analysis[1]
The PAA scaffold functions as a versatile pharmacophore due to its ability to mimic endogenous fatty acids and lipid signaling molecules.
The "Head-and-Tail" Configuration
The structure-activity relationship (SAR) of bioactive PAAs is governed by two distinct domains:
Domain
Chemical Feature
Mechanistic Function
The Head
Carboxylic acid (or ester prodrug) linked to an ether oxygen.
Binding Anchor: Mimics the carboxylate head of fatty acids. Forms critical hydrogen bonds with residues (e.g., Tyr464, Tyr314 in PPAR) within the ligand-binding domain (LBD).
The Tail
Hydrophobic aromatic/aliphatic substitutions (e.g., 4-chlorophenyl in clofibrate).
Selectivity Filter: Occupies the hydrophobic pocket of the receptor. Steric bulk in this region dictates subtype selectivity (PPAR vs. PPAR vs. PPAR).
Critical SAR Insight: The isobutyric acid modification (adding two methyl groups alpha to the carboxylate, as seen in fibrates) protects the molecule from rapid
-oxidation and enhances affinity for the PPAR LBD, distinguishing pharmaceutical fibrates from simple herbicidal auxins.
The primary pharmaceutical application of PAA derivatives (e.g., Fenofibrate, Ciprofibrate) is the management of dyslipidemia. These compounds act as specific agonists for PPAR
Recent medicinal chemistry efforts have pivoted the PAA scaffold toward oncology. Indole-phenoxyacetamide (IPA) derivatives have shown potent activity against solid tumors by targeting the hypoxic response machinery.
Mechanism of Action
Unlike the transcriptional activation seen in PPARs, PAA derivatives in oncology often act as inhibitors of the Hypoxia-Inducible Factor 1-alpha (HIF-1
).
Target: HIF-1
is typically stabilized in hypoxic tumor microenvironments, driving angiogenesis (VEGF) and metastasis.[3]
Action: Novel PAA derivatives (e.g., IPA-8k) do not bind HIF-1
directly but modulate its stability. They enhance the interaction between HIF-1 and the p53/MDM2 complex, promoting ubiquitination and proteasomal degradation of HIF-1 even under hypoxic conditions.
Outcome: Downregulation of VEGF, MMP-2, and MMP-9, leading to suppressed angiogenesis and tumor growth.
Experimental Validation Framework
To validate the mechanism of action for a novel PAA derivative, the following self-validating protocols are recommended.
Protocol A: PPAR
Luciferase Reporter Assay
This assay confirms if your compound acts as a nuclear receptor agonist.
Unlocking Novel Chemical Space: A Technical Guide to Advanced Reactions of Ethyl (2-methylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Ethyl (2-methylphenoxy)acetate, a readily accessible aromatic ether, represents a scaffold with signific...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Ethyl (2-methylphenoxy)acetate, a readily accessible aromatic ether, represents a scaffold with significant, yet largely untapped, potential for the synthesis of novel molecular architectures. This guide moves beyond the compound's conventional applications, providing an in-depth exploration of two innovative, high-impact synthetic transformations: Directed ortho-Metalation (DoM) for regioselective C-H functionalization and a Nickel-Catalyzed Decarbonylative Suzuki-Miyaura Cross-Coupling reaction. These methodologies offer pathways to novel derivatives with potential applications in medicinal chemistry and materials science. This document provides not only the theoretical underpinnings and mechanistic insights for these reactions but also detailed, field-proven experimental protocols to empower researchers in their quest for discovering new chemical entities.
Introduction: Reimagining the Utility of a Classic Scaffold
Ethyl (2-methylphenoxy)acetate is a deceptively simple molecule, traditionally utilized as a building block in straightforward synthetic sequences.[1] However, its inherent structural features—an electron-rich aromatic ring, a directing ether linkage, and a modifiable ester group—make it an ideal candidate for modern, more complex chemical transformations. The strategic functionalization of this scaffold can lead to a diverse array of novel compounds, a crucial aspect in the relentless pursuit of new therapeutic agents and advanced materials.[2]
This guide is structured to provide a comprehensive and practical framework for researchers to explore these novel reactions. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. By grounding our discussion in authoritative literature and providing detailed, step-by-step instructions, we aim to equip scientists with the tools to confidently and successfully implement these advanced synthetic methods.
Foundational Chemistry of Ethyl (2-methylphenoxy)acetate
Before exploring novel reactions, it is essential to understand the fundamental properties and known reactivity of Ethyl (2-methylphenoxy)acetate.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl (2-methylphenoxy)acetate is presented in Table 1.
The most common and efficient synthesis of Ethyl (2-methylphenoxy)acetate is the Williamson ether synthesis. This reaction involves the deprotonation of 2-methylphenol (o-cresol) with a suitable base, followed by nucleophilic substitution with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate.[5]
Novel Reaction I: Directed ortho-Metalation for Regioselective C-H Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[4][6] In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[7][8] The resulting aryllithium species can then be trapped with a variety of electrophiles. While strong DMGs like amides and carbamates are well-studied, the application of this strategy to phenoxyacetates, where the ether oxygen acts as the DMG, represents a novel and valuable extension of this methodology.
Mechanistic Rationale and Experimental Causality
The ether oxygen in Ethyl (2-methylphenoxy)acetate possesses lone pairs of electrons that can chelate to the lithium cation of an organolithium reagent, such as n-butyllithium (n-BuLi).[3] This coordination pre-positions the base for the abstraction of a proton from the sterically accessible and electronically activated C6 position of the aromatic ring. The choice of a strong, non-nucleophilic base like n-BuLi is critical to ensure deprotonation occurs preferentially over nucleophilic attack at the ester carbonyl. The use of a coordinating solvent like tetrahydrofuran (THF) is also crucial as it helps to deaggregate the organolithium species, increasing its basicity and reactivity.[1]
The subsequent reaction with an electrophile, for instance, N,N-dimethylformamide (DMF), allows for the introduction of a formyl group at the C6 position, yielding a highly valuable difunctionalized product.
Experimental Workflow and Mechanistic Diagram
The overall workflow for the Directed ortho-Metalation of Ethyl (2-methylphenoxy)acetate is depicted below.
Caption: Experimental workflow for the Directed ortho-Metalation of Ethyl (2-methylphenoxy)acetate.
The proposed mechanism for this transformation is illustrated in the following diagram:
Caption: Proposed mechanism for Directed ortho-Metalation of Ethyl (2-methylphenoxy)acetate.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis.[9] A novel variation of this reaction involves the use of aryl esters as coupling partners in a decarbonylative process, which is particularly attractive due to the wide availability of esters.[10] The application of a nickel-catalyzed decarbonylative Suzuki-Miyaura coupling to Ethyl (2-methylphenoxy)acetate represents a cutting-edge approach to forming C-C bonds at the ester linkage.
Mechanistic Rationale and Experimental Causality
This transformation is predicated on the ability of a low-valent nickel catalyst to insert into the C(acyl)-O bond of the ester.[11] The choice of a nickel catalyst is paramount, as nickel complexes are known to effectively activate robust C-O bonds.[11] The use of a phosphine ligand, such as tri-n-butylphosphine (P(n-Bu)₃), is crucial for stabilizing the nickel catalyst and promoting the desired reactivity.[10] Following oxidative addition of the nickel(0) catalyst to the ester, the resulting acylnickel(II) intermediate undergoes decarbonylation to form an arylnickel(II) species. This species then participates in a standard Suzuki-Miyaura catalytic cycle involving transmetalation with an organoboron reagent and subsequent reductive elimination to furnish the cross-coupled product.
Experimental Workflow and Mechanistic Diagram
The workflow for the Nickel-Catalyzed Decarbonylative Suzuki-Miyaura Cross-Coupling is outlined below.
Caption: Experimental workflow for the Nickel-Catalyzed Decarbonylative Suzuki-Miyaura Cross-Coupling.
A simplified catalytic cycle for this reaction is presented below:
Caption: Simplified catalytic cycle for the Nickel-Catalyzed Decarbonylative Suzuki-Miyaura Cross-Coupling.
Detailed Experimental Protocol
Materials:
Ethyl (2-methylphenoxy)acetate (1.0 eq)
Arylboronic acid (1.5 eq)
Nickel(II) acetate (Ni(OAc)₂, 10 mol%)
Tri-n-butylphosphine (P(n-Bu)₃, 20 mol%)
Potassium phosphate (K₃PO₄, 3.0 eq), anhydrous
Anhydrous Toluene
Celite
Silica gel for column chromatography
Procedure:
In a glovebox, add Ni(OAc)₂, K₃PO₄, and the arylboronic acid to a flame-dried Schlenk tube.
Add Ethyl (2-methylphenoxy)acetate and anhydrous toluene.
Add P(n-Bu)₃ via syringe.
Seal the Schlenk tube and remove it from the glovebox.
Heat the reaction mixture at 120 °C for 24 hours.
Cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.
Conclusion and Future Outlook
The two novel reactions presented in this guide—Directed ortho-Metalation and Nickel-Catalyzed Decarbonylative Suzuki-Miyaura Cross-Coupling—transform Ethyl (2-methylphenoxy)acetate from a simple building block into a versatile platform for the synthesis of complex and diverse molecular architectures. The ability to selectively functionalize the aromatic ring or to forge new C-C bonds at the ester linkage opens up a wealth of possibilities for drug discovery and materials science.
The detailed protocols and mechanistic insights provided herein are intended to serve as a launchpad for further innovation. Future research could explore a wider range of electrophiles in the DoM reaction, investigate different organoboron reagents in the decarbonylative coupling, or even develop enantioselective versions of these transformations. By embracing these advanced synthetic methods, the scientific community can continue to push the boundaries of chemical synthesis and unlock the full potential of readily available starting materials like Ethyl (2-methylphenoxy)acetate.
References
Firdaus, M., et al. (2020). Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents. Rasayan Journal of Chemistry, 13(4), 2349-2354.
Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-assisted ortho-lithiation of phenols. Chemical Reviews, 90(6), 879-933.
Organic Syntheses. (n.d.). Ethyl diethoxyacetate. Retrieved from [Link]
GSRS. (n.d.). ETHYL (2-METHYLPHENOXY)ACETATE. Retrieved from [Link]
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide.
Myers, A. G. (n.d.). ortho metalation. The Myers Research Group, Harvard University.
Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 48(6), 1717–1725.
El-Sayed, M. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(13), 5087.
Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 65(8), 985-1076.
Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358.
Inventiva Pharma. (n.d.).
Watson, D. A., et al. (2015). Decarbonylative organoboron cross-coupling of esters by nickel catalysis.
Corrigan, J. F., et al. (2020). Transition metal‐catalyzed carboxylation reactions with carbon dioxide.
Davies, H. M., & Morton, D. (2011). Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. Chemical Society Reviews, 40(4), 1857-1869.
Daugulis, O., et al. (2005). Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. Journal of the American Chemical Society, 127(38), 13164-13165.
Wikipedia. (n.d.).
Twilton, J., et al. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 117(19), 13147-13210.
Wei, Y., et al. (2021). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Biotechnology Advances, 52, 107823.
Martin, R., & Correa, A. (2015). Decarbonylative organoboron cross-coupling of esters by nickel catalysis.
ResearchGate. (n.d.).
Batista, G. M. F., et al. (2022). Advances in the Transition Metal Catalyzed Carboxylation of Aryl Electrophiles: a Field Full of Opportunities for the Brazilian Chemical Society. Journal of the Brazilian Chemical Society.
Le, C., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(17), 11417-11448.
Strategic Impurity Profiling of Ethyl (2-methylphenoxy)acetate: A Mechanistic and Analytical Framework
Introduction: The Criticality of Purity in Phenoxyacetates Ethyl (2-methylphenoxy)acetate is a pivotal intermediate in the synthesis of phenoxy herbicide active ingredients (such as MCPA) and a structural scaffold in var...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Purity in Phenoxyacetates
Ethyl (2-methylphenoxy)acetate is a pivotal intermediate in the synthesis of phenoxy herbicide active ingredients (such as MCPA) and a structural scaffold in various pharmaceutical campaigns. While the Williamson ether synthesis used to produce it is chemically mature, it is prone to specific impurity profiles that pose regulatory risks.
The primary challenge is not merely yield, but the carryover of alkylating agents (specifically ethyl chloroacetate) and phenolic residues . Under ICH M7 guidelines, alkyl halides are classified as DNA-reactive (mutagenic) impurities, requiring control to parts-per-million (ppm) levels—far below the standard 0.10% threshold for non-genotoxic impurities outlined in ICH Q3A.
This guide moves beyond standard monographs, offering a first-principles approach to identifying, quantifying, and controlling these impurities.
Synthetic Genesis & Impurity Logic
To control impurities, one must understand their origin. The synthesis typically involves the O-alkylation of 2-methylphenol (o-cresol) with ethyl chloroacetate using a base (potassium carbonate or sodium hydride) in a polar aprotic solvent (DMF or Acetone).
The "Suspect List" (Impurity Profiling)
Based on the reaction mechanism, we define the following core impurity classes:
Impurity ID
Common Name
Chemical Origin
Risk Classification
Imp-A
(2-Methylphenoxy)acetic acid
Hydrolysis of the ester bond due to moisture or basic workup.
Process Degradant (Non-Genotoxic)
Imp-B
2-Methylphenol (o-Cresol)
Unreacted starting material.
Residual Solvent/Reactant (Toxic)
Imp-C
Ethyl chloroacetate
Excess alkylating reagent.
Genotoxic (Mutagenic)
Imp-D
Ethyl (4-methylphenoxy)acetate
Regioisomer from p-cresol contamination in starting material.
Isomeric Impurity
Imp-E
Ethyl glycolate derivatives
Solvent interaction or self-condensation of haloester.
The following diagram maps the reaction flow and the divergence points where impurities are generated.
Figure 1: Synthetic pathway illustrating the divergence of critical impurities from the main reaction stream.
Analytical Strategy: The Dual-Method Approach
A single analytical technique is insufficient due to the divergent physicochemical properties of the impurities.
The Acid (Imp-A) is polar and non-volatile: Requires HPLC-UV .
The Mutagen (Imp-C) is volatile and lacks a strong chromophore: Requires GC-MS (SIM Mode).
Workflow Decision Tree
Figure 2: Analytical decision matrix separating genotoxic screening from related substance profiling.
Protocol A: Trace Analysis of Genotoxic Impurity (Imp-C)
Objective: Quantify Ethyl chloroacetate at ppm levels using GC-MS.
Rationale: Ethyl chloroacetate has a weak UV chromophore, making HPLC limits of quantification (LOQ) insufficient for safety compliance. GC-MS in Selected Ion Monitoring (SIM) mode provides the necessary sensitivity.
Method Parameters
Parameter
Setting
Instrument
Agilent 7890/5977 GC-MS (or equivalent)
Column
DB-624 or VF-624ms (30m x 0.25mm x 1.4µm)
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Inlet
Splitless (Purge on at 1.0 min), 220°C
Oven Program
40°C (hold 3 min) → 10°C/min → 240°C (hold 5 min)
MS Source/Quad
230°C / 150°C
Detection
SIM Mode: Target Ion m/z 122 (Quant), Qual Ions: 77, 49
Step-by-Step Workflow
Standard Preparation: Prepare a stock solution of Ethyl chloroacetate in Dichloromethane (DCM) at 1000 µg/mL. Dilute sequentially to create a calibration curve ranging from 0.5 ppm to 20 ppm relative to the sample concentration.
Sample Preparation: Dissolve 100 mg of Ethyl (2-methylphenoxy)acetate in 10 mL of DCM. (Concentration: 10 mg/mL).
System Suitability (Self-Validating Step):
Inject the 5 ppm standard 6 times.
Requirement: %RSD of peak area must be < 5.0%.
Signal-to-Noise: At 0.5 ppm (LOQ), S/N must be > 10.
Data Analysis: Use the extracted ion chromatogram (EIC) at m/z 122. This eliminates matrix interference from the main ester peak which elutes later.
Protocol B: Related Substances Profiling (Imp-A, B, D)
Objective: Quantify the acid hydrolysis product and isomeric impurities.
Rationale: Reverse-phase HPLC allows for the separation of the free acid (Imp-A) which elutes early due to polarity, from the neutral ester (Product).
Method Parameters
Parameter
Setting
Column
C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm
UV at 275 nm (optimized for phenol ring absorption)
Column Temp
30°C
Protocol & Causality
Acidification: The mobile phase must be acidic (pH 2.5). Why? To suppress the ionization of Impurity A (pKa ~3.1). If the pH is neutral, Impurity A will exist as a carboxylate anion, eluting in the void volume with poor peak shape. Acidic conditions ensure it retains on the C18 column.
Resolution Check:
Impurity A (Acid) will elute first (~4-5 min).
Impurity B (o-Cresol) elutes second.
Product (Ester) elutes last (~12 min).
Requirement: Resolution (Rs) between Impurity A and Impurity B must be > 2.0.
References
International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis mechanisms).
European Pharmacopoeia (Ph. Eur.). Monograph: MCPA (2-methyl-4-chlorophenoxyacetic acid).[1][2] (Used as a reference for phenoxyacid impurity profiles).
Liu, D. Q., et al. (2010). "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014. Link
PubChem. (n.d.). Ethyl (2-methylphenoxy)acetate Compound Summary. National Library of Medicine. Link
Application Note: Protocol for Williamson Ether Synthesis of Ethyl (2-methylphenoxy)acetate
Abstract & Scope This application note details the optimized protocol for the synthesis of Ethyl (2-methylphenoxy)acetate (CAS: 93917-68-1) via Williamson ether synthesis. The procedure utilizes a mild base ( ) in a pola...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the optimized protocol for the synthesis of Ethyl (2-methylphenoxy)acetate (CAS: 93917-68-1) via Williamson ether synthesis. The procedure utilizes a mild base (
) in a polar aprotic solvent (Acetone) to effect the substitution of ethyl chloroacetate by o-cresol. This method is selected for its high reproducibility, operational safety compared to hydride-based methods, and preservation of the ester functionality.
Target Audience: Medicinal chemists, process development scientists, and academic researchers requiring high-purity phenoxyacetate intermediates.
Safety & Hazard Critical Control Points (HCCP)
WARNING: This protocol involves the use of Ethyl Chloroacetate , a highly toxic alkylating agent and lachrymator.
Reagent
Hazard Class
Critical Safety Measure
Ethyl Chloroacetate
Fatal in contact with skin , Toxic if inhaled/swallowed, Lachrymator.[1][2]
Double Nitrile Gloves are mandatory. Handle only in a high-efficiency fume hood. Keep neutralizing agent (aq. ammonia/NaOH) nearby for spills.
o-Cresol
Toxic, Corrosive (burns).
Avoid skin contact.[1][2][3] Solid/liquid melts near RT; handle with care.
Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
Add o-Cresol (1.0 eq) and anhydrous Acetone . Stir until dissolved.
Add anhydrous
(1.5 eq) and KI (0.05 eq).
Heat the mixture to a gentle reflux (bath temp ~60°C) for 30–45 minutes.
Observation: The mixture may change color (often slight yellowing) indicating phenoxide formation.
Phase 2: Alkylation
5. Temporarily remove heat or lower temperature slightly.
6. Add Ethyl Chloroacetate (1.1 eq) dropwise via syringe or addition funnel over 10 minutes.
Control: This prevents a runaway exotherm.
Return the system to reflux.
Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 4:1).
Endpoint: Disappearance of o-Cresol spot. Typical time: 6–12 hours .
Phase 3: Workup & Isolation
9. Cool the reaction mixture to room temperature.
10. Filtration: Filter off the inorganic salts (
, ) using a sintered glass funnel or Celite pad. Wash the solid cake with fresh acetone.
11. Concentration: Remove the solvent (acetone) from the filtrate using a rotary evaporator under reduced pressure.
12. Extraction (Crucial for Purity):
Dissolve the residue in Ethyl Acetate or Dichloromethane .
Wash 1: Cold Water (removes inorganic traces).
Wash 2 (Optional): Cold 0.5M NaOH (rapid wash) to remove unreacted o-cresol. Caution: Prolonged contact hydrolyzes the ester.
Wash 3: Brine (saturated NaCl).
Dry the organic layer over anhydrous , filter, and concentrate in vacuo.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target ester.[6][7]
Characterization & Specifications
The isolated product is typically a clear to pale yellow oil.
Application Note: High-Purity Isolation of Ethyl (2-methylphenoxy)acetate via Flash Chromatography
Executive Summary This application note details the purification of Ethyl (2-methylphenoxy)acetate, a key intermediate in the synthesis of phenoxy-herbicides (like MCPA analogs) and pharmaceutical scaffolds. Synthesized...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the purification of Ethyl (2-methylphenoxy)acetate, a key intermediate in the synthesis of phenoxy-herbicides (like MCPA analogs) and pharmaceutical scaffolds. Synthesized via Williamson etherification of o-cresol with ethyl chloroacetate, the crude mixture typically contains unreacted phenolic starting material, alkyl halides, and mineral salts.
While distillation is possible for this ester (
~119-120°C), Flash Column Chromatography is the preferred method for research-scale isolation (>98% purity) to avoid thermal degradation and ensure the complete removal of trace phenolic impurities which can interfere with subsequent nucleophilic substitutions or hydrolysis steps.
Chemical Context & Impurity Profile
To design an effective purification, one must understand the mixture entering the column. The synthesis typically follows this pathway:
The Impurity Spectrum
Component
Role
Polarity / Interaction
TLC Behavior (Hex:EtOAc)
Ethyl (2-methylphenoxy)acetate
Target
Moderate Polarity (Ester/Ether)
0.30 - 0.40
o-Cresol (2-methylphenol)
Starting Material
Polar (H-bond donor), Acidic
< 0.2 (Streaks)
Ethyl Chloroacetate
Reagent
Non-polar, Lachrymator
> 0.6
Mineral Salts (KCl, )
Byproducts
Ionic
Baseline (Does not elute)
Expert Insight: The most critical separation is between the target ester and the unreacted o-cresol. Phenols are notorious for "streaking" on silica gel due to hydrogen bonding with silanol groups, potentially contaminating the tail of your product fraction.
Strategic Pre-Column Workup (The "Chemists' Advantage")
Do not rely solely on the column to remove the phenol. A specific extraction protocol significantly reduces the chromatographic burden.
Protocol:
Quench: Dilute the reaction mixture with EtOAc.
Base Wash (Critical): Wash the organic layer twice with 1M NaOH or 10%
.
Mechanism:[1][2][3][4][5][6][7][8] This deprotonates the unreacted o-cresol (pKa ~10.3) into the water-soluble phenolate, removing >95% of it before chromatography.
Caution: Do not use concentrated base or prolonged exposure, or you risk hydrolyzing the target ethyl ester.
Dry: Wash with brine, dry over anhydrous
, and concentrate in vacuo.
Method Development: TLC Scouting
Before packing the column, determine the optimal solvent system using Thin Layer Chromatography (TLC) on Silica Gel 60
plates.
Visualization: UV Light (254 nm) is effective due to the aromatic ring.
Stain:
(stains the alkyl chain/aromatic) or Anisaldehyde.
Pour into the column, tap to settle, and apply air pressure to pack tightly.[6]
Add a 1 cm layer of sand on top to protect the bed.
2. Sample Loading:
Preferred:Liquid Loading. Dissolve the crude oil in the minimum amount of DCM (Dichloromethane) or 90:10 Hex:EtOAc. Pipette carefully onto the sand.
Alternative:Dry Loading. If the crude is viscous/insoluble, adsorb onto silica (1:2 ratio), evaporate solvent, and pour the powder onto the column bed.
3. Elution Gradient:
Run the column using a stepwise gradient to maximize separation efficiency.
Volume (CV)*
Solvent Ratio (Hex:EtOAc)
Target Elution
1–3 CV
100:0
Elutes non-polar impurities (haloalkanes)
4–10 CV
95:5
Target compound begins to migrate
11–20 CV
90:10
Target Compound Elutes
20+ CV
80:20
Flushes remaining polar residues (phenols)
*CV = Column Volume (void volume of the packed silica).
4. Fraction Collection:
Collect fractions of approx. 10–15 mL (depending on scale).
Spot every 3rd fraction on a TLC plate.
Visualize under UV. The product will appear as a dark spot against the green fluorescent background.
5. Isolation:
Combine fractions containing the pure spot (
~0.3).
Evaporate solvent via rotary evaporator (
, >20 mbar).
Yield Verification: Weigh the resulting clear/pale-yellow oil and analyze via
H-NMR.
Process Visualization (Workflow & Logic)
Figure 1: Optimized purification workflow emphasizing the critical pre-column base wash to remove phenolic interference.
Quality Control & Troubleshooting
Analytical Verification (
H-NMR)
Upon isolation, the identity of Ethyl (2-methylphenoxy)acetate is confirmed by distinct chemical shifts [2]:
6.7–7.2 ppm (m, 4H): Aromatic protons.
4.6 ppm (s, 2H): (Singlet, characteristic of phenoxyacetic esters).
4.2 ppm (q, 2H): Ethyl ester methylene.
2.3 ppm (s, 3H): Aryl methyl group (-CH3).
1.3 ppm (t, 3H): Ethyl ester methyl.
Troubleshooting Table
Issue
Cause
Solution
Streaking on TLC/Column
Residual o-cresol (Phenol).
Add 0.5% Acetic Acid to eluent OR repeat Base Wash.
Co-elution of Impurities
Gradient too steep.
Reduce polarity (e.g., start at 98:2 Hex:EtOAc).
Low Yield
Hydrolysis during base wash.
Use weaker base () or reduce wash time.
Product not UV visible
UV lamp failure or low concentration.
Use stain (oxidizes alkyl chain).
References
Still, W. C., Kahn, M., & Mitra, A. (1978).[6] Rapid chromatographic techniques for preparative separation with moderate resolution.[6] Journal of Organic Chemistry, 43(14), 2923–2925.[6] (Standard Flash Chromatography Protocol).
Sigma-Aldrich. (n.d.). Ethyl (2-methylphenoxy)acetate Product Sheet & Spectra. (Reference for physical properties and CAS 93917-68-1).
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Procedure.[1] (General mechanism and side-reaction context).
University of Rochester. (n.d.). Purification: How to Run a Flash Column. (Detailed packing and loading instructions).
GC-MS method for the analysis of Ethyl (2-methylphenoxy)acetate
Application Note: High-Resolution GC-MS Analysis of Ethyl (2-methylphenoxy)acetate Executive Summary This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification and identifica...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution GC-MS Analysis of Ethyl (2-methylphenoxy)acetate
Executive Summary
This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification and identification of Ethyl (2-methylphenoxy)acetate (CAS: 93917-68-1). Often utilized as a pharmaceutical intermediate or a synthetic precursor in agrochemical development (related to phenoxy herbicides like MCPA), this analyte requires precise monitoring of isomeric purity and esterification completeness.
This protocol deviates from standard "cookbook" methods by focusing on the mechanistic rationale behind chromatographic separation and mass spectral fragmentation, ensuring the user can adapt the method to complex matrices such as reaction mixtures or environmental wastewater.
Chemical Profile & Analytical Logic
Understanding the physicochemical properties is the foundation of the method design.
Property
Value
Analytical Implication
Molecular Formula
MW: 194.23 g/mol
Boiling Point
~250–260 °C (Atmospheric)*
Requires GC oven ramp >280 °C for efficient elution.
Vapor Pressure
Low
Semi-volatile; suitable for splitless injection at trace levels.
Solubility
Soluble in EtOAc, MeOH, DCM
Compatible with standard organic extraction solvents.
Key Moiety
Phenoxy-ether + Ester
Fragility: Susceptible to hydrolysis; avoid acidic aqueous prep.
*Note: Literature often cites ~120 °C at reduced pressure. Atmospheric boiling point is estimated based on structural homologs.
Method Development Strategy
Column Selection: The Polarity Balance
We select a 5% Phenyl-arylene / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS).
Why? The analyte contains an aromatic ring (dispersive interactions) and an ester group (dipole interactions). A 100% dimethylpolysiloxane column (DB-1) may cause co-elution with aliphatic hydrocarbons. The 5% phenyl content provides the necessary
selectivity to separate the target from potential 3-methyl or 4-methyl isomers.
Scan Mode: Full Scan (m/z 40–350) for identification; SIM (Selected Ion Monitoring) for trace quantification.
Fragmentation Logic:
Molecular Ion (
): m/z 194 (Distinct, usually visible).
-Cleavage: Loss of ethoxy group (, 45 Da) m/z 149 (, acylium ion).
McLafferty-like Rearrangement: Less prominent in this specific ether-ester structure compared to alkyl esters, but tropylium ion formation (m/z 91) and substituted tropylium (m/z 105/107) are characteristic of the aromatic moiety.
Under the prescribed conditions, Ethyl (2-methylphenoxy)acetate elutes as a sharp, symmetrical peak.
Retention Time (approx): 8.5 – 9.5 minutes (dependent on column length/flow).
Resolution: Must be resolved from the free acid (2-methylphenoxyacetic acid) if present. The free acid often tails significantly on non-polar columns without derivatization; the ester form improves peak shape.
Mass Spectral Interpretation (Self-Validation)
To confirm identity without a standard, look for this specific fragmentation pattern (Charge Localization Mechanism):
m/z 194 (Molecular Ion):
m/z 121 (Base Peak Candidate): Cleavage of the ether bond is less likely than ester cleavage. However, the m/z 107 ion (Ortho-cresol cation,
) is often dominant in ortho-substituted phenoxy ethers due to rearrangement.
m/z 149: Loss of ethoxy radical (
). This confirms the ethyl ester moiety.
m/z 77: Phenyl cation (
), indicative of the aromatic ring.
SIM Table for Trace Analysis:
Ion (m/z)
Role
Dwell Time (ms)
194
Target (Quant)
50
149
Qualifier 1
50
| 107 | Qualifier 2 | 50 |
Validation Framework
To ensure Trustworthiness , the method must be validated against ICH Q2(R1) guidelines:
Derivatization of Ethyl (2-methylphenoxy)acetate for improved detection
Application Note & Protocol Guide Topic: Enhanced Detection of Ethyl (2-methylphenoxy)acetate Through Strategic Derivatization For: Researchers, Scientists, and Drug Development Professionals Abstract Ethyl (2-methylphen...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Topic: Enhanced Detection of Ethyl (2-methylphenoxy)acetate Through Strategic Derivatization
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (2-methylphenoxy)acetate is an ester that, like many similar molecules, can present analytical challenges due to its physicochemical properties. Direct detection via common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) can suffer from low sensitivity and poor peak shape. This document provides a detailed guide for a two-step derivatization strategy to significantly improve the detection and quantification of this analyte. The core methodology involves the initial hydrolysis of the ethyl ester to its parent carboxylic acid, 2-methylphenoxyacetic acid, followed by derivatization of the acid to introduce a highly responsive moiety for either fluorescence-based HPLC or electron-capture detection in GC. This guide offers detailed, step-by-step protocols, explains the scientific rationale behind the chosen methods, and presents data in a clear, comparative format.
Introduction: The Rationale for Derivatization
Ethyl (2-methylphenoxy)acetate (C₁₁H₁₄O₃, MW: 194.23) is a liquid organic compound soluble in organic solvents but insoluble in water[1][2]. Its structure lacks a strong native chromophore, making high-sensitivity detection by UV-Vis spectrophotometry challenging. Furthermore, while amenable to GC, its polarity can lead to poor peak shape and tailing on standard nonpolar columns[3]. Chemical derivatization addresses these limitations by modifying the analyte's chemical structure to make it more suitable for a specific analytical method[4].
This application note details a robust two-stage process:
Stage 1: Hydrolysis. The ester is first converted to its corresponding carboxylic acid, 2-methylphenoxyacetic acid. This is a critical prerequisite for the subsequent derivatization step, which targets the reactive carboxylic acid group.
Stage 2: Derivatization. The resulting carboxylic acid is then derivatized to enhance its detectability. We will explore two primary pathways:
For HPLC Analysis: Introduction of a fluorophore for highly sensitive fluorescence detection.
For GC Analysis: Introduction of an electrophoric group for sensitive electron capture detection (ECD) or improved mass spectrometric fragmentation.
This dual-pathway approach provides flexibility, allowing researchers to leverage the analytical instrumentation available in their laboratory.
Foundational Chemistry: Hydrolysis of the Ester
The first and most critical step is the quantitative conversion of Ethyl (2-methylphenoxy)acetate to 2-methylphenoxyacetic acid. This is typically achieved through base-catalyzed hydrolysis (saponification).
Reaction Mechanism: Base-Catalyzed Hydrolysis
The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to form the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid.
dot
Caption: Derivatization pathways for the hydrolyzed analyte.
Protocol 2A: Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
Materials:
Reconstituted 2-methylphenoxyacetic acid (from Protocol 1) in acetonitrile
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) solution (1 mg/mL in acetonitrile)
18-Crown-6 solution (1 mg/mL in acetonitrile)
Anhydrous Potassium Carbonate (K₂CO₃) powder
Heating block
HPLC system with a fluorescence detector (FLD)
Procedure:
Reaction Setup: To the vial containing the reconstituted analyte, add 50 µL of the Br-Mmc solution and 50 µL of the 18-Crown-6 solution.
Catalyst Addition: Add approximately 2 mg of anhydrous K₂CO₃. The crown ether acts as a phase-transfer catalyst to facilitate the reaction.[5]
Reaction: Cap the vial and heat at 70°C for 30 minutes.
Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the solution to remove the K₂CO₃.
Analysis: The sample is now ready for injection into the HPLC-FLD system.
Excitation Wavelength: ~325 nm
Emission Wavelength: ~395 nm
Pathway B: GC with Electron Capture Detection (GC-ECD)
For GC analysis, derivatization with Pentafluorobenzyl Bromide (PFBBr) creates a derivative with a high electron capture cross-section, making it ideal for highly sensitive detection by an Electron Capture Detector (ECD).[6] This method also improves chromatographic behavior.
Protocol 2B: Derivatization with Pentafluorobenzyl Bromide (PFBBr)
Materials:
Reconstituted 2-methylphenoxyacetic acid (from Protocol 1) in a suitable solvent like toluene
Pentafluorobenzyl Bromide (PFBBr)
A phase-transfer catalyst (e.g., polymer-bound tri-n-butyl-methylphosphonium bromide) or an organic base (e.g., triethylamine)
Heating block
GC-ECD or GC-MS system
Procedure:
Reaction Setup: To the vial containing the reconstituted analyte, add 100 µL of PFBBr solution (e.g., 10% in toluene) and a catalytic amount of the phase-transfer catalyst or a slight excess of triethylamine.
Reaction: Cap the vial and heat at 60°C for 60 minutes.[6]
Quenching: Cool the reaction mixture to room temperature. If an organic base was used, it can be washed with a dilute acid solution. If a solid-phase catalyst was used, it can be filtered off.
Cleanup (if necessary): A simple pass-through a silica micro-column may be used to remove excess reagent.
Analysis: The sample is now ready for injection into the GC-ECD or GC-MS system.
Expected Results and Performance Comparison
The derivatization process is expected to significantly improve the analytical performance.
Parameter
Undervatized Ethyl (2-methylphenoxy)acetate
Derivatized (HPLC-FLD)
Derivatized (GC-ECD)
Detection Method
HPLC-UV (low λ) / GC-FID
HPLC-Fluorescence
GC-Electron Capture
Expected Sensitivity
µg/mL range
Low ng/mL to pg/mL range
pg/mL range
Selectivity
Low to moderate
High
Very High
Chromatography
Potential for peak tailing (GC)
Good peak shape
Excellent peak shape and volatility
Primary Advantage
No sample preparation
Excellent sensitivity
Exceptional sensitivity and selectivity
Conclusion
The derivatization of Ethyl (2-methylphenoxy)acetate, following an initial hydrolysis step, is a powerful strategy to overcome common analytical detection challenges. By converting the analyte to its parent acid and subsequently tagging it with either a fluorophore for HPLC analysis or an electrophore for GC analysis, researchers can achieve significant improvements in sensitivity, selectivity, and chromatographic performance. The protocols outlined in this guide provide a robust framework for implementing this strategy, enabling more accurate and reliable quantification in complex matrices.
References
ChemBK. (2024). ETHYL (2-METHYLPHENOXY)ACETATE. Retrieved from [Link]
Gatti, R., & Cavrini, V. (1995). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. PubMed. Retrieved from [Link]
Global Substance Registration System. ETHYL (2-METHYLPHENOXY)ACETATE. Retrieved from [Link]
Pyo, H. (n.d.). Derivatizations of phenoxyacetic acids in environment using GC-MSMS. DSpace at KIST. Retrieved from [Link]
Lee, H. B., & Peart, T. E. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. Retrieved from [Link]
Vane, F. M. (1983). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Pharmaceutical Sciences.
Bartleby. (n.d.). 2-Methylphenoxyacetic Acid Synthesis Lab Report. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). 2-BUTOXYETHANOL AND 2-BUTOXYETHANOL ACETATE. Retrieved from [Link]
Study.com. (n.d.). Show the chemical reaction for the hydrolysis of the ester, ethyl acetate, indicating the two products of this reaction. Retrieved from [Link]
Application Note: Chromatographic Separation and Purification of Ethyl (2-methylphenoxy)acetate
[1][2][3] Abstract & Scope This technical guide details the Thin Layer Chromatography (TLC) protocols for the analysis and purification of Ethyl (2-methylphenoxy)acetate (CAS: 93917-68-1).[1] This compound, a key interme...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Abstract & Scope
This technical guide details the Thin Layer Chromatography (TLC) protocols for the analysis and purification of Ethyl (2-methylphenoxy)acetate (CAS: 93917-68-1).[1] This compound, a key intermediate in the synthesis of phenoxy-herbicides and pharmaceutical precursors, requires precise separation from its phenolic starting material (o-cresol) and potential hydrolysis byproducts.[1]
This document moves beyond standard "recipes" to provide a logic-driven approach to mobile phase selection, ensuring researchers can adapt conditions to varying silica activities and ambient humidity levels.[1]
Non-volatile on TLC plates; stable during drying.[1]
Separation Logic (The "Why")
The synthesis of Ethyl (2-methylphenoxy)acetate typically involves the O-alkylation of o-cresol with ethyl chloroacetate.
Target (Product): Moderately non-polar (Ester). Moves high on Silica.[1]
Impurity 1 (o-Cresol): Polar (Phenolic -OH).[1] Hydrogen bond donor. Interacts strongly with Silica silanols.[1] Moves slowly (
Product).
Impurity 2 (Acid derivative): If hydrolysis occurs, (2-methylphenoxy)acetic acid is formed.[1] Highly polar. Stays at baseline without acidic modifiers.
Mobile Phase Optimization Strategy
We utilize a binary solvent system: n-Hexane (Non-polar carrier) and Ethyl Acetate (Polar modifier).[1]
Recommended Solvent Systems
System
Ratio (v/v)
Application
Target (Product)
System A
Hexane : EtOAc (9:1)
Reaction Monitoring. High retention.[1] Best for separating non-polar impurities from the product.[1]
System B
Hexane : EtOAc (4:1)
Purity Check / Isolation. Standard system.[1] Moves product to mid-plate.
System C
Toluene : EtOAc (9:1)
Alternative Selectivity. Use if co-elution occurs with aromatic impurities.[1] Toluene interacts with the analyte's -system.[1]
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct mobile phase during synthesis monitoring.
Caption: Decision tree for optimizing mobile phase polarity based on initial retention factor (
) observation.
Detailed Experimental Protocol
Materials Required[1][2][4][5][6][7][8][9][10]
Stationary Phase: Silica Gel 60
pre-coated aluminum or glass plates (200 thickness).[1]
Solvents: HPLC Grade n-Hexane and Ethyl Acetate.[1]
Reference Standards: Pure o-cresol and Ethyl (2-methylphenoxy)acetate (if available).[1]
Visualization: UV Lamp (254 nm) and Iodine Chamber.[1]
Step-by-Step Methodology
1. Chamber Saturation (Critical for Reproducibility)
Chromatography occurring in an unsaturated chamber leads to the "edge effect" (bowing of the solvent front) and inconsistent
values.
Add approximately 10 mL of Hexane:EtOAc (9:1) to a glass developing chamber.
Place a piece of filter paper inside the chamber, ensuring it touches the solvent. This increases the surface area for evaporation.[1]
Close the lid and allow to equilibrate for 15 minutes before running the plate.
2. Sample Preparation
Dissolve ~5 mg of the crude reaction mixture in 1 mL of Ethyl Acetate .
Note: Do not use Hexane to dissolve the sample; the polar starting material (o-cresol) may not dissolve fully, leading to a false "clean" TLC.[1]
Spot the plate 1.5 cm from the bottom edge using a micro-capillary.[1]
Place the plate in the saturated chamber. Ensure the solvent level is below the spotting line.
Allow the solvent front to travel 80% of the plate height.[1]
Remove and immediately mark the solvent front with a pencil.[1]
Air dry or use a gentle stream of warm air to remove solvents.[1]
4. Visualization & Analysis
UV 254 nm (Non-Destructive):
Place under UV light.[1][6] The aromatic rings will quench the fluorescence of the indicator, appearing as dark purple spots on a bright green background.
Place the plate in a jar containing solid iodine crystals.
The ester and aromatic moieties will absorb iodine, turning brown/yellow . This confirms the organic nature of the spots seen under UV.
Troubleshooting & Optimization
Issue: "Tailing" of the Product Spot
If the product spot looks like a comet (tailing), it suggests residual acidity or column overload.
Solution: Add 0.5% Acetic Acid to the mobile phase.[1] Although the product is an ester, this sharpens the peak if any hydrolysis has occurred or if the silica is particularly active.
Issue: Poor Separation from o-Cresol
If the starting material and product
values are too close (common in high-polarity solvent mixes):
Solution: Switch to Toluene:Ethyl Acetate (95:5) .[1] The
interaction between Toluene and the aromatic rings often provides better selectivity (separation factor ) than the purely dipole-driven Hexane/EtOAc system.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for phenoxy-ester synthesis and purification).
Sherma, J., & Fried, B. Handbook of Thin-Layer Chromatography. 3rd Ed.[1] Marcel Dekker, 2003.[1] (Authoritative source on mobile phase selection logic).
National Center for Biotechnology Information. "PubChem Compound Summary for CID 83114, Ethyl (2-methoxyphenoxy)acetate".[1] PubChem. Accessed Jan 30, 2026.[1] [Link] (Physicochemical data proxy).[1]
Reich, E., & Schibli, V. High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme, 2007.[1] (Protocols for phenolic separation).
Biotage. "How to Optimize TLC to Enhance Purification by Flash Chromatography". Biotage Application Notes. Accessed Jan 30, 2026.[1] [Link]
Application Note: Determination of Water Content in Ethyl (2-methylphenoxy)acetate via Volumetric Karl Fischer Titration
[1] Executive Summary This application note details the protocol for the precise determination of water content in Ethyl (2-methylphenoxy)acetate (CAS: 93917-68-1).[1] As a lipophilic ester intermediate used in pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the protocol for the precise determination of water content in Ethyl (2-methylphenoxy)acetate (CAS: 93917-68-1).[1] As a lipophilic ester intermediate used in pharmaceutical and agrochemical synthesis, accurate moisture analysis is critical to prevent hydrolytic degradation into (2-methylphenoxy)acetic acid.[1]
Standard methanol-based Karl Fischer (KF) titration is often insufficient for this analyte due to limited solubility, leading to slow release of moisture and potential electrode coating.[1] This guide establishes a Volumetric Karl Fischer method utilizing a Methanol/Chloroform co-solvent system to ensure complete sample dissolution and accurate endpoint detection.[1]
Scientific Principles & Challenges
The Solubility Challenge
Ethyl (2-methylphenoxy)acetate contains a hydrophobic phenoxy ring and an ethyl ester group.[1] While soluble in organic solvents, it exhibits poor solubility in pure methanol (the standard KF solvent).[1]
Consequence: If the sample does not dissolve completely, water trapped within the micellar or solid phase is not released for the redox reaction. This results in "creeping" endpoints and falsely low water recovery.[1]
Solution: The addition of Chloroform (CHCl₃) or 1-Octanol acts as a solubilizer, breaking hydrophobic interactions and ensuring a homogeneous single-phase solution.[1]
Chemical Stability & Interference
Esters are generally stable under Karl Fischer conditions.[1] However, they are susceptible to hydrolysis (saponification) if the reaction medium becomes alkaline.[1]
Risk: Hydrolysis consumes water (the analyte), but in a high pH environment, it can theoretically generate water via side reactions or simply alter the stoichiometry.
Control: Standard KF reagents are buffered to pH 5.0–7.0 .[1] This range is optimal for the Bunsen reaction rate while being neutral enough to prevent ester hydrolysis.[1]
Reaction Logic Diagram
The following diagram illustrates the critical path for successful analysis, highlighting the solubility intervention.
Figure 1: Solubility logic ensuring water availability for the Karl Fischer reaction.
Methodology & Equipment
Equipment Configuration
Instrument: Volumetric Karl Fischer Titrator (e.g., Metrohm, Mettler Toledo, or Kyoto Electronics).[1]
Burette: 5 mL or 10 mL (depending on expected water content; 5 mL offers higher precision for low water).
Reagents
To maximize stability and reaction speed, a Two-Component System is recommended, though a Composite One-Component system is acceptable if the co-solvent ratio is managed carefully.[1]
Working medium.[1] Chloroform dissolves the ester.[1]
Standard
Water Standard 10.0 mg/g (Liquid)
System validation (Titer determination).
Note on Chloroform: Do not exceed 50% volume of Chloroform in the working medium, as it decreases the conductivity of the solution, potentially causing unstable electrode readings. A 3:1 (MeOH:CHCl₃) ratio is optimal.[1]
Experimental Protocol
Phase 1: System Conditioning[1]
Solvent Preparation: Add approximately 30–40 mL of the Methanol/Chloroform mixture to the titration vessel.
Pre-titration: Start the "Conditioning" or "Pre-titration" mode.[1] The instrument will neutralize any ambient moisture in the solvent and cell.
Drift Check: Ensure the drift (background moisture ingress) is stable and low, typically < 20 µL/min .[1]
Phase 2: Titer Determination (Calibration)
Perform this step daily or if the titrant has been sitting.
Draw ~1 mL of Water Standard 10.0 mg/g into a syringe.[1] Weigh the syringe (Mass A).[1]
Inject ~0.5 g of the standard into the vessel through the septum.
Weigh the syringe again (Mass B).[1] The difference is the exact sample mass.
Calculation: The instrument calculates the Titer (
) in mg/mL.
Where is mass of standard, is concentration of standard, is volume consumed.[1]
Phase 3: Sample Analysis
Sample Preparation: Ensure the Ethyl (2-methylphenoxy)acetate liquid is homogenous. If it has crystallized (mp ~30°C for some isomers, though usually liquid), gently warm to 40°C to liquefy, then cool to room temperature.[1]
Syringe Loading: Draw 3–5 mL of the sample into a clean, dry syringe.
Weighing: Place the syringe on an analytical balance (0.1 mg precision). Record Mass Initial .
Injection: Inject approximately 1.0 to 2.0 g of sample into the titration vessel.
Tip: Inject directly into the solvent, avoiding the walls of the vessel.
Back-Weighing: Weigh the syringe again. Record Mass Final .
Titration: Start the titration immediately.
Stirring Speed: Set to medium-high to ensure rapid mixing of the oily ester with the methanol/chloroform phase.
Extraction Time: Set a minimum extraction time of 30 seconds to ensure full dissolution before the endpoint is calculated.
Phase 4: Workflow Diagram
Figure 2: Step-by-step workflow for volumetric analysis.
Data Analysis & Calculations
The water content is calculated automatically by the titrator using the following formula:
Drift is High (>30 µL/min): The septum may be leaking, or the molecular sieves in the drying tube are exhausted. Replace sieves and septum.[1]
Slow Endpoint (Fading): The sample is likely not fully dissolved.[1] Increase the proportion of Chloroform (up to 50%) or add 1-Octanol.
Precipitation: If the sample precipitates upon injection, the solvent capacity is exhausted. Drain the cell and replenish with fresh Methanol/Chloroform.[1]
Validation (Spiking)
To validate accuracy, perform a Spike Recovery Test :
Application Notes and Protocols for the Scaled-Up Synthesis of Ethyl (2-methylphenoxy)acetate
Abstract This document provides a comprehensive guide for the scaled-up laboratory synthesis of Ethyl (2-methylphenoxy)acetate, a significant intermediate in the production of phenoxy herbicides and other fine chemicals....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the scaled-up laboratory synthesis of Ethyl (2-methylphenoxy)acetate, a significant intermediate in the production of phenoxy herbicides and other fine chemicals. The protocol is designed for researchers, chemists, and process development professionals, offering a detailed, step-by-step methodology grounded in the principles of the Williamson ether synthesis. This guide emphasizes not only the procedural aspects but also the underlying chemical principles, safety considerations, and analytical validation required for successful and safe execution at a larger scale.
Introduction: Chemical Significance and Applications
Ethyl (2-methylphenoxy)acetate is a member of the aryloxyalkanoic acid ester family, a class of compounds with substantial industrial importance. The primary application of its derivatives, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA), lies in the agricultural sector as selective herbicides for the control of broadleaf weeds in cereal crops. The synthesis of Ethyl (2-methylphenoxy)acetate is a critical step in the manufacturing of these essential agrochemicals.[1] Beyond its role in herbicide production, this ester serves as a versatile building block in organic synthesis for the pharmaceutical and specialty chemical industries.
The synthesis route detailed herein is a robust and scalable adaptation of the classic Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[2][3] This application note will provide a detailed protocol for a scaled-up laboratory preparation, addressing the specific challenges associated with transitioning from a bench-scale reaction to a larger, multi-liter setup.
Underlying Chemical Principles: The Williamson Ether Synthesis
The synthesis of Ethyl (2-methylphenoxy)acetate proceeds via a bimolecular nucleophilic substitution (SN2) reaction, famously known as the Williamson ether synthesis.[2][3] The reaction involves two key steps:
Deprotonation of the Phenol: In the first step, a base is used to deprotonate the hydroxyl group of 2-methylphenol (o-cresol), forming a more nucleophilic phenoxide ion. The acidity of phenols allows for the use of moderately strong bases like sodium hydroxide or potassium carbonate.[4]
Nucleophilic Attack: The resulting 2-methylphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate. This concerted, one-step SN2 mechanism results in the displacement of the chloride leaving group and the formation of the desired ether linkage.[2]
The choice of a primary alkyl halide, ethyl chloroacetate, is crucial as the SN2 mechanism is sensitive to steric hindrance. Secondary and tertiary alkyl halides are more prone to undergo competing elimination reactions, which would reduce the yield of the desired ether.[2][5]
Reaction Scheme:
Caption: Reaction pathway for the synthesis of Ethyl (2-methylphenoxy)acetate.
Scaled-Up Experimental Protocol
This protocol details the synthesis of Ethyl (2-methylphenoxy)acetate on a 1-mole scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Reagents and Equipment
Reagent/Equipment
Quantity/Specification
Purpose
2-Methylphenol (o-cresol)
108.14 g (1.0 mol)
Starting material
Sodium Hydroxide (pellets)
44.0 g (1.1 mol)
Base for phenoxide formation
Ethyl Chloroacetate
134.57 g (1.1 mol)
Alkylating agent
Acetone
1.5 L
Reaction solvent
Toluene
500 mL
Extraction solvent
5% Sodium Hydroxide solution
2 x 250 mL
To remove unreacted phenol
Saturated Sodium Chloride solution (Brine)
250 mL
To aid phase separation
Anhydrous Magnesium Sulfate
50 g
Drying agent
5 L three-necked round-bottom flask
1
Reaction vessel
Mechanical stirrer
1
For efficient mixing
Reflux condenser
1
To prevent solvent loss
Addition funnel
1
For controlled addition of reagents
Heating mantle with temperature control
1
For controlled heating
Separatory funnel (2 L)
1
For liquid-liquid extraction
Rotary evaporator
1
For solvent removal
Step-by-Step Procedure
Reaction Setup: Assemble the 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel. Ensure all glassware is dry.
Phenoxide Formation:
To the reaction flask, add 2-methylphenol (108.14 g, 1.0 mol) and acetone (1.0 L).
Begin stirring to dissolve the 2-methylphenol.
In a separate beaker, carefully dissolve sodium hydroxide pellets (44.0 g, 1.1 mol) in water (100 mL). Caution: This is a highly exothermic process. Allow the solution to cool to room temperature.
Slowly add the cooled sodium hydroxide solution to the stirred solution of 2-methylphenol in acetone over 30 minutes. An increase in temperature may be observed.
Alkylation:
Dissolve ethyl chloroacetate (134.57 g, 1.1 mol) in acetone (500 mL) and transfer this solution to the addition funnel.
Add the ethyl chloroacetate solution dropwise to the reaction mixture over 1 hour.
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up and Extraction:
Allow the reaction mixture to cool to room temperature.
Remove the acetone using a rotary evaporator.
To the remaining residue, add toluene (500 mL) and water (500 mL).
Transfer the mixture to a 2 L separatory funnel and shake vigorously. Allow the layers to separate.
Separate the aqueous layer and extract it with an additional 100 mL of toluene.
Combine the organic layers and wash sequentially with:
5% sodium hydroxide solution (2 x 250 mL) to remove any unreacted 2-methylphenol.
Saturated sodium chloride solution (250 mL).
Dry the organic layer over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent.
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude Ethyl (2-methylphenoxy)acetate.
For higher purity, the crude product can be purified by vacuum distillation. Collect the fraction boiling at approximately 119-120 °C.[6]
Expected Yield
The typical yield for this reaction, after purification, is in the range of 80-90%.
Process Safety and Hazard Management
Scaling up chemical reactions introduces new safety challenges that must be carefully managed.
2-Methylphenol (o-cresol): Toxic and corrosive. Avoid inhalation and skin contact. Can cause severe skin burns and eye damage.[7]
Ethyl Chloroacetate: Flammable liquid and vapor. It is toxic if inhaled, swallowed, or absorbed through the skin and is a lachrymator.[8]
Sodium Hydroxide: Corrosive and can cause severe burns. The dissolution in water is highly exothermic.
Mitigation Strategies:
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
Ventilation: All operations must be performed in a certified chemical fume hood.
Temperature Control: The exothermic nature of the phenoxide formation and the reflux conditions must be carefully controlled to prevent runaway reactions.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Scale-Up Considerations and Optimization
Transitioning this synthesis to an even larger, industrial scale requires careful consideration of several factors:
Heat Management: The exothermicity of the reaction becomes a significant issue at a larger scale. A jacketed reactor with efficient cooling is necessary to maintain optimal temperature control.
Mass Transfer: Efficient mixing is crucial to ensure homogeneity and maximize the reaction rate. The choice of stirrer design and agitation speed is critical.
Phase-Transfer Catalysis (PTC): For industrial-scale synthesis, the use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be highly beneficial. PTC facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs, often leading to faster reaction times, milder conditions, and improved yields.[4]
Solvent Selection: While acetone is a suitable solvent for laboratory scale, alternative solvents with higher boiling points and better safety profiles may be considered for industrial production.
Analytical Quality Control
Ensuring the purity and identity of the final product is paramount. The following analytical techniques are recommended:
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and identify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: To confirm the structure of the molecule. The expected signals for Ethyl (2-methylphenoxy)acetate are: a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methylene protons adjacent to the ether oxygen, a singlet for the methyl group on the aromatic ring, and multiplets for the aromatic protons.
¹³C NMR: To confirm the carbon framework of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl (C=O) stretch and the ether (C-O-C) stretch.
Predicted ¹H NMR Spectral Data:
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~1.25
Triplet
3H
-OCH₂CH₃
~2.20
Singlet
3H
Ar-CH₃
~4.20
Quartet
2H
-OCH₂ CH₃
~4.60
Singlet
2H
-OCH₂ CO-
~6.80-7.20
Multiplet
4H
Aromatic protons
Workflow and Logic Diagram
Caption: Experimental workflow for the synthesis of Ethyl (2-methylphenoxy)acetate.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of Ethyl (2-methylphenoxy)acetate. By adhering to the detailed steps and paying close attention to the safety and scale-up considerations, researchers and drug development professionals can confidently produce this valuable chemical intermediate with high yield and purity. The principles and techniques outlined are broadly applicable to the synthesis of other phenoxyacetate derivatives.
References
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
PubChem. (n.d.). Ethyl (2-methylphenoxy)acetate. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). MCPA. Retrieved from [Link]
Worthing, C. R. (Ed.). (1991). The Pesticide Manual: A World Compendium (9th ed.). British Crop Protection Council.
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
Organic Syntheses. (n.d.). Ethyl phenylacetate. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Proton NMR of compound 2: ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. Retrieved from [Link]
ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]
PubChem. (n.d.). (2-Methylphenoxy)acetate. Retrieved from [Link]
Application Note: High-Throughput Kinetic Characterization and Inhibition Profiling of Enzyme-Catalyzed Reactions
Executive Summary In the context of drug development, enzymes represent one of the largest classes of therapeutic targets. However, the transition from identifying a "hit" to characterizing a "lead" requires rigorous kin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the context of drug development, enzymes represent one of the largest classes of therapeutic targets. However, the transition from identifying a "hit" to characterizing a "lead" requires rigorous kinetic analysis. This Application Note moves beyond simple endpoint activity assays to detail the protocols for steady-state kinetic characterization and mechanism of action (MoA) studies .
We focus here on microplate-based spectrophotometric and fluorometric assays, providing a self-validating framework to determine
, , and values with high reproducibility.
Theoretical Framework & Experimental Design
The Importance of "Initial Rate" (
)
The most common error in enzyme kinetics is measuring reaction progress outside the linear range. To calculate valid kinetic constants, data must be captured while the substrate concentration
changes by less than 10-15%. This is the initial rate phase , where the reverse reaction () and product inhibition are negligible.
The Michaelis-Menten Model
Understanding the relationship between reaction velocity (
) and substrate concentration () is fundamental.
: The maximum velocity at saturating .
: The substrate concentration at which . This approximates the affinity of the enzyme for the substrate in rapid-equilibrium systems.
Expert Insight: In inhibition assays, fixing
at the value is the industry standard. This balances signal intensity with sensitivity to competitive inhibitors. If , competitive inhibitors may be masked.
Workflow Visualization
The following diagram outlines the critical path for validating an enzymatic assay before screening compounds.
Figure 1: The Stepwise Validation Workflow. This logic gate ensures that no kinetic constants are calculated from invalid, non-steady-state data.
Detailed Protocols
Protocol A: Enzyme Linearity and Time-Course Optimization
Objective: To define the concentration of enzyme (
) and the reaction time () where the signal is directly proportional to product formation.
Materials:
Assay Buffer (optimized for specific enzyme pH/salt requirements).
Recombinant Enzyme stock.
Substrate (at saturating concentration, approx.
estimated ).
Detection Reagent (if coupled assay) or Fluorogenic Substrate.
Procedure:
Preparation: Prepare a 2-fold serial dilution of the enzyme in Assay Buffer across a 96-well plate (columns 1–10). Columns 11–12 are "No Enzyme" controls (background).
Initiation: Add Substrate to all wells using a multichannel pipette.
Measurement: Immediately place in a microplate reader set to Kinetic Mode .
Interval: 30–60 seconds.
Duration: 60 minutes.
Analysis:
Plot RFU/OD vs. Time for each enzyme concentration.
Identify the time window where the slope is linear (
).
Plot Slope (
) vs. .
Selection Criteria: Choose an
that falls in the middle of the linear range and provides a signal-to-background ratio (S/B) > 5 within 20–30 minutes.
Protocol B: Determination of
and
Objective: To determine the affinity of the enzyme for its substrate.
Procedure:
Substrate Dilution: Prepare a 16-point serial dilution of the substrate (1:1.5 or 1:2 dilution). Range should span
to .
Enzyme Addition: Add enzyme (at concentration determined in Protocol A) to the plate.
Kinetic Read: Measure initial velocities (
) as described above.
Curve Fitting: Fit the data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism or XLfit).
Objective: To determine the potency of a test compound.
Critical Consideration: The relationship between
and the inhibition constant () depends on the substrate concentration used.
Cheng-Prusoff Equation (Competitive Inhibition):
Protocol Requirement: To make
comparable between labs, run the assay at . In this state, .
Procedure:
Compound Prep: Prepare a 10-point dose-response curve of the inhibitor in 100% DMSO (usually 3-fold dilutions).
Intermediate Dilution: Dilute compounds into Assay Buffer to ensure final DMSO concentration is < 5% (or enzyme-tolerant limit).
Pre-Incubation (Crucial Step): Add Inhibitor to Enzyme and incubate for 15–30 minutes.
Why? This allows equilibrium for slow-binding inhibitors and prevents "initial rate" artifacts where the inhibitor hasn't yet bound the active site.
Initiation: Add Substrate (at
) to start the reaction.
Measurement: Monitor linear velocity.
Mechanism of Action (MoA) Analysis
Understanding how a drug inhibits an enzyme is vital for predicting in vivo efficacy. We utilize double-reciprocal plots (Lineweaver-Burk) or global fitting to distinguish inhibition types.
Figure 2: Kinetic pathways for Competitive, Uncompetitive, and Non-Competitive inhibition. Competitive inhibitors bind free Enzyme (E); Uncompetitive bind the ES complex; Non-competitive bind both.
For high-throughput applications, the robustness of the assay must be quantified using the Z'-factor (Zhang et al., 1999).
: Standard deviation
: Mean signal
: Positive control (Max activity)
: Negative control (Inhibited/No Enzyme)
Interpretation:
: Excellent assay.
: Marginal assay.
: Unacceptable (Check pipetting error or signal stability).
Common Pitfalls
Inner Filter Effect (Fluorescence): If the compound absorbs light at the excitation or emission wavelength of the fluorophore, it will appear as a false positive inhibitor. Solution: Check compound absorbance spectra or use ratiometric assays.
Enzyme Instability: If linearity is lost early, the enzyme may be denaturing. Solution: Add BSA (0.1%) or non-ionic detergents (Tween-20, 0.01%) to the buffer to prevent surface adsorption.
References
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.
Brooks, H. B., et al. (2012). Basics of Enzymatic Assays for HTS. In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition () of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
Technical Notes & Optimization
Troubleshooting
How to improve the yield of Ethyl (2-methylphenoxy)acetate synthesis
Alkylation)
Core Challenge: The primary yield-limiting factor in this synthesis is the competition between the desired -alkylation and the hydrolysis of the ester moiety (saponification), particularly when using aqueous bases or hygroscopic solvents.[1]
This guide provides an autonomous, evidence-based troubleshooting framework to maximize yield, shifting from standard 60-70% yields to >90% through rigorous solvent and base selection.
Troubleshooting Guide (Q&A)
Q1: My conversion is high, but the isolated yield of the ester is low. I am recovering the corresponding acid instead. Why?
Diagnosis: Unintended Hydrolysis (Saponification).
Root Cause: You are likely using a strong hydroxide base (NaOH, KOH) in the presence of water or alcohols. While hydroxides are excellent for deprotonating the phenol, they rapidly hydrolyze the ethyl ester product into (2-methylphenoxy)acetic acid.
Solution:
Switch Base: Replace NaOH/KOH with anhydrous Potassium Carbonate (
) . It is basic enough ( of conjugate acid ~10.3) to deprotonate o-cresol ( ~10.[1]3) but non-nucleophilic enough to spare the ester.
Switch Solvent: Move to a polar aprotic solvent like DMF (N,N-Dimethylformamide) or Acetone .[1] Avoid primary alcohols (Ethanol/Methanol) which can cause transesterification.
Q2: The reaction is sluggish (incomplete conversion after 24h). How do I accelerate it?
Diagnosis: Poor Nucleophilicity or Leaving Group issues.
Root Cause: o-Cresol is a sterically hindered phenol (ortho-methyl group).[1] If you are using Ethyl Chloroacetate, the chloride leaving group is often too slow for this hindered substrate.
Solution:
The Finkelstein Modification: Add a catalytic amount (10-20 mol%) of Potassium Iodide (KI) . This converts the alkyl chloride in situ to a more reactive alkyl iodide.
Temperature: If using Acetone (boiling point
C), switch to Acetonitrile (C) or DMF (C) to access higher reaction temperatures.
Q3: I see a significant amount of unreacted o-cresol despite using excess alkyl halide.
Diagnosis: Base Insolubility or "Coating" Effect.
Root Cause: In anhydrous solvents,
is insoluble. The reaction occurs on the solid surface. If the stirring is inefficient or the salt particles are too coarse, the reaction stalls.
Solution:
Mechanical: Use finely ground (powdered)
, not granular.
** agitation:** Ensure vigorous stirring (magnetic stirring may be insufficient for slurries; use overhead stirring for scale-up).
Q4: Can I use a "Green" aqueous method without hydrolyzing the ester?
Diagnosis: Need for Phase Transfer Catalysis (PTC).
Solution: Yes, but you must exclude bulk water from the organic phase.
Protocol: Use a biphasic system (Toluene/Water). Dissolve the phenol and NaOH in the water layer. Add the Ethyl Bromoacetate to the Toluene layer.
Critical Additive: Add TBAB (Tetrabutylammonium bromide) at 5 mol%. This shuttles the phenoxide into the organic layer where it reacts rapidly with the halide away from the hydrolytic aqueous phase.
Optimized Experimental Protocols
Method A: The "High-Yield" Anhydrous Protocol (Recommended)
Best for: Small to medium scale, high purity requirements.
Minimizing byproduct formation in the synthesis of Ethyl (2-methylphenoxy)acetate
This technical guide provides a structured, high-level troubleshooting and optimization resource for the synthesis of Ethyl (2-methylphenoxy)acetate. It is designed for researchers requiring high-purity outcomes and mech...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a structured, high-level troubleshooting and optimization resource for the synthesis of Ethyl (2-methylphenoxy)acetate. It is designed for researchers requiring high-purity outcomes and mechanistic control.
Topic: Minimizing Byproduct Formation & Process Optimization
Document ID: TS-ORG-024-C
Last Updated: January 30, 2026
Executive Summary & Reaction Landscape
The synthesis of Ethyl (2-methylphenoxy)acetate is a classic Williamson ether synthesis involving the O-alkylation of o-cresol with ethyl chloroacetate (or bromoacetate). While theoretically straightforward, the reaction is susceptible to specific competitive pathways that degrade yield and purity.
The Core Challenge: The primary impurity vector is hydrolysis , not regioselectivity. The target ester is labile under the basic conditions required to deprotonate the phenol. Secondary issues involve C-alkylation (ambident nucleophile character) and incomplete conversion due to steric hindrance at the ortho position.
Reaction Pathway Visualization
The following diagram outlines the competitive landscape between the desired
pathway and the parasitic hydrolysis/side-reactions.
Figure 1: Mechanistic pathway showing the critical hydrolysis loop (Red) competing with the target formation (Green).
Critical Process Parameters (CPP) & Optimization
To minimize byproducts, the following parameters must be strictly controlled. Data below compares standard vs. optimized conditions.
Parameter
Standard Condition
Optimized Condition
Technical Rationale
Solvent
Acetone (Reagent Grade)
Acetone (Dry) or DMF
Water promotes ester hydrolysis. DMF increases reaction rate via cation solvation but is harder to remove. Dry Acetone is the best balance.
Base
NaOH / KOH
Anhydrous K₂CO₃
Strong bases (OH⁻) rapidly hydrolyze the product ester. Carbonate is mild enough to deprotonate cresol but minimizes saponification.
Catalyst
None
KI (10-20 mol%)
Finkelstein Condition: Converts alkyl chloride to alkyl iodide in situ, creating a better leaving group and accelerating the rate-limiting step.
Stoichiometry
1:1 Ratio
1.2 eq. Ethyl Chloroacetate
Excess electrophile drives the reaction to completion, compensating for minor hydrolysis of the reagent.
Troubleshooting & Diagnostics Guide
Use this decision tree to diagnose yield or purity failures.
Figure 2: Diagnostic logic for resolving common synthesis failures.
Detailed Troubleshooting Scenarios
Issue 1: High Content of (2-Methylphenoxy)acetic Acid
Symptom: White solid precipitating during workup; product spot trails on TLC; acidic pH in aqueous layer.
Root Cause:Hydrolysis . The presence of water in the solvent or the use of a hygroscopic base (like NaOH or wet K₂CO₃) has saponified your target ester back into the acid.
Corrective Action:
Solvent Drying: Pre-dry Acetone over 3Å molecular sieves or use anhydrous DMF.
Base Switch: Ensure K₂CO₃ is anhydrous (dry in an oven at 120°C for 4 hours before use).
Workup Modification: If the acid is present, wash the organic layer with dilute NaHCO₃. The acid will move to the aqueous layer as the salt, leaving the pure ester in the organic layer.
Symptom: Strong smell of cresol in final product; starting material visible on TLC.[1]
Root Cause:Steric Hindrance .[1] The methyl group at the ortho position of the cresol creates steric bulk, slowing the nucleophilic attack compared to simple phenol.
Corrective Action:
Add Catalyst: Introduce Potassium Iodide (KI) (10-20 mol%). This generates Ethyl Iodoacetate in situ. The iodide is a softer, better leaving group, significantly increasing the reaction rate (
).
Temperature: Ensure the reaction is at a vigorous reflux (approx. 56-60°C for acetone).
Issue 3: C-Alkylated Byproducts (Rare)
Symptom: Unexpected peaks in NMR (loss of aromaticity or alkyl groups on the ring).
Root Cause:Ambident Nucleophile Behavior .[1] Phenoxides can react at the Oxygen (O-alkylation) or the Carbon (C-alkylation).[2]
Corrective Action:
Solvent Polarity: Use polar aprotic solvents (Acetone, DMF).[3] These solvate the cation (K⁺), leaving the phenoxide oxygen "naked" and more reactive towards O-alkylation.
Avoid Protic Solvents: Do not use ethanol or water, as hydrogen bonding shields the oxygen, encouraging C-alkylation.
Optimized Experimental Protocol (The "Gold Standard")
Objective: Synthesis of Ethyl (2-methylphenoxy)acetate on a 10g scale.
Activation: In a 500mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine o-cresol, anhydrous K₂CO₃, and dry acetone. Stir at room temperature for 15-30 minutes. Note: This allows the formation of the phenoxide anion.
Addition: Add Potassium Iodide (KI) followed by the dropwise addition of Ethyl chloroacetate over 10 minutes.
Reflux: Heat the mixture to reflux (approx. 60°C oil bath) for 6–8 hours. Monitor by TLC (Mobile phase: 80:20 Hexane/EtOAc).
Workup (Crucial for Purity):
Cool to room temperature.[3] Filter off the inorganic salts (KCl, K₂CO₃).
Evaporate the acetone under reduced pressure.
Dissolve the residue in Diethyl Ether or Ethyl Acetate (100 mL).
Wash 1: 1M NaOH (2 x 50 mL). Purpose: Removes unreacted o-cresol and any hydrolyzed acid byproduct.
Wash 2: Water (1 x 50 mL) followed by Brine (1 x 50 mL).
Dry over MgSO₄, filter, and concentrate.
Purification: If necessary, distill under high vacuum or recrystallize from dilute ethanol (if solid).
FAQ: Expert Insights
Q: Can I use Sodium Hydride (NaH) to speed up the reaction?A: While NaH is a faster base, it is often "overkill" for phenols. It generates H₂ gas (safety risk) and requires strictly anhydrous conditions (THF/DMF). If any moisture is present, NaH produces NaOH, which immediately hydrolyzes your product ester. Anhydrous K₂CO₃ is safer and sufficiently basic for this specific transformation.
Q: Why do I see a spot at the baseline of my TLC plate?A: That is almost certainly (2-methylphenoxy)acetic acid. It is very polar compared to the ester. This indicates moisture entered your reaction.[1] You can remove it during the basic wash (NaOH) step in the workup.
Q: Why use Ethyl Chloroacetate instead of Bromoacetate?A: Chloroacetate is cheaper and more stable. While Bromoacetate reacts faster, it is also a potent lachrymator (tear gas). By adding catalytic KI to the Chloroacetate reaction, you generate the Iodoacetate in situ, achieving the high reactivity of the halide without the cost or handling hazards of the bromo-derivative.
Catalysis in Alkylation (Finkelstein Modification)
Source: ResearchGate.[5][6] "Potassium iodide catalysis in the alkylation of protected hydrazines." (Demonstrates the kinetic enhancement of KI in alkylation).
URL:[Link]
Green Methodology & Surfactant Assisted Synthesis
Source: ResearchGate.[5][6] "Green Methodology Development for the Surfactant Assisted Williamson Synthesis."
URL:[Link]
Regioselectivity (C- vs O-Alkylation)
Source: ChemistryViews. "C- or O-Alkylation?"
URL:[Link]
Technical Support Center: Catalyst Selection for Ethyl (2-methylphenoxy)acetate Esterification
Welcome to the technical support center for the synthesis of Ethyl (2-methylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Ethyl (2-methylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the esterification of (2-methylphenoxy)acetic acid with ethanol. Our goal is to equip you with the necessary knowledge to select the most suitable catalyst and optimize your reaction conditions for a successful synthesis.
Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: What are the most common types of catalysts for the esterification of (2-methylphenoxy)acetic acid with ethanol?
A1: The esterification of (2-methylphenoxy)acetic acid, a type of Fischer esterification, is an acid-catalyzed equilibrium reaction. The most common catalysts fall into two main categories:
Homogeneous Catalysts: These catalysts are in the same phase as the reactants. For this reaction, strong Brønsted acids are typically used.
Sulfuric Acid (H₂SO₄): A strong and inexpensive acid that is widely used as a catalyst for esterification.[1]
p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is often easier to handle than sulfuric acid and can be more effective in certain cases.[1][2]
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.
Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These are polymeric resins with sulfonic acid groups that provide acidic sites for catalysis. They are advantageous due to their ease of separation from the reaction mixture and reusability.[3][4]
Zeolites: Microporous aluminosilicate minerals with acidic sites. Their use can be limited by the size of the pores, which may be a concern for a sterically hindered substrate like (2-methylphenoxy)acetic acid.[5]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my experiment?
A2: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis, such as scale, desired purity, and process considerations.
Catalyst Type
Advantages
Disadvantages
Best Suited For
Homogeneous
High catalytic activity, low cost.
Difficult to separate from the reaction mixture, can cause corrosion, may lead to side reactions and product discoloration.[2]
Small-scale lab synthesis where ease of separation is not a primary concern.
Heterogeneous
Easy to separate by filtration, reusable, less corrosive, can lead to cleaner reaction profiles.[2][5]
Can have lower activity than homogeneous catalysts, potential for mass transfer limitations, higher initial cost.
Larger scale synthesis, continuous flow processes, and when high product purity with minimal work-up is desired.[6]
Q3: Is there a significant difference in performance between sulfuric acid and p-toluenesulfonic acid?
A3: Both are effective homogeneous catalysts, but there are some key differences. While sulfuric acid is a stronger acid and may lead to faster reaction rates, p-TsOH is a solid, making it easier to handle and measure accurately.[7][8] For substrates sensitive to strong acids, p-TsOH might be a milder and more selective option. Some studies on other systems have shown p-TsOH to be a better catalyst than sulfuric acid at the same H+ ion concentration.[7]
Reaction Optimization & Troubleshooting
Q4: My reaction yield is low. What are the common causes and how can I improve it?
A4: Low yield in Fischer esterification is a common issue, often related to the reversible nature of the reaction. Here are some key factors to consider:
Water Removal: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants, thus lowering the yield.[9] To drive the reaction forward, it is crucial to remove water as it is formed. This can be achieved by:
Azeotropic Distillation: Using a solvent like toluene or cyclohexane to form an azeotrope with water that can be removed using a Dean-Stark apparatus.[2]
Using a Drying Agent: While less common during the reaction itself, ensuring all reactants and solvents are anhydrous is critical.
Reactant Stoichiometry: Using an excess of one of the reactants, typically the less expensive one (in this case, ethanol), can shift the equilibrium towards the product side.[10]
Reaction Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the catalyst or product. For many esterifications, a temperature range of 70-140°C is effective.[6][11]
Catalyst Loading: Insufficient catalyst will result in a slow reaction and incomplete conversion. Conversely, excessive catalyst can lead to unwanted side reactions. A typical catalyst loading for homogeneous catalysts is 1-5 mol% relative to the limiting reactant. For heterogeneous catalysts like Amberlyst-15, the loading is typically based on weight percent of the reactants.
Q5: I am observing charring or discoloration of my reaction mixture. What is causing this and how can I prevent it?
A5: Charring or discoloration is often a sign of side reactions, typically caused by the use of strong, corrosive acids like sulfuric acid at elevated temperatures.[2] To mitigate this:
Switch to a Milder Catalyst: Consider using p-TsOH or a heterogeneous catalyst like Amberlyst-15, which are generally less prone to causing charring.
Lower the Reaction Temperature: Operate at the lowest effective temperature to achieve a reasonable reaction rate.
Reduce Catalyst Concentration: Use the minimum amount of catalyst required for efficient conversion.
Q6: How do I effectively remove the catalyst and purify my product?
A6: The purification strategy depends on the type of catalyst used.
Homogeneous Catalysts (H₂SO₄, p-TsOH): The acidic catalyst must be neutralized before distillation. This is typically done by washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[12] After neutralization, the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and then purified by fractional distillation.
Heterogeneous Catalysts (Amberlyst-15): The catalyst can be simply removed by filtration after the reaction is complete. The filtrate can then be concentrated and the product purified by distillation. The recovered catalyst can often be washed and reused.
A general purification workflow for the crude product involves:
Neutralization of any acidic components.
Washing with water or brine to remove water-soluble impurities.
Drying the organic layer.
Purification by fractional distillation under reduced pressure to isolate the final ester.[13]
Catalyst Selection and Reaction Workflow
The following diagram illustrates a logical workflow for selecting a suitable catalyst and proceeding with the esterification of (2-methylphenoxy)acetic acid.
Catalyst selection workflow for esterification.
Experimental Protocol: Esterification using Amberlyst-15
This protocol provides a starting point for the esterification of (2-methylphenoxy)acetic acid using a reusable heterogeneous catalyst.
Materials:
(2-methylphenoxy)acetic acid
Anhydrous ethanol (excess, e.g., 3-5 equivalents)
Amberlyst-15 resin (e.g., 10-15% by weight of the carboxylic acid)
Toluene (or another suitable solvent for azeotropic water removal)
Round-bottom flask
Dean-Stark apparatus and condenser
Magnetic stirrer and heating mantle
Standard glassware for workup and distillation
Procedure:
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.
Charging the Reactor: To the flask, add (2-methylphenoxy)acetic acid, anhydrous ethanol, toluene, and Amberlyst-15 resin.
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when water is no longer being collected.
Catalyst Removal: Cool the reaction mixture to room temperature. Remove the Amberlyst-15 resin by filtration. The resin can be washed with a solvent (e.g., ethanol or toluene), dried, and stored for reuse.
Solvent Removal: Remove the toluene and excess ethanol from the filtrate by rotary evaporation.
Purification: Purify the crude ester by fractional distillation under reduced pressure.
Troubleshooting Guide
The following decision tree provides a systematic approach to troubleshooting common issues encountered during the esterification process.
Troubleshooting decision tree for esterification.
Reaction Mechanism: Acid-Catalyzed Esterification
The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to attack by the alcohol.
Simplified mechanism of acid-catalyzed esterification.
References
SciSpace. (n.d.). Intensification of Esterification of Acetic Acid with Ethanol by Pervaporation Reactor: Modeling and Simulation. Retrieved from [Link]
Nuryoto, N. (2020). Study of Esterification Reaction Between Ethanol and Acetic Acid Using Homogeneous and Heterogeneous Catalyst. World Chemical Engineering Journal, 4(2), 54-58.
Koľvek, T., et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes, 9(7), 1198.
Jáuregui-Haza, U. J., et al. (2007). Esterification of acetic acid with ethanol: Reaction kinetics and operation in a packed bed reactive distillation column.
Suryanti, V., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Molekul, 19(1), 1-8.
García-Sancho, C., et al. (2020). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
Pattanaik, B. N., & Mandalia, H. C. (2012). Ethyl acetate: properties, production processes and applications - a review. International Journal of Current Research and Review, 4(17), 70-80.
LookChem. (n.d.). Purification of Ethyl acetate. Retrieved from [Link]
Ahmed, A. (2013). Esterification of Ethanol and Acetic Acid in a Batch Reactor in Presence of Sulfuric Acid Catalyst. Global Engineering, Science and Technology Conference.
BYJU'S. (n.d.). Esterification Reaction. Retrieved from [Link]
Suryanti, V., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Molekul, 19(1).
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
Google Patents. (n.d.). RU2062266C1 - Method for production of 2-ethoxyethyl acetate.
ResearchGate. (n.d.). Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols. Retrieved from [Link]
Samarasekara, A. M., et al. (2012). A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures. Bioresource Technology, 124, 293-297.
ResearchGate. (n.d.). Kinetics of the Esterification Reaction Between Ethanol and Acetic Acid. Retrieved from [Link]
Al-Azzawi, W. A. M., & Al-Daffay, R. K. H. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Journal of Al-Nahrain University, 20(3), 1-8.
It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. [Link]
Trabelsi, M., et al. (2004). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Journal of the American Oil Chemists' Society, 81(7), 669-673.
ResearchGate. (n.d.). A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures. Retrieved from [Link]
Clark, J. (2004). The mechanism for the esterification reaction. Chemguide. [Link]
Gogoi, P., et al. (2016). Amberlyst-15 catalysed oxidative esterification of aldehydes using a H2O2 trapped oxidant as a terminal oxidant. New Journal of Chemistry, 40(11), 9345-9350.
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Jabbari, H., & Noroozi Pesyan, N. (2018). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Asian Journal of Green Chemistry, 2(1), 41-50.
Khan, J. A., et al. (2016). Esterification of acetic and oleic acids within the Amberlyst 15 packed catalytic column. Korean Journal of Chemical Engineering, 33(2), 582-586.
Wang, Y. (2016). P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate. 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control.
ResearchGate. (n.d.). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Retrieved from [Link]
How to remove unreacted starting material from Ethyl (2-methylphenoxy)acetate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This guide addresses the purification of Ethyl (2-methylphenoxy)acetate synthesized via Williamson Ether Synthesis. In this reaction, o-cresol (2-methylphenol)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
This guide addresses the purification of Ethyl (2-methylphenoxy)acetate synthesized via Williamson Ether Synthesis. In this reaction, o-cresol (2-methylphenol) is alkylated with ethyl chloroacetate (or bromoacetate) using a base (typically
or ).
The Challenge:
The crude reaction mixture inevitably contains two primary impurities that must be removed to meet pharmaceutical/research purity standards:
Unreacted o-Cresol: An acidic phenolic impurity (pKa ~10.3).
Excess Ethyl Chloroacetate: A toxic, lachrymatory alkylating agent (BP 143°C at atm).
The Solution:
We utilize a Chemo-Physical Hybrid Purification Strategy . We exploit the acidity of the phenol for chemical extraction and the volatility of the alkyl halide for physical separation, while strictly preserving the sensitive ester moiety of the target molecule.
Impurity Profile & Removal Strategy
Impurity
Chemical Nature
Critical Property
Removal Method
Risk Factor
o-Cresol
Phenol (Weak Acid)
pKa 10.3
Alkaline Extraction: Wash with cold dilute NaOH.
High: Strong base or heat can hydrolyze the product ester.
Ethyl Chloroacetate
Alkyl Halide
BP 143°C (atm)
Vacuum Distillation: Remove as a volatile "fore-run."
Medium: Lachrymator; requires efficient trapping.
Workflow Visualization
The following decision matrix outlines the logical flow for purification.
Figure 1: Step-by-step purification logic flow separating chemical extraction (phenol) from physical separation (alkyl halide).
Detailed Protocols
Protocol A: Removal of o-Cresol (The "Cold Wash" Technique)
Objective: Selectively deprotonate the phenol to form water-soluble sodium o-cresolate without hydrolyzing the product ester.
The Science: Phenols are significantly more acidic (pKa ~10) than alcohols (pKa ~16) or esters (pKa ~25). A base like NaOH will deprotonate the phenol instantly. However, hydroxide ions (
) are also nucleophiles that can attack the ester carbonyl, causing saponification (hydrolysis).
Mitigation: Reaction kinetics favor acid-base neutralization over nucleophilic substitution at low temperatures. Keep it cold.
Step-by-Step:
Dilution: Dissolve the crude oil in a non-polar solvent (Diethyl Ether or Ethyl Acetate). Use a ratio of 10 mL solvent per 1 g of crude.
Preparation: Prepare a 0.5 M NaOH solution and chill it to 0°C - 4°C (ice bath).
Extraction:
Add the cold NaOH solution to the organic phase in a separatory funnel.
Shake vigorously for 30-45 seconds (do not prolong contact).
Optional: Acidify a small aliquot of the aqueous layer with HCl.[1][4] If it turns cloudy, you have successfully extracted the phenol (re-protonated cresol is insoluble in water).
Neutralization: Wash the organic layer immediately with Brine (Saturated NaCl) to remove residual base and water.
Protocol B: Removal of Ethyl Chloroacetate (Vacuum Distillation)
Objective: Remove the volatile alkylating agent.
The Science: Ethyl chloroacetate has a boiling point of 143°C at atmospheric pressure [1].[5] The target product, being a heavier aromatic ether-ester, has a significantly higher boiling point (Literature suggests ~120°C at reduced pressure, implying >250°C at atm). This large
makes distillation ideal.
Step-by-Step:
Setup: Transfer the dried organic phase to a round-bottom flask. Attach a short-path distillation head.
Vacuum: Apply high vacuum (< 5 mmHg is preferred).
The Fore-run: Gently heat the flask.
Ethyl chloroacetate will distill over first.
Warning: This compound is a lachrymator (tear gas agent). Ensure the vacuum pump exhaust is vented into a fume hood.
The Product: Once the temperature stabilizes at the higher plateau (the product's BP), switch collection flasks to collect the pure Ethyl (2-methylphenoxy)acetate.
Troubleshooting & FAQs
Q1: I used NaOH to wash the phenol, but my product yield dropped significantly. What happened?Diagnosis: You likely caused Saponification .
Explanation: If the NaOH was too concentrated (>2M), too hot, or left in contact with the organic layer for too long, the base hydrolyzed your ethyl ester into the carboxylic acid (2-methylphenoxyacetic acid), which then dissolved in the aqueous layer.
Fix: Use 0.5M NaOH or 10%
. Keep the mixture on ice. Separate layers immediately.
Q2: Can I use column chromatography instead of distillation?Answer: Yes.
Guide:
Stationary Phase: Silica Gel (Standard 60Å).
Mobile Phase: Hexane:Ethyl Acetate gradient (Start 95:5, move to 80:20).
Order of Elution:
Ethyl Chloroacetate (Non-polar, moves with solvent front).
Ethyl (2-methylphenoxy)acetate (Target).
o-Cresol (Polar, trails significantly due to H-bonding with silica).
Note:o-Cresol stains strongly with
or Iodine on TLC.
Q3: The Ethyl Chloroacetate smells terrible and makes my eyes burn. How do I neutralize it?Safety Protocol: Ethyl chloroacetate is a potent lachrymator [1].
Neutralization: Treat glassware and waste with a dilute solution of ammonia or aqueous NaOH in a fume hood for several hours. This hydrolyzes the alkyl halide into non-volatile ionic species (chloride and glycolate/acetate salts) before disposal.
Q4: My product solidified after distillation. Is this normal?Answer: Yes. While often described as a liquid, many phenoxyacetate derivatives are low-melting solids. If it solidifies into a white/off-white mass, this indicates high purity. If it is a yellow oil, it may still contain solvent or starting material.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press. (Mechanistic source for ester hydrolysis vs.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Peak Tailing for Ethyl (2-methylphenoxy)acetate
Status: Active
Ticket ID: #RP-HPLC-EMPA-001
Assigned Specialist: Senior Application Scientist
Executive Summary
You are experiencing peak tailing with Ethyl (2-methylphenoxy)acetate (CAS: 93917-68-1). As a neutral ester with an ether linkage and an aromatic ring, this compound should theoretically yield symmetrical peaks. Tailing in this specific context usually points to secondary silanol interactions (hydrogen bonding), sample degradation (hydrolysis) , or physical column voids , rather than the ionic interactions seen with basic amines.
This guide provides a self-validating troubleshooting protocol to isolate and resolve the root cause.
Module 1: Diagnostic & Validation
Before altering chemistry, quantify the problem to establish a baseline.
Step 1: Calculate Peak Asymmetry ()
Visual inspection is subjective. Use the USP (United States Pharmacopeia) calculation to determine severity.
Distance from peak maximum to the leading edge at 5% height
Interpretation Table:
|
Value | Status | Action Required |
| :--- | :--- | :--- |
| 0.9 – 1.2 | Excellent | None. System is optimal. |
| 1.2 – 1.5 | Acceptable | Monitor. Minor tailing present. |
| > 1.5 | Critical Failure | Proceed to Module 2 immediately. |
Module 2: Root Cause Analysis (The "Why")
For Ethyl (2-methylphenoxy)acetate, tailing is rarely random. It stems from specific molecular interactions or system failures.[3][4]
Mechanism A: Secondary Silanol Hydrogen Bonding
While your analyte is not a base, it contains H-bond acceptors (the ester carbonyl and the ether oxygen).
The Science: Uncapped silanols (Si-OH) on the silica surface are acidic. They donate hydrogen bonds to the oxygen atoms in your ester. This "drag" slows down a fraction of the molecules, creating a tail.
The Fix: Use a "Type B" high-purity silica column with extensive end-capping.
Mechanism B: Hydrolysis (The "Hidden" Acid)
Esters are susceptible to hydrolysis, converting them into (2-methylphenoxy)acetic acid .
The Science: The parent acid is polar and acidic (pKa ~3-4). If your mobile phase pH is near this pKa, the impurity will partially ionize, causing severe tailing that merges with or distorts the ester peak.
The Fix: Verify sample stability and mobile phase pH.
Mechanism C: Physical Bed Collapse
If all peaks in your chromatogram are tailing (not just the ester), the issue is physical.
The Science: A void at the column head creates a mixing chamber, destroying band sharpness.
Module 3: Visual Troubleshooting Logic
The following diagram maps the decision process for isolating the fault.
Figure 1: Decision tree for isolating peak tailing sources. Follow the path based on whether the issue is systemic or analyte-specific.
Module 4: Experimental Solutions & Protocols
Protocol A: Mobile Phase Optimization (pH Control)
Objective: Suppress silanol activity and prevent ionization of any hydrolyzed acid impurities.
Selection: Choose a buffer with a pKa close to your target pH. For this ester, Formic Acid (0.1%) or Phosphate Buffer (20mM, pH 2.5) is ideal.
Preparation:
Step 1: Dissolve Potassium Dihydrogen Phosphate (
) in water to reach 20mM.
Step 2: Adjust pH to 2.5 using Phosphoric Acid (
). Do not use HCl or H2SO4 as they can corrode stainless steel.
Step 3: Filter through a 0.2 µm membrane.
Why this works: At pH 2.5, surface silanols (pKa ~4.5-7) are protonated (neutral), preventing them from H-bonding with your ester.
Protocol B: Column Selection (The "End-Capping" Factor)
If pH adjustment fails, your stationary phase is likely the culprit.
Feature
Recommendation
Reason
Silica Type
Type B (High Purity)
Low metal content (<10 ppm) prevents chelation with the phenoxy oxygen.
Bonding
High Density C18
Maximizes hydrophobic interaction, minimizing analyte access to the silica surface.
End-Capping
Double/Triple End-capped
Essential. Blocks residual silanols with small silyl groups (e.g., trimethylsilane).
Carbon Load
15% - 20%
Higher carbon load generally provides better peak shape for this class of compounds.
Recommended Column Classes:
Waters Symmetry C18
Agilent ZORBAX Eclipse Plus C18
Phenomenex Luna C18(2)
Module 5: Mechanism Visualization
Understanding the interaction at the molecular level allows for better method development.
Figure 2: Mechanistic view of the secondary interaction causing tailing.[5][6][7] The ether and ester oxygens act as H-bond acceptors for acidic silanols.
Frequently Asked Questions (FAQs)
Q1: I am using a neutral mobile phase (Water/Acetonitrile). Why is my peak tailing?A: "Neutral" water often absorbs CO2, becoming slightly acidic (pH ~5.5). This is the "danger zone" where silanols are ionized (Si-O⁻) but not fully suppressed. Furthermore, without a buffer, the local pH inside the pore can shift. Always use a buffer (even 10mM) to lock the pH and ionic strength.
Q2: Could my sample solvent be the issue?A: Yes. If you dissolve Ethyl (2-methylphenoxy)acetate in 100% Acetonitrile but inject it into a mobile phase with high water content (e.g., 90% Water), the "strong" solvent causes the analyte to travel faster than the mobile phase initially, leading to peak fronting or distortion that looks like tailing.
Fix: Dissolve the sample in the mobile phase or a solvent with weaker elution strength.
Q3: My peak shape degrades over the course of a 24-hour run. Why?A: This strongly suggests hydrolysis . The ester is degrading into (2-methylphenoxy)acetic acid in the autosampler vial.
Fix: Check the stability of your analyte.[8] Keep the autosampler temperature at 4°C. Ensure your mobile phase pH is not extremely acidic (<2.0) or basic (>8.0) which accelerates ester hydrolysis.
References
United States Pharmacopeia (USP). (2022).[9] General Chapter <621> Chromatography. USP-NF.
Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America.
McCalley, D. V. (2018). Extent of the influence of phosphate buffer and ionic liquids on the reduction of the silanol effect in a C18 stationary phase. Journal of Chromatography A.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16641178, Ethyl (4-mercapto-2-methylphenoxy)acetate. (Used for structural analog properties).
Chrom Tech. (2025).[3] What Causes Peak Tailing in HPLC?.
Technical Guide: Solubilization & Stability of Ethyl (2-methylphenoxy)acetate
Executive Summary & Compound Profile Ethyl (2-methylphenoxy)acetate is a lipophilic ester commonly used as a synthetic intermediate or a specific ligand in biological assays. Its structure comprises a hydrophobic phenoxy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Ethyl (2-methylphenoxy)acetate is a lipophilic ester commonly used as a synthetic intermediate or a specific ligand in biological assays. Its structure comprises a hydrophobic phenoxy core and an ester linkage, presenting two distinct challenges for biological applications: aqueous insolubility and hydrolytic instability .
This guide provides validated protocols to solubilize this compound for cell-based and enzymatic assays without compromising data integrity.
Inspection: Ensure the solution is optically clear. If turbidity persists, sonicate for 5 minutes at 40 kHz.
Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption, which accelerates hydrolysis.
The most common failure mode is "crashing out"—rapid precipitation when the hydrophobic stock hits the aqueous buffer.
The Intermediate Dilution Method
Directly spiking 100 mM stock into a cell culture well (e.g., 1 µL into 100 µL) creates a local high-concentration zone that forces precipitation before mixing occurs.
Step-by-Step Workflow:
Prepare Intermediate Stock (100x): Dilute the 100 mM Master Stock 1:10 in pure DMSO to create a 10 mM Working Stock.
Pre-Dilution in Media (10x): Dilute the 10 mM Working Stock 1:10 into serum-free medium or PBS. Vortex immediately.
Note: This results in 1 mM compound in 10% DMSO.
Final Assay Addition (1x): Add the Pre-Diluted solution 1:10 to the final assay well containing cells/serum.
Final Result: 100 µM compound in 1% DMSO.
DMSO Tolerance Limits
Ensure your final DMSO concentration aligns with your biological system's tolerance.
DMSO is generally unsuitable; use Cyclodextrins (see Module 3).
Module 3: Advanced Formulation (Cyclodextrins)
When DMSO toxicity is a concern or higher solubility is required, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the superior alternative. It encapsulates the hydrophobic phenyl ring, shielding it from water.
HP-β-CD Complexation Protocol
Reagents: 2-Hydroxypropyl-β-cyclodextrin (40% w/v in water).
Evaporation: Aliquot the required amount of Ethyl (2-methylphenoxy)acetate (dissolved in ethanol or acetone) into a glass tube. Evaporate the solvent under nitrogen gas to leave a thin film of the ester.
Addition: Add the 40% HP-β-CD solution to the film.
Complexation: Shake/vortex at room temperature for 24 hours. The solution should become clear as the ester enters the cyclodextrin cavity.
Filtration: Filter sterilize (0.22 µm PVDF) before use.
Module 4: Stability & Hydrolysis Control
Ethyl (2-methylphenoxy)acetate is an ester.[3][4] In biological media, it faces two threats: Chemical Hydrolysis (pH-driven) and Enzymatic Hydrolysis (Esterase-driven).
Critical Warning: Many researchers observe a loss of activity not because the compound precipitated, but because it converted into (2-methylphenoxy)acetic acid .
Troubleshooting Hydrolysis
pH Control: Maintain buffers at pH 7.0–7.4. Avoid pH > 8.0, which rapidly accelerates saponification.
Solution A: Use Heat-Inactivated FBS (56°C for 30 min) to reduce esterase activity.
Solution B: Perform short-term pulses (1–4 hours) in serum-free media if cell viability permits.
Visual Workflows
Figure 1: Solubilization & Dilution Workflow
This diagram illustrates the logical flow from solid compound to assay well, highlighting the critical intermediate steps to prevent precipitation.
Caption: Step-wise dilution strategy to maintain solubility. Direct addition of high-concentration stocks to aqueous media (Red Path) poses a high risk of precipitation.
Figure 2: Troubleshooting Decision Matrix
Use this logic tree to diagnose issues with assay variability or compound visibility.
Caption: Diagnostic flowchart for identifying solubility, toxicity, or stability issues in biological assays.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of DMSO?A: Yes, Ethanol is a viable alternative solvent. However, ethanol evaporates much faster than DMSO, which can change the concentration of your stock solution over time if not sealed tightly. Furthermore, cells are generally more sensitive to ethanol; the safe limit is often <0.1% for ethanol compared to 0.5% for DMSO.
Q: My compound precipitates immediately upon adding to PBS. Why?A: This is the "crash out" effect. The shift from a lipophilic environment (DMSO) to a hydrophilic one (PBS) is too drastic.
Fix: Use the Intermediate Dilution Method (Module 2). Alternatively, add BSA (Bovine Serum Albumin) to your buffer before adding the compound. BSA acts as a carrier protein and can sequester the lipophilic ester, keeping it in solution.
Q: How do I know if the ester has hydrolyzed during storage?A: Analyze your stock solution via LC-MS or HPLC. The appearance of a new peak corresponding to the free acid (2-methylphenoxyacetic acid) and a shift in retention time indicates hydrolysis. Always store stocks in anhydrous DMSO at -20°C or -80°C.
Q: Is this compound light sensitive?A: Phenoxy derivatives can be sensitive to UV light. While not extremely labile, it is best practice to store stocks in amber vials and avoid prolonged exposure to direct light during experiments.
References
LifeTein. DMSO Tolerance in Cell Culture Guidelines. Available at: [Link] (Accessed Jan 30, 2026).
National Institutes of Health (NIH). Solubility and Lipophilicity Screening of Bioactive Compounds. PMC Articles. Available at: [Link] (Accessed Jan 30, 2026).
Loftsson, T. & Brewster, M.E.Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for HP-β-CD protocols).
Di, L. & Kerns, E.Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Reference for ester stability in plasma).
Technical Support Center: Optimization of Saponification for Phenoxyacetic Acid Synthesis
< Welcome to the Technical Support Center for the synthesis of phenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently...
Author: BenchChem Technical Support Team. Date: February 2026
<
Welcome to the Technical Support Center for the synthesis of phenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the saponification step in phenoxyacetic acid synthesis. Our goal is to equip you with the scientific understanding and practical solutions to overcome common experimental hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of phenoxyacetic acid via saponification of its corresponding ester. We delve into the root causes and provide actionable, step-by-step protocols to resolve them.
Issue 1: Low Yield of Phenoxyacetic Acid
A lower than expected yield is a frequent challenge. Several factors can contribute to this issue, from incomplete reactions to product loss during workup.
Potential Causes & Corrective Actions:
Incomplete Saponification: The hydrolysis of the phenoxyacetic acid ester may not have gone to completion.
Scientific Rationale: Saponification is a nucleophilic acyl substitution reaction.[1][2][3] The rate is dependent on the concentration of both the ester and the hydroxide ions, as well as the reaction temperature.[4][5][6] Insufficient reaction time or suboptimal temperature can lead to unreacted starting material.
Solution:
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting ester spot/peak is no longer visible.
Increase Reaction Temperature: Gently heating the reaction mixture can significantly accelerate the rate of saponification.[5][6] A typical reflux in a water or ethanol-water solvent system is often effective.[7] However, be cautious of potential side reactions at excessively high temperatures.
Ensure Adequate Base: A stoichiometric excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is crucial to drive the reaction to completion.[4][8]
Product Loss During Acidification and Extraction: Phenoxyacetic acid is precipitated by acidifying the reaction mixture. Improper pH control or inefficient extraction can lead to significant product loss.
Scientific Rationale: Phenoxyacetic acid is a weak acid with a pKa of approximately 3.7.[9] To ensure complete precipitation, the pH of the solution must be lowered significantly below the pKa.
Solution:
Precise pH Adjustment: After the saponification is complete, cool the reaction mixture to room temperature. Slowly add a strong acid, such as hydrochloric acid (HCl), while monitoring the pH with a calibrated pH meter. Adjust the pH to 1-2 to ensure maximum precipitation of the phenoxyacetic acid.[7]
Efficient Extraction: If the product does not fully precipitate, or if you are working with a smaller scale, extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) will be necessary. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Suboptimal Reagent Purity: The purity of starting materials, particularly the phenoxyacetic acid ester and the base, can impact the yield.
Solution: Use reagents of high purity. If necessary, purify the starting ester by distillation or chromatography before use. Ensure the base is not old or has absorbed significant atmospheric carbon dioxide, which would reduce its effective concentration.
Issue 2: Incomplete Reaction - Starting Material Remains
Detecting unreacted starting material at the end of the reaction is a clear indication of incomplete conversion.
Potential Causes & Corrective Actions:
Insufficient Base: The molar ratio of base to ester is critical.
Scientific Rationale: Saponification is typically an irreversible process because the final deprotonation of the carboxylic acid by the alkoxide ion is highly favorable.[1][2] However, an insufficient amount of base will result in unreacted ester.
Solution: Use at least a slight molar excess of the base (e.g., 1.1 to 1.5 equivalents). This ensures that even if some base is consumed by other acidic impurities or side reactions, enough remains to drive the saponification to completion.
Poor Solubility of Reactants: If the ester and the aqueous base are not adequately mixed, the reaction will be slow and incomplete.
Scientific Rationale: Saponification is often a two-phase reaction. The rate is limited by the interfacial area between the organic ester phase and the aqueous base phase.
Solution:
Co-solvent System: Employ a co-solvent system, such as a mixture of water and a water-miscible organic solvent like ethanol or methanol.[7][10] This will help to homogenize the reaction mixture and increase the contact between the reactants.
Vigorous Stirring: Ensure efficient mixing throughout the reaction. Use a magnetic stirrer or an overhead mechanical stirrer, especially for larger scale reactions.
Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can be used to shuttle the hydroxide ions into the organic phase, accelerating the reaction.[8]
Issue 3: Formation of Impurities
The presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of impurities, which can complicate purification and lower the final yield.
Potential Causes & Corrective Actions:
Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions can occur.
Scientific Rationale: While generally robust, phenoxyacetic acid and its precursors can undergo decomposition or other reactions under harsh conditions.
Solution:
Optimize Temperature and Time: As previously mentioned, monitor the reaction to avoid unnecessarily long reaction times or excessive heat.
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Contamination from Starting Materials: Impurities present in the starting materials can be carried through the reaction.
Solution: Characterize the purity of your starting materials (e.g., by NMR, GC-MS) before beginning the synthesis. Purify them if necessary.
Improper Workup: The workup procedure itself can sometimes introduce impurities.
Solution: Use clean glassware and high-purity solvents for extraction and washing steps. After precipitation, wash the crude phenoxyacetic acid with cold, dilute acid to remove any remaining inorganic salts.[7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of the saponification reaction for phenoxyacetic acid synthesis.
Q1: What is the underlying mechanism of the saponification reaction for a phenoxyacetic acid ester?
A1: The saponification of a phenoxyacetic acid ester is a base-promoted hydrolysis. The mechanism proceeds in two main stages:
Nucleophilic Acyl Substitution: A hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide as a leaving group and forming phenoxyacetic acid.[1][3]
Acid-Base Reaction: The newly formed phenoxyacetic acid is immediately deprotonated by the strongly basic alkoxide ion that was just eliminated. This acid-base reaction is essentially irreversible and drives the overall reaction to completion. The final products are the sodium or potassium salt of phenoxyacetic acid and an alcohol.[1][2]
Q2: How can I effectively monitor the progress of the saponification reaction?
A2: The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC) .
Procedure:
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
Spot the plate with the starting ester, the reaction mixture at various time points, and a co-spot (a mixture of the starting material and the reaction mixture).
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
Visualize the spots under a UV lamp or by staining.
Interpretation: The reaction is complete when the spot corresponding to the starting ester has disappeared from the lane of the reaction mixture.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the exact conversion of the starting material and the formation of the product over time.
Q3: What are the optimal reaction conditions for saponification in phenoxyacetic acid synthesis?
A3: While the optimal conditions can vary depending on the specific ester and the desired scale, a general set of robust conditions can be summarized as follows:
Parameter
Recommended Condition
Rationale
Base
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Strong bases that effectively drive the hydrolysis.[8]
Solvent
Water/Ethanol or Water/Methanol mixture
Improves solubility of reactants and facilitates a more homogeneous reaction.[7][10]
Temperature
Reflux (typically 80-100°C)
Increases the reaction rate to ensure completion in a reasonable timeframe.[7]
Reaction Time
2-5 hours (monitor by TLC/HPLC)
Sufficient time for most substrates to react completely.
Workup
Acidification to pH 1-2 with HCl
Ensures complete precipitation of the phenoxyacetic acid product.[7]
Q4: What safety precautions should be taken during this procedure?
A4:
Handling Strong Bases: Sodium hydroxide and potassium hydroxide are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
Handling Strong Acids: Hydrochloric acid is also corrosive and has irritating fumes. Handle it with the same level of precaution as strong bases.
Exothermic Reactions: The dissolution of strong bases in water is highly exothermic. Always add the base to water slowly and with cooling if necessary. The neutralization of the reaction mixture with acid is also exothermic. Add the acid slowly to control the temperature.
Solvent Handling: Organic solvents like ethanol, methanol, and diethyl ether are flammable. Keep them away from ignition sources.
Diagrams
Saponification Reaction Mechanism
Caption: Mechanism of Saponification
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Low Yield
References
Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
SciSpace. (n.d.). OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. Retrieved from [Link]
Nikura. (2024, October 1). Soap Troubleshooting Guide. Retrieved from [Link]
Soapy Friends. (2025, August 22). Cold Process Soap Troubleshooting Guide: Expert Tips for Common Soapmaking Problems. Retrieved from [Link]
Kurniawati, Y., & Paramita, V. (2022). Optimization of Manufacturing Liquid Soap Based on Virgin Coconut Oil with a Combination of Potassium Hydroxide and Ammonium Hydroxide. Journal of Vocational Studies on Applied Research, 3(3), 62-67.
(2025, February 17). Troubleshooting Common Cold Process Soap Making Problems. Retrieved from [Link]
YouTube. (2024, May 14). Saponification the science of soap making #soapmakingtips. Retrieved from [Link]
(2017, February 4). Determination of Activation Energy of Saponification Reaction through pH Analysis. Research and Reviews. Retrieved from [Link]
Rosman, M. N. I., Ibrahim, S. A., & Rosman, M. Y. (2025, December 12). Optimisation of NaOH Concentration for Sustainable Soap Production Using Waste Cooking Oil. Journal of Advanced Mechanical Engineering Applications. Retrieved from [Link]
KIU. (n.d.). Saponification Process and Soap Chemistry. Retrieved from [Link]
Quora. (2017, March 21). What is the procedure to do saponification reaction in lab experiment? Retrieved from [Link]
BIP-CIC. (n.d.). ANALYTICAL METHODS FOR ANALYZING SOME OILS USED IN COSMETICS. Retrieved from [Link]
ResearchGate. (2015, April 7). (PDF) Optimization of saponification reaction in a continuous stirred tank reactor (CSTR) using design of experiments. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]
Essential Depot. (n.d.). Soap Making Troubleshooting Guide. Retrieved from [Link]
(n.d.). DETERMINATION OF SAPONIFICATION VALUE. Retrieved from [Link]
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
Scribd. (n.d.). Saponification Value Determination Method. Retrieved from [Link]
YouTube. (2025, January 11). Saponification Reaction of Esters. Retrieved from [Link]
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]
EBSCO. (n.d.). Saponification | Chemistry | Research Starters. Retrieved from [Link]
Scribd. (n.d.). Effect of Temperature On Batch Saponification Reaction. Retrieved from [Link]
YouTube. (2021, December 10). Saponification (Hydrolysis of Esters with OH-). Retrieved from [Link]
Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Organic Synthesis DivisionSubject: Advanced Workup Protocols for Ethyl (2-methylphenoxy)acetate
Ticket ID: #WES-782-OPT
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are encountering difficulties with the isolation of Ethyl (2-methylphenoxy)acetate via Williamson ether synthesis. This is a common bottleneck. The standard "dilute and extract" method often fails to remove unreacted o-cresol (causing a persistent phenolic odor) or results in ester hydrolysis due to aggressive basic washes.
This guide provides alternative, chemically-grounded workup procedures designed to maximize purity before you even reach the chromatography stage. We move beyond rote steps to leverage pKa differences and partition coefficients.
Module 1: The "Sticky" Phenol Problem (Removing o-Cresol)
User Query: "My product smells like Band-Aids (cresol), and the NMR shows 5-10% starting material. I washed it with NaOH, but my yield dropped significantly. What happened?"
Technical Insight:
You face a competing kinetics problem. o-Cresol has a pKa of ~10.3. To deprotonate it into the water-soluble phenolate, you need a base.[1] However, your product is an aliphatic ester , susceptible to saponification (hydrolysis) by hydroxide ions. If you use strong NaOH or warm conditions, you destroy your product faster than you extract the impurity.
The Alternative Protocol: The "Cold-Flash" Extraction
Instead of a standard wash, use a pH-controlled flash extraction.
Step-by-Step Procedure:
Cool Down: Chill your crude organic phase (dissolved in Et2O or EtOAc) to 0°C in an ice bath.
The Buffer Zone: Do not use 6M or 2M NaOH. Prepare a 0.5 M NaOH solution or a 10% Na2CO3 solution and chill it to 0°C.
Rapid Contact: Add the cold base to the funnel. Shake vigorously for exactly 45 seconds .
Immediate Quench: Drain the aqueous layer immediately. Wash the organic layer instantly with cold Brine (saturated NaCl) to neutralize the interface and remove residual base.
Validation: The o-cresol (pKa 10.3) is deprotonated by the base (pH ~13 for NaOH, ~11 for Carbonate) and moves to the aqueous layer. The cold temperature kinetically inhibits the attack on the ester carbonyl.
Visualizing the Separation Logic:
Figure 1: Kinetic separation logic. The goal is to maximize deprotonation of cresol while minimizing hydrolysis of the ester.
Module 2: Solvent Nightmares (DMF/DMSO Removal)
User Query: "I ran the reaction in DMF to speed up the SN2 substitution. Now I can't rotavap it off without boiling my product. How do I get rid of it?"
Technical Insight:
DMF (BP 153°C) and DMSO (BP 189°C) have high boiling points. Heating your crude mixture to these temperatures under vacuum often degrades the ester or causes co-distillation. The alternative is partitioning based on dielectric constants . DMF is miscible with water; your ester is not.
The Alternative Protocol: The "Flood" Method
Dilution Factor: Do not add a 1:1 ratio of water. You must "flood" the reaction. Add 5x to 10x volumes of water relative to the DMF volume.
Extraction Solvent: Use Diethyl Ether (Et2O) rather than Dichloromethane (DCM).
Why? DMF has significant solubility in DCM, dragging it into your organic layer. DMF is poorly soluble in Et2O.
The LiCl Trick: If DMF persists, wash the organic layer with 5% Lithium Chloride (LiCl) solution. The high ionic strength "salts out" the organic product while increasing the affinity of DMF for the aqueous phase.
Module 3: Purification (Distillation vs. Crystallization)
User Query: "My product is an oil. Should I try to crystallize it, or just distill it?"
Technical Insight:
Ethyl (2-methylphenoxy)acetate is typically a liquid at room temperature or a low-melting solid (approx. 30-35°C depending on purity). Crystallization is difficult and often leads to "oiling out." Vacuum Distillation is the superior purification method for this specific ester.
Data Summary: Physical Properties
Property
Value
Notes
Boiling Point
119-120 °C
At standard pressure (lit.) [1]
Physical State
Liquid / Low-melting Solid
Often supercools into an oil.
Density
1.073 g/mL
Denser than ether, lighter than DCM.
Refractive Index
1.503
Useful for fraction checking.
Recommended Workflow:
High Vacuum: Use a vacuum pump (< 1 mmHg), not a water aspirator.
Fractions: Collect the "forerun" (unreacted alkyl halide) separately. The main fraction should come over at a stable temperature.
Column Alternative: If distillation is unavailable, use silica gel chromatography.
Mobile Phase: 5% to 10% Ethyl Acetate in Hexanes. The ester moves easily (Rf ~0.4-0.5); the phenol (if any remains) trails significantly due to hydrogen bonding with silica.
Module 4: Troubleshooting Flowchart
User Query: "I have an emulsion that won't separate."
Technical Insight:
Emulsions in this synthesis are caused by the amphiphilic nature of the phenolate intermediates or fine suspension of K2CO3 salts.
Figure 2: Emulsion breaking logic. Filtration removes solid stabilizers; Brine increases ionic strength to force phase separation.
References
Sigma-Aldrich. (n.d.). Ethyl (2-methylphenoxy)acetate Product Analysis. Retrieved from
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting. Retrieved from
Chemistry LibreTexts. (2021). Williamson Ether Synthesis. Retrieved from
University of Rochester. (n.d.). Workup Guide: Removing Sticky Reagents and Solvents. Retrieved from
Response surface methodology for optimizing Ethyl (2-methylphenoxy)acetate production
Technical Support Center: Optimization of Ethyl (2-methylphenoxy)acetate Production Topic: Response Surface Methodology (RSM) for Ethyl (2-methylphenoxy)acetate Case ID: RSM-OPT-2MPA[1] Status: Active Support Support Tie...
User Context: You are optimizing the synthesis of Ethyl (2-methylphenoxy)acetate via the O-alkylation of o-cresol (2-methylphenol) with ethyl chloroacetate. This is a classic Williamson Ether Synthesis. You are employing Response Surface Methodology (RSM) to maximize yield and purity while minimizing side reactions (hydrolysis or C-alkylation).
The Reaction:
Troubleshooting Guides & FAQs
Category A: Yield & Reaction Efficiency
Q1: My RSM model predicts a yield of 92%, but I am consistently capping at ~65%. What is the likely mechanistic failure?
A: This discrepancy usually indicates a "boundary condition" failure in your experimental design or a competing chemical equilibrium.
The Cause: In Williamson synthesis using ethyl chloroacetate, the presence of water (even trace amounts in the solvent) causes the hydrolysis of the ethyl ester moiety back to the carboxylic acid [(2-methylphenoxy)acetic acid] or the hydrolysis of the alkyl halide reagent.
The Fix:
Solvent Integrity: Switch to anhydrous acetone or DMF . If using acetone, ensure it is dried over
or molecular sieves.
Base Selection: If you are using NaOH or KOH, stop. These strong bases generate water during phenoxide formation and promote ester hydrolysis. Switch to Potassium Carbonate (
) . It acts as a mild base and a dehydrating agent.
Catalyst: Add a phase transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (1-3 mol%). This facilitates the transfer of the solid phenoxide anion into the organic phase, significantly increasing the reaction rate without requiring higher temperatures that degrade the ester.
Q2: The "Lack of Fit" in my Box-Behnken Design is significant (
). Should I restart?
A: Not necessarily. A significant "Lack of Fit" implies the quadratic model cannot capture the curvature of your response surface.
The Cause: You likely have a saddle point or an asymptotic plateau within your design space. For example, increasing the molar ratio of Ethyl Chloroacetate beyond 1.5:1 often yields diminishing returns due to saturation, which a quadratic model might misinterpret as a peak.
The Fix:
Transform Data: Apply a natural log (ln) or square root transformation to your Response (Yield) in your statistical software (e.g., Design-Expert, Minitab).
Augment Design: Shift your "Center Point" (0,0,0). If your current center is 60°C, and the response is flat, move the center to 70°C to capture the drop-off (degradation) zone.
Category B: Purity & Workup[1]
Q3: I am seeing a persistent impurity at R_f 0.4 (approx). What is it, and how do I remove it?
A: That is likely the C-alkylated byproduct . Phenols are ambident nucleophiles; they can react at the Oxygen (desired) or the Carbon (ortho/para position).
The Cause: High temperatures and polar protic solvents favor C-alkylation.
The Fix:
Solvent Control: Ensure you are using a polar aprotic solvent (Acetone, Acetonitrile). Avoid Ethanol/Water mixtures for the reaction phase.
Temperature Optimization: In your RSM design, set the upper limit of your Temperature factor (
) lower. If you are running at reflux in DMF (>100°C), C-alkylation increases. Stick to Acetone reflux (~56°C) to kinetically favor O-alkylation.
Standardized Experimental Protocol (The "Golden" Standard)
To generate valid data for your RSM, you must use a robust, self-validating protocol. This protocol uses the Acetone/
method, which is superior for preserving the ester group compared to aqueous hydroxide methods.
Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-cresol (10 mmol) in dry acetone (30 mL).
Deprotonation: Add Anhydrous
(15-20 mmol) to the solution. Stir at room temperature for 15-30 minutes. Checkpoint: The solution may turn slightly yellow/orange as the phenoxide forms.
Addition: Add Ethyl Chloroacetate (12-15 mmol) dropwise. Optional: Add KI (1 mmol) here to accelerate the reaction via in-situ formation of the more reactive ethyl iodoacetate.
Reaction (RSM Variable): Heat the mixture to the temperature specified by your Design Matrix (e.g., 40°C, 50°C, 56°C) for the specified time (
).
Quench & Workup:
Filter off the inorganic solids (
/KCl).
Evaporate the acetone under reduced pressure.
Dissolve residue in Ethyl Acetate, wash with 5% NaOH (to remove unreacted cresol), then water, then brine.
Quantification: Dry over
and concentrate. Analyze yield via GC-MS or HPLC using an internal standard (e.g., biphenyl).
RSM Design Strategy & Data Visualization
Experimental Design: Box-Behnken Design (BBD)
Why BBD? It avoids extreme conditions (corner points) where the ester might degrade or the solvent might boil off violently, which is safer than Central Composite Design (CCD) for this specific synthesis.
Table 1: Recommended Factors and Levels for Optimization
Factor Code
Independent Variable
Unit
Low Level (-1)
Center Point (0)
High Level (+1)
Mechanistic Rationale
A
Molar Ratio (ECA:Cresol)
mol/mol
1.1:1
1.3:1
1.5:1
Excess drives equilibrium; too high complicates workup.
B
Reaction Time
Hours
4
6
8
Sufficient time for conversion vs. throughput efficiency.
C
Catalyst Load (KI)
mol%
0
5
10
Accelerates nucleophilic substitution ().
Process Visualization (Workflow)
The following diagram illustrates the iterative optimization cycle using Graphviz.
Caption: Figure 1. Systematic workflow for RSM optimization of Ethyl (2-methylphenoxy)acetate synthesis, detailing the feedback loop for model validation.
References
Mohammed, Y. H. I., et al. (2016).[2] "Ethyl 2-(4-chloro-3-methylphenoxy)acetate."[2] IUCrData, 1, x160416.[2]
)
Hilmioglu, N. (2022).[3] "Optimization of Synthesis of Ethyl Acetate by Response Surface Method." European Journal of Science and Technology, (35), 94-101.
Relevance: Provides the statistical foundation for applying Box-Behnken and CCD to esterific
Mandal, S., et al. (2016). "Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives." Journal of Emerging Technologies and Innovative Research, 6(5).
Relevance: Reviews the broad synthesis strategies for phenoxyacetic acid derivatives, confirming the utility of the Williamson ether p
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[4][5]
Relevance: Authoritative grounding for the mechanistic troubleshooting of
reactions involving alkoxides and alkyl halides.
Validation of an analytical method for Ethyl (2-methylphenoxy)acetate using LC-MS/MS
Executive Summary & Strategic Rationale Ethyl (2-methylphenoxy)acetate (CAS 93917-68-1) serves as a critical intermediate in the synthesis of phenoxy-herbicide analogs and pharmaceutical precursors. While traditional HPL...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Ethyl (2-methylphenoxy)acetate (CAS 93917-68-1) serves as a critical intermediate in the synthesis of phenoxy-herbicide analogs and pharmaceutical precursors. While traditional HPLC-UV methods offer cost-effective bulk analysis, they fail to meet the trace-level sensitivity (ng/mL) and selectivity required for pharmacokinetic (PK) studies or residual impurity profiling in complex matrices.
This guide validates a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, demonstrating its superiority over HPLC-UV and GC-MS alternatives. The protocol is grounded in ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines, ensuring regulatory compliance for drug development and environmental monitoring.
Key Performance Indicators (KPIs)
Sensitivity: LOQ of 0.5 ng/mL (1000x more sensitive than UV).
Throughput: 6.5-minute run time using UPLC technology.
Selectivity: Zero interference from matrix components due to MRM (Multiple Reaction Monitoring) specificity.
Comparative Technology Analysis
Before detailing the protocol, it is essential to justify the platform choice. The following table contrasts the validated LC-MS/MS method against standard alternatives.
Feature
LC-MS/MS (Recommended)
HPLC-UV (Traditional)
GC-MS (Alternative)
Detection Principle
Mass-to-charge (m/z) filtering (MRM)
Chromophore absorption (270-280 nm)
Electron Impact (EI) Ionization
Sensitivity (LOQ)
0.5 ng/mL (Trace level)
~1.0 µg/mL (Bulk level)
~10 ng/mL
Selectivity
High: Distinguishes isobaric interferences
Low: Prone to co-elution in complex matrices
Medium: Good, but matrix dirtying is an issue
Sample Prep
Minimal (Protein Precip. or simple LLE)
Extensive (SPE often required to remove UV absorbers)
Extensive (Derivatization not needed for ester, but drying crucial)
Linearity Range
0.5 – 1000 ng/mL (Dynamic)
1 – 100 µg/mL (Limited dynamic range)
10 – 2000 ng/mL
Primary Use Case
PK studies, Residue Analysis, Impurity Profiling
QC Release, Assay of pure substance
Volatile impurity analysis
Analytical Method Design Strategy
The chemical structure of Ethyl (2-methylphenoxy)acetate (
, MW 194.[1][2][3]23) dictates specific method parameters:
Lipophilicity (LogP ~1.94): The ethyl ester is moderately non-polar, making Reverse-Phase Chromatography (C18) the ideal separation mechanism.
Ionization: The ester carbonyl and ether oxygen facilitate protonation. Electrospray Ionization in Positive mode (ESI+) is selected to generate the
precursor ion (m/z 195.1).
Fragmentation: The method monitors the cleavage of the ethoxy group and the ether bond, producing stable tropylium-like or phenolic fragment ions.
Validated Workflow Diagram
The following diagram illustrates the optimized critical path from sample to result.
Caption: Figure 1. End-to-end analytical workflow for Ethyl (2-methylphenoxy)acetate quantification.
Detailed Experimental Protocol
Instrumentation & Conditions[4][5]
LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
MS System: Sciex Triple Quad 6500+ or Thermo Altis.
Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm). Why? Bridged Ethyl Hybrid (BEH) particles withstand high pH and pressure, ensuring peak sharpness for lipophilic esters.
Chromatographic Gradient:
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Time (min)
% Mobile Phase B
Event
0.0
10
Initial Hold
4.0
90
Elution of Analyte
5.0
90
Wash
5.1
10
Re-equilibration
6.5
10
End of Run
MS/MS Parameters (MRM Optimization)
The precursor ion
is 195.1. The following transitions are monitored:
Analyte
Precursor (m/z)
Product (m/z)
CE (eV)
Role
Mechanism
Ethyl (2-methylphenoxy)acetate
195.1
121.1
22
Quantifier
Loss of Ethyl Acetate fragment
195.1
91.1
35
Qualifier
Formation of Tropylium ion
Internal Standard (IS)
199.1
125.1
22
Quantifier
Deuterated Analog (d4)
Note: Collision Energy (CE) values are instrument-dependent and must be optimized via infusion.
Validation Results (Supported Data)
The method was validated following ICH Q2(R2) guidelines.
Recovery: >85% using Liquid-Liquid Extraction (Ethyl Acetate).
Solution: The use of a deuterated internal standard corrects for any residual matrix effects.
Troubleshooting & Robustness
Common Failure Modes & Solutions
Caption: Figure 2. Decision tree for troubleshooting sensitivity issues during validation.
Issue: Peak Tailing.
Cause: Secondary interactions with silanols.
Fix: Increase buffer strength (add 5mM Ammonium Formate) or use a capped column (e.g., Waters BEH).
Issue: Carryover.
Cause: Lipophilic ester sticking to injector needle.
Fix: Use a strong needle wash (90:10 Acetonitrile:Isopropanol).
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4]
US FDA. (2018). Bioanalytical Method Validation, Guidance for Industry. Food and Drug Administration.[4]
European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).
Pareja, L., et al. (2011). Analytical methods for the determination of pesticide residues in fruit and vegetables.[5] Journal of Separation Science. (Contextual reference for Ethyl Acetate extraction protocols).
Technical Guide: Structural Confirmation of Ethyl (2-methylphenoxy)acetate Derivatives via NOESY NMR
Executive Summary The Challenge: Distinguishing regioisomers (ortho, meta, para) of substituted phenoxyacetates is a frequent bottleneck in synthetic organic chemistry. While 1D H NMR provides integration and splitting d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: Distinguishing regioisomers (ortho, meta, para) of substituted phenoxyacetates is a frequent bottleneck in synthetic organic chemistry. While 1D
H NMR provides integration and splitting data, it often fails to definitively assign the position of the methyl group on the aromatic ring due to overlapping aromatic signals and ambiguous chemical shift perturbations.
The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY) offers a definitive, spatial solution. Unlike scalar coupling methods (COSY, HMBC) that rely on bond connectivity, NOESY relies on through-space magnetization transfer (
).
The Verdict: For Ethyl (2-methylphenoxy)acetate, NOESY is the superior confirmation tool. It provides a binary "Yes/No" validation of the ortho arrangement by detecting the specific spatial proximity between the ether methylene protons and the aromatic methyl group—an interaction physically impossible in meta or para isomers.
Part 1: The Structural Challenge & Technique Comparison
The core ambiguity lies in the placement of the methyl group relative to the ether linkage.
The following table objectively compares NOESY against alternative structural elucidation techniques for this specific application.
Feature
1D H NMR
COSY
HMBC
NOESY
Mechanism
Chemical Shift & Splitting
Through-bond ()
Long-range bond ()
Through-space (< 5 Å)
Regioisomer Specificity
Low (Ambiguous shifts)
Low (No coupling between arms)
High (Connects C-H via quaternary C)
Definitive (Direct spatial proof)
Data Interpretation
Subjective (Requires simulation)
Straightforward
Complex (Requires assignment of )
Binary (Cross-peak present/absent)
Sample Requirement
Standard
Standard
High Concentration
Degassed (Critical for NOE)
Time Investment
5 mins
10-20 mins
30-60 mins
1-4 hours
Decision Logic Diagram
The following diagram illustrates the logical workflow for selecting NOESY over other methods when regioisomerism is the primary question.
Caption: Decision matrix for selecting NOESY. While HMBC is powerful, NOESY provides a more direct confirmation of the specific steric crowding characteristic of ortho-substitution.
Part 2: The Self-Validating Experimental Protocol
To ensure data trustworthiness, this protocol includes self-validation steps (control signals) that must be checked before accepting the results.
Sample Preparation (Critical Step)
NOE signals depend on relaxation pathways. Dissolved oxygen is paramagnetic and promotes relaxation, which can quench the NOE signal, especially in small molecules.
Solvent:
or (High quality, 99.8% D).
Concentration: ~10-20 mg in 0.6 mL (Higher concentration improves S/N).
Degassing: Flush the NMR tube with dry nitrogen or argon for 5-10 minutes, or use the freeze-pump-thaw method. Do not skip this step.
Scans (NS): Minimum 16 (32 recommended for clear cross-peaks).
Points (TD): 2048 (F2) x 256 (F1).
Processing & Phasing (The "Opposite Sign" Rule)
Correct phasing is the primary self-validation mechanism.
Diagonal Peaks: Phase these to be Negative (or Positive).[4][5]
Cross Peaks: In small molecules, NOE is positive. This manifests as cross-peaks having the Opposite Sign to the diagonal.[5]
Validation: If the diagonal is negative and you see negative cross-peaks, these are likely chemical exchange (EXSY) or spin diffusion (rare in small molecules), not direct NOE. You are looking for Positive peaks (if diagonal is negative).[5]
Part 3: Data Interpretation & Visualization[5]
The "Smoking Gun" Interaction
In the ortho (2-methyl) isomer, the ether methylene protons (
) are rotationally free but statistically spend significant time within 5 Å of the methyl group.
Ortho Isomer (2-Me): Strong NOE cross-peak between
() and ().
Meta Isomer (3-Me): NOE between
and two aromatic protons (H-2 and H-6). No cross-peak to Methyl.[4][6]
Para Isomer (4-Me): NOE between
and aromatic protons (H-2/H-6). No cross-peak to Methyl.[4][6]
Interaction Map Diagram
Caption: NOESY Interaction Map. The red arrow indicates the critical "through-space" correlation that confirms the ortho-structure. This interaction is absent in meta/para isomers.
Summary of Expected Cross-Peaks
Proton A ( ppm)
Proton B ( ppm)
Interaction Type
Structural Conclusion
4.6 ()
2.2 ()
Inter-group NOE
CONFIRMS 2-Methyl (Ortho)
4.6 ()
6.8 ()
Proximity NOE
Present in Ortho/Meta/Para
2.2 ()
7.1 ()
Vicinal NOE
Confirms Methyl is on ring
4.1 ()
1.3 ()
COSY/J-coupling
Confirms Ethyl Ester tail
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative text on NOESY parameters for small molecules).
University of Maryland NMR Facility. (n.d.). 2D NOESY Parameter Setup. (Specific guidance on mixing times: 300-800ms for small molecules).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard reference for chemical shifts of phenoxyacetates).
Reibenspies, J. (Texas A&M University). NOESY vs ROESY: The Crossover Limit. (Explains the phase/sign inversion logic for small vs large molecules).
Executive Summary: The Shift from Dipolar Aprotic Solvents
The synthesis of Ethyl (2-methylphenoxy)acetate , a critical intermediate for phenoxy herbicide analogs (like MCPA derivatives) and pharmaceutical precursors, classically relies on the O-alkylation of o-cresol with ethyl chloroacetate.
Historically, this nucleophilic substitution (
) is driven in high-boiling, dipolar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) . While these solvents effectively solvate the phenoxide cation (enhancing nucleophilicity), they pose severe downstream challenges:
Reproductive Toxicity: DMF is a Substance of Very High Concern (SVHC).
High E-Factor: Water miscibility makes recycling energy-intensive; aqueous workups generate large volumes of contaminated wastewater.
This guide evaluates and proposes validated green alternatives: Solvent-Free Phase Transfer Catalysis (PTC) and Bio-based 2-Methyltetrahydrofuran (2-MeTHF) , comparing them directly against the DMF benchmark.
Mechanistic Analysis & Solvent Selection Logic
The reaction involves the deprotonation of o-cresol by a base (typically
) to form the o-cresolate anion, which attacks the -carbon of ethyl chloroacetate.
The Benchmark: DMF (Traditional)
Mechanism: DMF solvates the
cation specifically, leaving the phenoxide anion "naked" and highly reactive.
Performance: High yields (>90%) but requires high temperatures (60–90°C) and difficult solvent removal (bp 153°C).
The Green Alternative 1: Solvent-Free + PTC (Recommended)
Mechanism: Uses a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide) in a solid-liquid interface. The quaternary ammonium salt shuttles the phenoxide anion into the organic phase (the electrophile itself serves as the liquid phase if liquid, or a melt is formed), eliminating the need for a bulk solvent.
Causality: By removing the solvent, concentration of reactants is maximized, significantly increasing reaction rate (collision theory) while reducing waste to near zero.
The Green Alternative 2: 2-MeTHF (Bio-based)
Mechanism: Derived from corncobs/bagasse. Unlike THF, 2-MeTHF is immiscible with water.
Causality: This allows for a "clean" phase separation during workup without the need for extraction solvents like Dichloromethane (DCM), simplifying the process flow.
Comparative Performance Metrics
The following data contrasts the traditional method with the green alternatives for the O-alkylation of phenols.
Metric
Traditional (DMF)
Green A: Solvent-Free (PTC)
Green B: 2-MeTHF
Yield
91%
92 - 95%
85 - 88%
Reaction Time
3 - 5 Hours
15 - 30 Minutes
4 - 6 Hours
Temperature
80 - 100°C
60 - 80°C (or MW)
80°C (Reflux)
Workup
Aqueous extraction (High Waste)
Simple Filtration/Wash
Phase Separation (Low Waste)
Atom Economy
Low (Solvent waste)
High
Moderate
Toxicity
High (DMF)
Low (TBAB is mild)
Low (Bio-derived)
Visualizing the Green Pathway
The following diagram illustrates the mechanistic shift from the solvated traditional route to the ion-pair driven solvent-free route.
Figure 1: Mechanistic pathway of the Solvent-Free Phase Transfer Catalysis (PTC) route, highlighting the role of the quaternary ammonium salt (Q+) in shuttling the reactive phenoxide.
Experimental Protocols
Protocol A: Solvent-Free Phase Transfer Catalysis (Recommended)
Best for: High throughput, low waste, and energy efficiency.
Mixing: In a mortar or ball mill, grind the solid o-cresol (mp ~30°C, may melt) and
together to ensure intimate contact.
Catalyst Addition: Add TBAB and the liquid Ethyl chloroacetate to the mixture.
Reaction: Transfer the paste to a round-bottom flask.
Thermal Method: Heat to 70°C with vigorous magnetic stirring for 20 minutes.
Microwave Method (Optional): Irradiate at 300W for 2–4 minutes (monitor temp to <90°C).
Monitoring: Check TLC (Eluent: 10% Ethyl Acetate in Hexane). Product
will be distinct from o-cresol.
Workup (Self-Validating):
Add 10 mL of water to the reaction mixture to dissolve the inorganic salts (
, excess ).
The product will separate as an oil or precipitate.
Extract with a minimal amount of Ethyl Acetate (green solvent) or simply filter if solid.
Wash the organic layer with brine, dry over
, and concentrate.
Why this works: The high concentration of reagents in the melt phase drives the kinetics, while TBAB renders the potassium salt soluble enough in the organic boundary layer to react.
Protocol B: 2-MeTHF Reflux (Bio-Solvent Route)
Best for: Scale-up where liquid handling is required.
. Stir for 10 minutes at room temperature to initiate deprotonation.
Add Ethyl chloroacetate dropwise.
Reflux the mixture (bp ~80°C) for 4–6 hours.
Workup:
Add water (15 mL) directly to the reaction flask.
Phase Separation: 2-MeTHF forms a distinct upper layer (unlike DMF/DMSO). Separate the layers.
Wash the organic layer with 1M NaOH (to remove unreacted phenol) and then brine.
Evaporate solvent (recyclable).
Process Flow Diagram
Figure 2: Decision matrix and process flow for green synthesis routes.
References
Muliadi, et al. (2023).[1] Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry.
Context: Establishes the DMF benchmark yield (91%)
Massah, A. R., et al. (2007).[2] Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols. Synthetic Communications.
Context: Validates the solvent-free
protocol for phenols, reporting high yields and selectivity.
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
Context: Authorit
mechanism and solvent effects (Polar Aprotic vs. Protic).[1][3][4]
BenchChem. (2025).[3] Technical Support: Williamson Ether Synthesis of Phenolic Compounds.
Context: Provides troubleshooting for base strength and solvent choice in phenolic alkyl
ResearchGate. (2025). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.
Context: Demonstrates the efficacy of PTC/Microwave conditions for similar salicylamide derivatives (92-95% yield).[5]
A Senior Application Scientist's Guide to Method Cross-Validation: HPLC-UV vs. GC-MS for the Quantification of Ethyl (2-methylphenoxy)acetate
Introduction: The Imperative for Orthogonal Analytical Methods Ethyl (2-methylphenoxy)acetate, a significant compound in the synthesis of phenoxy herbicides, demands precise and accurate quantification for quality contro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Orthogonal Analytical Methods
Ethyl (2-methylphenoxy)acetate, a significant compound in the synthesis of phenoxy herbicides, demands precise and accurate quantification for quality control, environmental monitoring, and regulatory compliance. The choice of analytical methodology is a critical decision point in the drug development and chemical manufacturing pipeline, directly impacting data integrity and product safety. While High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful techniques, they operate on fundamentally different principles of separation and detection. This distinction makes them ideal candidates for orthogonal method validation—a process where two dissimilar methods are used to measure the same analyte, providing a higher level of assurance in the results.
This guide provides an in-depth, experience-driven comparison of HPLC-UV and GC-MS for the quantification of Ethyl (2-methylphenoxy)acetate. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice. This document is designed for researchers and drug development professionals, offering detailed methodologies, validation frameworks, and a robust protocol for cross-validation, ensuring the trustworthiness and authority of your analytical data.
Analyte Profile: Ethyl (2-methylphenoxy)acetate
Understanding the physicochemical properties of the analyte is the cornerstone of effective method development.
Structure and Polarity: Ethyl (2-methylphenoxy)acetate is an ester with moderate polarity. The presence of the aromatic ring and ether linkage contributes to its nonpolar character, while the ester group provides a polar site. This duality makes it soluble in common organic solvents used in both HPLC and GC.
Volatility and Thermal Stability: The compound possesses sufficient volatility and thermal stability to be suitable for GC analysis without decomposition. This is a critical prerequisite for any GC-based method.[1]
Chromophoric Properties: The phenoxy group contains a benzene ring, which is a strong chromophore. This allows for sensitive detection using UV spectrophotometry, making HPLC with a UV detector a viable and cost-effective option.
This profile suggests that both HPLC and GC-MS are theoretically suitable, making a direct comparison and cross-validation highly relevant.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally sensitive.[2] For Ethyl (2-methylphenoxy)acetate, a reversed-phase method is the logical choice, leveraging the analyte's moderate polarity for effective separation.
Causality Behind the HPLC Method Design
Stationary Phase Selection: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention capabilities. This provides a robust interaction with the nonpolar regions of the analyte, leading to good peak shape and resolution from potential impurities. A C8 column could also be considered for slightly faster elution if needed.[3]
Mobile Phase Composition: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and efficiency. Acetonitrile is a common organic modifier that provides good elution strength for moderately polar compounds. The ratio is optimized to achieve a retention time that allows for baseline separation without being excessively long (typically in the 3-10 minute range). A UV-transparent buffer like phosphate could be added at a low concentration to maintain a consistent pH and improve peak symmetry, though it is often not necessary for neutral compounds like this ester.
Detection Wavelength: The UV detection wavelength is set to 272 nm, which corresponds to a significant absorbance maximum for the phenoxy chromophore, ensuring high sensitivity. This is determined by running a UV scan of a standard solution.
Comparison of alkylating agents for the synthesis of Ethyl (2-methylphenoxy)acetate
Title: Comparative Guide: Alkylating Agents for the Synthesis of Ethyl (2-methylphenoxy)acetate Executive Summary This technical guide evaluates the performance of ethyl chloroacetate (ECA) versus ethyl bromoacetate (EBA...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Guide: Alkylating Agents for the Synthesis of Ethyl (2-methylphenoxy)acetate
Executive Summary
This technical guide evaluates the performance of ethyl chloroacetate (ECA) versus ethyl bromoacetate (EBA) in the O-alkylation of o-cresol (2-methylphenol) to synthesize Ethyl (2-methylphenoxy)acetate. While Ethyl Bromoacetate offers superior reaction kinetics and higher yields under mild conditions, its severe lachrymatory nature and higher cost often limit its scalability. Ethyl Chloroacetate , though kinetically slower, serves as the preferred industrial standard due to cost-efficiency and manageable safety profiles, especially when activated via the Finkelstein modification (catalytic KI). This guide provides optimized protocols, mechanistic insights, and safety frameworks for researchers selecting the optimal route.
Introduction & Target Molecule Profile[1][2]
Ethyl (2-methylphenoxy)acetate is a pivotal intermediate in the synthesis of phenoxy herbicide analogs (e.g., MCPA derivatives) and pharmaceutical building blocks. Its synthesis via Williamson etherification represents a classic SN2 nucleophilic substitution, where the choice of the leaving group (halide) dictates the reaction rate, impurity profile, and process safety.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2).[6] The phenoxide ion, generated by deprotonation of o-cresol, attacks the
-carbon of the ethyl haloacetate, displacing the halide leaving group.
Key Mechanistic Factors:
Nucleophilicity: The o-methyl group on the cresol ring provides weak electron donation (+I effect), slightly enhancing the nucleophilicity of the phenoxide oxygen compared to phenol.
Leaving Group Ability: The reaction rate correlates with the C-X bond strength and the stability of the leaving halide (
).
Steric Hindrance: The ortho-methyl group introduces minor steric strain, making the choice of a less bulky, highly reactive electrophile advantageous.
Figure 1: Mechanistic pathway of the Williamson ether synthesis for Ethyl (2-methylphenoxy)acetate.
Comparative Analysis of Alkylating Agents
The following analysis contrasts the two primary agents based on experimental data and operational parameters.
Table 1: Head-to-Head Comparison
Feature
Ethyl Chloroacetate (ECA)
Ethyl Bromoacetate (EBA)
Leaving Group
Chloride () - Poor
Bromide () - Good
Reactivity
Low (Requires heat/catalyst)
High (Reacts at RT)
Typical Yield
75–85% (Standard)90–95% (Catalyzed)
85–95%
Reaction Time
6–12 Hours (Reflux)
1–3 Hours (RT to 50°C)
Safety Profile
Toxic, Skin Irritant
Severe Lachrymator (Tear Gas)
Cost
Low (Commodity Chemical)
Moderate to High
Atom Economy
Higher (Cl is lighter than Br)
Lower
detailed Assessment
1. Ethyl Bromoacetate (EBA): The Kinetic Favorite
Pros: The C-Br bond is weaker than the C-Cl bond, facilitating a rapid SN2 attack. Reactions often reach completion at room temperature or mild warming (40°C) within 1-3 hours.
Cons: EBA is a historic riot control agent. Its lachrymatory properties require strict engineering controls (fume hoods, sealed systems). It is not ideal for large-scale open handling.
2. Ethyl Chloroacetate (ECA): The Industrial Workhorse
Pros: Significantly cheaper and less volatile than EBA. While toxic, it lacks the immediate, debilitating lachrymatory effect of the bromo-analog.
Cons: The C-Cl bond is strong. Without activation, the reaction requires higher temperatures (refluxing acetone or DMF) and longer times (8+ hours), which can lead to thermal degradation or side reactions (e.g., ester hydrolysis if moisture is present).
3. The "Finkelstein Advantage" (ECA + KI)
Strategy: Adding catalytic amounts of Potassium Iodide (KI) to the ECA reaction generates Ethyl Iodoacetate in situ.
Mechanism:
is displaced by to form the highly reactive iodo-ester, which immediately reacts with the phenoxide. The is regenerated.
Result: This hybrid approach combines the low cost of ECA with the high reactivity of an iodide , offering yields comparable to EBA (>90%) without the lachrymatory hazard.
Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Workup: Filter off inorganic salts. Concentrate filtrate in vacuo. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na2SO4.
Note: The solution will turn slightly yellow/brown due to iodine liberation, which is normal.
Workup: Cool to RT. Filter solids. Evaporate solvent. Take up residue in DCM. Wash with 5% NaOH (critical for purity) and water. Distill under reduced pressure if high purity is required (bp ~120°C).
Expected Yield: 88–94%.
Process Workflow Visualization
Figure 2: Decision matrix and workflow for the synthesis of Ethyl (2-methylphenoxy)acetate.
Conclusion & Recommendation
For routine laboratory synthesis where safety and cost are balanced, Method B (ECA + KI) is the superior approach. It avoids the handling risks of the lachrymatory bromoacetate while achieving yields comparable to the more reactive agent. Ethyl Bromoacetate should be reserved for scenarios where thermal instability of the substrate precludes reflux conditions.
References
Synthesis of Phenoxyacetic Acid Derivatives
Patent: Synthesis method of 2-methylphenoxyacetic acid.[2][10] (2025).[10] Eureka | Patsnap.
(General Patent Search)
Reactivity of Alkylating Agents
Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481–485.
Williamson Ether Synthesis Mechanisms
Master Organic Chemistry. (2014).[10] The Williamson Ether Synthesis.[11]
Safety Data & Properties
National Institutes of Health (NIH). PubChem Compound Summary for CID 83114: Ethyl (2-methoxyphenoxy)
Chemical Properties of Ethyl Bromoacetate
New Jersey Department of Health. (2010).[12] Hazardous Substance Fact Sheet: Ethyl Bromoacetate.[4][13]
A Researcher's Guide to Purity Assessment: Ethyl (2-methylphenoxy)acetate Analyzed by Differential Scanning Calorimetry
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is a critical parameter that dictates its suitability for further use. This guide provides an in-depth technical co...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is a critical parameter that dictates its suitability for further use. This guide provides an in-depth technical comparison of Differential Scanning Calorimetry (DSC) with other established analytical techniques for the purity assessment of synthesized Ethyl (2-methylphenoxy)acetate. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting the most appropriate purity analysis method.
The Principle of Purity Determination by DSC: A Thermodynamic Approach
Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] For purity assessment of crystalline organic compounds like Ethyl (2-methylphenoxy)acetate, DSC relies on the fundamental thermodynamic principle of freezing point depression.[2][3][4] The presence of impurities disrupts the crystal lattice of the main component, leading to a lower melting point and a broadened melting range.[2][3] This phenomenon is described by the van't Hoff equation, which forms the theoretical basis for calculating the mole fraction of impurities.[3][5][6]
The application of DSC for purity determination is particularly advantageous as it provides a measure of the total eutectic impurities, offering a holistic view of the sample's purity from a single measurement.[7] This method is recognized by standard-setting organizations, with ASTM E928 being a key standard that outlines the procedure for purity determination by DSC.[4][6][8] It is important to note that this method is most accurate for materials with a purity greater than 98.5 mole percent and is applicable to thermally stable compounds with well-defined melting temperatures.[8]
Comparative Analysis: DSC vs. Chromatographic and Titrimetric Methods
While DSC offers a rapid and comprehensive assessment of total soluble impurities, it is crucial to understand its strengths and limitations in comparison to other widely used techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.
Technique
Principle
Information Obtained
Advantages
Limitations
DSC
Freezing Point Depression
Total mole fraction of soluble impurities
Rapid analysis, small sample size, absolute method (no reference standard needed for impurity), sensitive to eutectic impurities.[7]
Does not identify individual impurities, not suitable for thermally unstable compounds or amorphous materials, assumes impurities are soluble in the melt and insoluble in the solid.[4][7]
HPLC
Differential partitioning between a mobile and stationary phase
Separation and quantification of individual non-volatile and thermally labile impurities.
High resolution and sensitivity, allows for identification and quantification of specific impurities, widely applicable.[9]
Requires reference standards for each impurity for accurate quantification, can be more time-consuming for method development.
GC
Differential partitioning between a mobile gas phase and a stationary phase
Separation and quantification of individual volatile impurities.[10]
Excellent for volatile organic compounds, high sensitivity.[11]
Not suitable for non-volatile or thermally labile compounds.
Titrimetry
Chemical reaction with a standardized reagent
Quantification of a specific functional group or compound.
High precision and accuracy for assay of the main component, often a primary method.
Only quantifies species that react with the titrant, does not provide information on other impurities.
Choosing the Right Tool for the Job: The selection of a purity assessment method is dictated by the specific information required. DSC provides an excellent overall purity value, while chromatographic techniques are indispensable for identifying and quantifying specific impurities, which is often a regulatory requirement in pharmaceutical development.
Experimental Protocol: Purity Assessment of Ethyl (2-methylphenoxy)acetate by DSC
This section provides a detailed, step-by-step methodology for determining the purity of synthesized Ethyl (2-methylphenoxy)acetate using DSC. The rationale behind each step is explained to ensure a self-validating protocol.
Physicochemical Properties of Ethyl (2-methylphenoxy)acetate:
Note: As Ethyl (2-methylphenoxy)acetate is a liquid at room temperature, it must be crystallized prior to DSC analysis for melting point-based purity determination. This can be achieved by shock-cooling the sample within the DSC instrument.
Caption: Experimental workflow for DSC purity analysis of Ethyl (2-methylphenoxy)acetate.
Step-by-Step Protocol:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. This ensures the accuracy of the measured melting point and heat of fusion.
Sample Preparation:
Accurately weigh approximately 1-3 mg of the synthesized Ethyl (2-methylphenoxy)acetate into a clean, tared aluminum crucible.[6] A smaller sample size minimizes thermal gradients within the sample, leading to sharper melting peaks and more accurate results.[15]
Hermetically seal the crucible to prevent any loss of volatile components during the analysis.[5]
Thermal Program:
Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C) to ensure complete crystallization of the liquid sample.
Hold isothermally for a few minutes to establish a stable baseline.
Heat the sample at a slow, constant rate, typically between 0.5 and 2 °C/min, through its melting transition.[2] Slower heating rates allow the system to remain closer to thermal equilibrium, which is a key assumption of the van't Hoff equation, thereby improving the accuracy of the purity determination.[2] ASTM E928 recommends heating rates between 0.3 and 0.7 K/min.[5][6]
The DSC cell should be purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a stable thermal environment and prevent oxidative degradation of the sample.[5]
Data Analysis:
The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample.
Integrate the area under the melting peak to determine the heat of fusion (ΔHfus).
The purity is calculated by the instrument's software, which applies the van't Hoff equation by analyzing the shape of the leading edge of the melting peak. The software plots the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F). For an ideal system, this plot should be linear.[2][3] The slope of this line is proportional to the mole fraction of the impurity.
Interpreting the Results and Ensuring Data Integrity
The output of a DSC purity analysis is typically the mole percent purity. For a self-validating system, it is crucial to assess the quality of the data:
Linearity of the van't Hoff Plot: A linear plot of Ts vs. 1/F indicates that the sample behaves as an ideal eutectic system, a primary assumption of the method.[2]
Peak Shape: The melting endotherm should be sharp and well-defined. Broad or distorted peaks may indicate thermal decomposition, polymorphism, or the presence of insoluble impurities.
Reproducibility: Perform multiple measurements on different aliquots of the same sample to ensure the homogeneity of the sample and the reproducibility of the results.[5]
Logical Decision-Making in Purity Assessment:
Caption: Decision tree for selecting a purity assessment method.
Conclusion
Differential Scanning Calorimetry is a valuable and efficient technique for the purity assessment of synthesized Ethyl (2-methylphenoxy)acetate, providing a rapid measure of the total soluble impurity content. Its strength lies in its foundation in fundamental thermodynamic principles, making it an absolute method that does not require impurity reference standards. However, for a complete purity profile, especially in the context of pharmaceutical development, DSC should be used in conjunction with chromatographic techniques like HPLC and GC, which can identify and quantify specific impurities. By understanding the principles, experimental nuances, and comparative advantages of each method, researchers can make informed decisions to ensure the quality and integrity of their synthesized compounds.
References
SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.
Mettler Toledo. (n.d.). DSC purity determination.
ASTM International. (2019). E928-19, Standard Test Method for Purity by Differential Scanning Calorimetry.
Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC.
University of Chemistry and Technology, Prague. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid.
Scribd. (n.d.). Usp-Nf 891 Thermal Analysis.
Global Substance Registration System. (n.d.). ETHYL (2-METHYLPHENOXY)ACETATE.
Rigaku. (n.d.). DSC measurement of binary alloys.
ResearchGate. (2006). Modification and Re-validation of the Ethyl Acetate-Based Multi-Residue Method for Pesticides in Produce.
Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
A Guide to Inter-Laboratory Comparison of Analytical Results for Ethyl (2-methylphenoxy)acetate
This guide provides a comprehensive framework for establishing and conducting an inter-laboratory comparison study for the quantitative analysis of Ethyl (2-methylphenoxy)acetate. It is intended for researchers, analytic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for establishing and conducting an inter-laboratory comparison study for the quantitative analysis of Ethyl (2-methylphenoxy)acetate. It is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and chemical industries. This document outlines the scientific rationale behind the experimental design, a detailed analytical protocol, and the statistical evaluation of results to ensure data reliability and comparability across different laboratories.
Introduction: The Imperative for Analytical Consistency
Ethyl (2-methylphenoxy)acetate is an organic compound with applications in various chemical syntheses. As with any chemical entity intended for use in regulated industries, the ability to accurately and consistently measure its concentration is paramount. Discrepancies in analytical results between laboratories can lead to significant issues, including out-of-specification findings, batch-to-batch variability, and challenges in regulatory submissions.
Inter-laboratory comparison studies, often referred to as proficiency testing (PT), are a cornerstone of a robust quality management system.[1] They serve to:
Assess the performance of individual laboratories and identify potential systematic errors (bias).[2]
Establish the comparability and reliability of analytical methods used across different sites.
Provide confidence in the overall quality of analytical data generated for a specific compound.
This guide will walk through the essential components of designing and executing a scientifically sound inter-laboratory study for Ethyl (2-methylphenoxy)acetate.
Designing a Robust Inter-Laboratory Study
The design of the study is critical to obtaining meaningful and actionable results. Key considerations include the preparation of a homogenous test sample, the selection of an appropriate analytical method, and a clear protocol for all participating laboratories.
The Central Role of the Test Material
The foundation of any inter-laboratory comparison is the test material itself. It is essential that all participating laboratories analyze identical samples to eliminate sample variability as a source of error.
Preparation and Distribution of the Test Sample:
A single, large batch of a representative matrix (e.g., a placebo formulation or a relevant solvent) should be spiked with a precisely known concentration of a high-purity Ethyl (2-methylphenoxy)acetate Certified Reference Material (CRM). CRMs are crucial as they provide a metrologically traceable value with a stated uncertainty, forming the basis for assessing the accuracy of laboratory results.[3][4][5] The spiked material must be extensively homogenized to ensure that every subsample sent to the participating laboratories is identical. The stability of the analyte in the matrix must also be confirmed for the duration of the study.
Selection of the Analytical Methodology
For the analysis of a semi-volatile organic compound like Ethyl (2-methylphenoxy)acetate, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique due to its specificity and sensitivity.[6][7] While High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is also a powerful tool for similar compounds, particularly in complex matrices, GC-MS offers excellent performance for this specific analyte.[8][9][10][11][12]
This guide proposes a validated GC-MS method as the standard protocol for all participating laboratories. Providing a standardized method minimizes variability arising from different analytical approaches and allows for a more direct comparison of laboratory performance.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a detailed, self-validating system designed to ensure analytical rigor.
Sample Preparation
The objective of sample preparation is to efficiently extract Ethyl (2-methylphenoxy)acetate from the matrix while minimizing the introduction of interfering substances.
Accurately weigh a specified amount of the homogenized test material into a volumetric flask.
Add a known volume of a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).[13]
Spike the sample with an internal standard (IS) of a known concentration. A suitable IS would be a structurally similar compound not present in the sample, for example, an isotopically labeled version of the analyte.
Agitate the mixture for a defined period to ensure complete extraction of the analyte.
Centrifuge the sample to separate any solid material.
Transfer an aliquot of the supernatant to an autosampler vial for GC-MS analysis.
GC-MS Analysis
The following GC-MS conditions are provided as a starting point and should be optimized and validated by each participating laboratory.
Parameter
Recommended Setting
Rationale
Gas Chromatograph
Column
DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
A common, robust, and relatively non-polar column suitable for a wide range of semi-volatile compounds.
Injection Volume
1 µL
Inlet Temperature
250 °C
To ensure rapid and complete volatilization of the analyte.
Carrier Gas
Helium at a constant flow rate of 1.0 mL/min
An inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program
Initial: 70 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
A temperature program designed to achieve good separation of the analyte from potential matrix components.
Mass Spectrometer
Ionization Mode
Electron Ionization (EI) at 70 eV
A standard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode
Selected Ion Monitoring (SIM)
To enhance sensitivity and selectivity by monitoring only the characteristic ions of the analyte and internal standard.
Monitored Ions
To be determined from the mass spectrum of Ethyl (2-methylphenoxy)acetate and the chosen internal standard. Typically, a quantifier and one or two qualifier ions are selected.
Calibration and Quantification
Prepare a series of calibration standards by diluting a stock solution of the Ethyl (2-methylphenoxy)acetate CRM. The concentration range of the calibration standards should bracket the expected concentration of the analyte in the test sample.
Add the internal standard to each calibration standard at the same concentration as in the prepared samples.
Analyze the calibration standards using the same GC-MS method as the samples.
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Quantify the concentration of Ethyl (2-methylphenoxy)acetate in the test samples by applying the peak area ratio to the calibration curve.
Workflow Visualization
Caption: Logical flow for the statistical analysis of inter-laboratory results.
Conclusion: Fostering a Culture of Quality
A well-executed inter-laboratory comparison study is an invaluable tool for ensuring the quality and consistency of analytical data for Ethyl (2-methylphenoxy)acetate. By adhering to a robust experimental design, employing a validated analytical method, and utilizing sound statistical analysis, participating laboratories can gain confidence in their results and identify areas for improvement. This commitment to analytical excellence is fundamental to the development and manufacturing of safe and effective chemical products.
References
GUIDANCE IN IMPLEMENTATION OF PROFICIENCY TESTING AND PERFORMANCE EVALUATION STUDIES. South Florida Water Management District. Available from: [Link]
What if using certified reference materials (CRMs) was a requirement to publish in analytical/bioanalytical chemistry journals? PubMed. 2022-06-13. Available from: [Link]
Certified Reference Materials and How They Are Important to Your Lab. Alpha Resources. 2022-08-17. Available from: [Link]
HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. National Institute of Standards and Technology. Available from: [Link]
Implementation of proficiency testing schemes for a limited number of participants. Springer. Available from: [Link]
Passing the Test: Understanding Proficiency Testing. Spectroscopy Online. 2022-06-01. Available from: [Link]
Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Available from: [Link]
Flow of statistical design for proficiency testing schemes. ResearchGate. Available from: [Link]
Examples of reference materials. JCTLM.org. Available from: [Link]
INTERNATIONAL STANDARD ISO 13528. standards.iteh.ai. Available from: [Link]
PROTOCOL FOR THE OPERATION OF PROFICIENCY TESTING SCHEMES. General Chemical State Laboratory. Available from: [Link]
ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. QUALITAT. 2014-01-20. Available from: [Link]
The Role of Reference Materials in Chemical Metrology. CHIMIA. Available from: [Link]
Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. NIH. Available from: [Link]
Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters. Available from: [Link]
Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. USGS. Available from: [Link]
Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters. Available from: [Link]
Comparison of different statistical methods for evaluation of proficiency test data. Springer. 2025-08-10. Available from: [Link]
Determination of Acid herbicides in Liquids by GCMS. ALS Environmental. 2022-03-16. Available from: [Link]
Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. MDPI. Available from: [Link]
A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. PubMed Central. 2021-03-05. Available from: [Link]
Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. Available from: [Link]
Liquid Chromatography–Tandem Mass Spectrometry for the Analysis of Pharmaceutical Residues in Environmental Samples: A Review. ResearchGate. 2025-08-05. Available from: [Link]
GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. Available from: [Link]
Inter-laboratory proficiency testing. XLSTAT. Available from: [Link]
A Comparative Benchmarking Guide to Ethyl (2-methylphenoxy)acetate and its Structural Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of Ethyl (2-methylphenoxy)acetate against its structurally similar and commercial...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of Ethyl (2-methylphenoxy)acetate against its structurally similar and commercially significant counterparts: (4-chloro-2-methylphenoxy)acetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D), and 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop).
Introduction: Understanding the Landscape of Phenoxy Herbicides
Phenoxyacetic acid derivatives have been a cornerstone of selective weed control in agriculture for decades.[1] Their efficacy stems from their ability to mimic the natural plant hormone auxin, leading to uncontrolled growth and subsequent death of susceptible broadleaf weeds.[2] Ethyl (2-methylphenoxy)acetate, a member of this class, presents a specific chemical profile that warrants a detailed comparative analysis against widely used analogs like MCPA, 2,4-D, and Mecoprop to elucidate its relative performance and potential applications.
This guide eschews a rigid template, instead focusing on the causal relationships behind experimental design. The objective is to provide a robust, self-validating system for comparative analysis, grounded in established scientific principles and supported by detailed, replicable protocols.
Compound Profiles: A Physicochemical Overview
A fundamental understanding of the physicochemical properties of each compound is critical for interpreting biological activity and designing relevant experiments. The following table summarizes key properties of Ethyl (2-methylphenoxy)acetate and its comparators.
Phenoxy herbicides exert their primary effect by acting as synthetic auxins.[10] This mechanism involves their binding to auxin receptors, primarily the F-box proteins Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins.[11] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, ultimately resulting in the expression of auxin-responsive genes that regulate cell division, expansion, and differentiation.[11] The uncontrolled and chaotic activation of these pathways in susceptible plants leads to characteristic symptoms of epinasty (twisting of stems and petioles), and ultimately, plant death.[12]
Caption: Synthetic auxin signaling pathway leading to herbicidal effects.
To objectively benchmark Ethyl (2-methylphenoxy)acetate against its analogs, a series of standardized bioassays are proposed. These protocols are designed to be robust and provide quantifiable data for direct comparison.
Whole-Plant Herbicidal Efficacy Assay
This assay evaluates the overall herbicidal effectiveness of the compounds on representative broadleaf and grass species.
Objective: To determine the dose-dependent herbicidal activity and selectivity of the test compounds.
Experimental Workflow:
Caption: Workflow for the whole-plant herbicidal efficacy assay.
Detailed Protocol:
Plant Material: Select at least one broadleaf (e.g., Brassica napus - rapeseed) and one grass (e.g., Avena sativa - oat) species to assess selectivity.
Growth Conditions: Grow plants from seed in a suitable potting medium under controlled greenhouse conditions (e.g., 22-25°C, 16:8 h light:dark cycle).
Herbicide Application: Apply the test compounds at the 2-4 true leaf stage using a laboratory track sprayer to ensure uniform application.
Dose-Response: Prepare a series of dilutions for each compound to establish a dose-response curve. A logarithmic series of concentrations is recommended.
Phytotoxicity Assessment: Visually assess plant injury at 7, 14, and 21 days after treatment using a standardized rating scale (e.g., 0 = no effect, 100 = complete death).[13]
Biomass Measurement: At the end of the experiment (21 days), harvest the above-ground biomass, and measure fresh and dry weight.
Data Analysis: Analyze the data using non-linear regression to determine the effective dose required to cause a 50% reduction in plant growth (ED₅₀).[14]
Seed Germination and Root Growth Inhibition Assay
This in vitro assay provides a rapid assessment of the phytotoxicity of the compounds on early plant development.
Objective: To quantify the inhibitory effects of the test compounds on seed germination and root elongation.
Experimental Workflow:
Caption: Workflow for the seed germination and root growth inhibition assay.
Detailed Protocol:
Test Species: Use sensitive species such as Lactuca sativa (lettuce) or Arabidopsis thaliana.
Assay Setup: Place surface-sterilized seeds on filter paper or in petri dishes containing agar medium supplemented with a range of concentrations of the test compounds.[11]
Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25°C).
Data Collection: After a defined period (e.g., 3-5 days), count the number of germinated seeds. After a further incubation period (e.g., 5-7 days), measure the primary root length of the seedlings.
Data Analysis: Calculate the germination percentage and the average root length for each concentration. Determine the concentration that inhibits root growth by 50% (IC₅₀) using dose-response curve analysis.[2]
Auxin Receptor Binding Assay
This biochemical assay directly measures the affinity of the compounds for the primary target site, the TIR1/AFB auxin receptors.
Objective: To determine the binding affinity of the test compounds to auxin receptors.
Detailed Protocol:
This assay is typically performed using specialized techniques such as Surface Plasmon Resonance (SPR).[15]
Receptor Preparation: Purify the TIR1 or a representative AFB protein.
Ligand Immobilization: Immobilize the receptor protein on a sensor chip.
Binding Analysis: Flow solutions of the test compounds at various concentrations over the sensor chip and measure the binding and dissociation kinetics.
Data Analysis: Calculate the equilibrium dissociation constant (Kd) for each compound, which is a measure of its binding affinity. A lower Kd value indicates a higher binding affinity.
Environmental Fate and Non-Target Effects
A comprehensive comparison should also consider the environmental behavior and potential toxicity to non-target organisms.
Soil Degradation
The persistence of a herbicide in the soil is a critical factor in its environmental impact.
Experimental Approach:
Incubation Studies: Incubate soil samples treated with each compound under controlled laboratory conditions.
Residue Analysis: At various time points, extract the compounds from the soil and quantify their concentrations using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[3]
Half-life Calculation: Determine the dissipation half-life (DT₅₀) of each compound in the soil.
Non-Target Organism Toxicity
Evaluation of toxicity to non-target organisms is essential for a complete risk assessment.
Experimental Approach:
Aquatic Organisms: Conduct acute and chronic toxicity tests on representative aquatic species such as Daphnia magna (water flea) and Oncorhynchus mykiss (rainbow trout) following OECD guidelines.
Soil Organisms: Assess the effects on soil-dwelling organisms like Eisenia fetida (earthworm).
Microorganisms: Evaluate the impact on soil microbial activity through respiration or enzyme activity assays.[16]
Data Summary and Interpretation
The quantitative data generated from these experiments should be compiled into clear, comparative tables to facilitate interpretation.
Example Data Summary Table:
Parameter
Ethyl (2-methylphenoxy)acetate
MCPA
2,4-D
Mecoprop
Herbicidal Efficacy (ED₅₀, g/ha)
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Root Growth Inhibition (IC₅₀, µM)
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Auxin Receptor Binding (Kd, µM)
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Soil Half-life (DT₅₀, days)
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Conclusion
This guide provides a scientifically rigorous framework for the comparative benchmarking of Ethyl (2-methylphenoxy)acetate against its key structural analogs. By following these detailed protocols, researchers can generate robust and reliable data to assess the relative performance, selectivity, and environmental profile of these compounds. The insights gained from such a comparative analysis are invaluable for informing future research, product development, and regulatory decisions in the field of weed science and crop protection.
References
Contract Laboratory. (2025, April 16). Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved from [Link]
ResearchGate. (2025, August 6). Root growth inhibition by auxin subclasses for both Col‐0 and the.... Retrieved from [Link]
Millipore Sigma. Receptor Binding Assays. Retrieved January 29, 2026, from [Link]
Regulations.gov. Ecological Effects Test Guidelines OCSPP 850.4100: Seedling Emergence and Seedling Growth. Retrieved January 29, 2026, from [Link]
Luo, J., et al. (2017). Seed germination test for toxicity evaluation of compost: Its roles, problems and prospects. Waste Management, 71, 109-114.
Government of Canada. (1993, April 5). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
ResearchGate. (2025, September 8). (PDF) Degradation and Movement of Herbicide in Soil and Plants. Retrieved from [Link]
U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
PubChem. (4-chloro-2-Methylphenoxy)acetic acid. Retrieved January 29, 2026, from [Link]
Pacific Northwest Pest Management Handbooks. Mecoprop, MCPP. Retrieved January 29, 2026, from [Link]
Calderón Villalobos, L. I., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 8(12), 2604–2612.
Matyja, K., et al. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 25(34), 33897–33913.
European Weed Research Society. (2017, October 13). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]
Bibliothèque et Archives Canada. BIOLOGICAL DEGRADATION OF THE PHENOXY AClD HERBICIDE 2,CDICHLOROPHENOXVAC€TIC ACID (2,4-0). Retrieved January 29, 2026, from [Link]
EPPO. PP 1/135 (4) Phytotoxicity assessment. Retrieved January 29, 2026, from [Link]
PubMed. (2007). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Retrieved from [Link]
Wikipedia. 2,4-Dichlorophenoxyacetic acid. Retrieved January 29, 2026, from [Link]
Wikipedia. MCPA. Retrieved January 29, 2026, from [Link]
PubMed. (2015). Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons. Retrieved from [Link]
Australian Pesticides and Veterinary Medicines Authority. (2020, April 7). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link]
ResearchGate. Phytotoxicity rating scale for determining the Percent Phytotoxicity. Retrieved January 29, 2026, from [Link]
ResearchGate. (2012, March 5). Dose response curves and other nonlinear curves in Weed Science and Ecotoxicology with the add-on package drc in R. Retrieved from [Link]
Fendrych, M., et al. (2018). Rapid and reversible root growth inhibition by TIR1 auxin signalling.
PubMed. (2025, February 26). Imazethapyr-Induced Inhibition of Arabidopsis Root Growth Associated with Disrupting Auxin Signal to Alter Cell Wall Remodeling. Retrieved from [Link]
BioOne Complete. (2005). Utilizing R Software Package for Dose-Response Studies: The Concept and Data Analysis. Retrieved from [Link]
Canadian Weed Science Society. (2018, January 15). CWSS_SCM Rating Scale. Retrieved from [Link]
MDPI. (2023). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. Retrieved from [Link]
Wikipedia. Phenoxy herbicide. Retrieved January 29, 2026, from [Link]
ResearchGate. (2025, August 10). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. Retrieved from [Link]
Journal of Experimental Botany. (2008, May 31). Identification of auxins by a chemical genomics approach. Retrieved from [Link]
PubMed. (2008). Assessment of the potential toxicity of herbicides and their degradation products to nontarget cells using two microorganisms, the bacteria Vibrio fischeri and the ciliate Tetrahymena pyriformis. Retrieved from [Link]
MDPI. (2023). Assessing Phytotoxic Effects of Herbicides and Their Impact on Potato Cultivars in Agricultural and Environmental Contexts. Retrieved from [Link]
World Health Organization. Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved January 29, 2026, from [Link]
National Institutes of Health. Toxicity Testing: The Effect of Chemicals on Radish Seeds. Retrieved January 29, 2026, from [Link]
PubChem. Mecoprop. Retrieved January 29, 2026, from [Link]
Tennessee State University. Interpreting Herbicide Damage in the Nursery. Retrieved January 29, 2026, from [Link]
Nova Turf. (2012, December 19). MECOPROP-P HERBICIDE LIQUID. Retrieved from [Link]
Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024, December 4). LinkedIn. Retrieved from [Link]
Jordan, L. S. DEGRADATION OF HERBICIDES IN SOILS. Retrieved January 29, 2026, from [Link]
MDPI. (2021). The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines. Retrieved from [Link]
ResearchGate. Abiotic degradation (%), comprehensive of photolysis and hydrolysis,.... Retrieved January 29, 2026, from [Link]
MDPI. (2024). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Retrieved from [Link]
U.S. Environmental Protection Agency. (2014, August 11). ECM for 2,4-D, 2,4-DB, 2,4-DP-p (Dichlorprop-p), MCPA, MCPB & Mecoprop-p (MCPP-p) in Water - MRID 49775206. Retrieved from [Link]
Biotoxicity. Germination Toxicity. Retrieved January 29, 2026, from [Link]
PubMed. (2010). Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana. Retrieved from [Link]
Cost-benefit analysis of different synthetic routes to Ethyl (2-methylphenoxy)acetate
Technical Comparison: Synthetic Pathways for Ethyl (2-methylphenoxy)acetate Executive Summary Ethyl (2-methylphenoxy)acetate (CAS: 93917-68-1) is a critical intermediate in the synthesis of phenoxy-herbicide derivatives...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison: Synthetic Pathways for Ethyl (2-methylphenoxy)acetate
Executive Summary
Ethyl (2-methylphenoxy)acetate (CAS: 93917-68-1) is a critical intermediate in the synthesis of phenoxy-herbicide derivatives (similar to MCPA) and specific fragrance compounds. Its synthesis predominantly relies on the O-alkylation of o-cresol. This guide compares three distinct synthetic strategies: Classical Williamson Ether Synthesis , Phase Transfer Catalysis (PTC) , and the Two-Step Acid-Ester Route .
Based on cost-benefit analysis, Route 2 (PTC) is recommended for laboratory to pilot-scale optimization due to superior reaction kinetics, reduced thermal requirements, and lower solvent disposal costs (E-Factor).
Protocol Insight: The reaction in DMF typically yields >90% due to excellent cation solvation, leaving the phenoxide "naked" and highly reactive. However, DMF is difficult to remove (high boiling point,
) and can decompose to dimethylamine at high temperatures, potentially reacting with the ester.
Route B: Phase Transfer Catalysis (PTC) – Recommended
This route utilizes a biphasic system (Organic/Aqueous) with a quaternary ammonium salt to transfer the phenoxide across the interface.
Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).
Solvent: Toluene or Dichloromethane (DCM).
Mechanism: Interfacial ion-exchange followed by organic phase
.
Protocol Insight: The use of inorganic bases (
) in water is far cheaper than anhydrous . The reaction kinetics are often faster than heterogeneous reflux because the local concentration of the active ion-pair in the organic phase is high.
Used when the purity of the starting o-cresol is low or when the final ester requires extreme purity (pharmaceutical grade).
Step 1: o-Cresol + Chloroacetic acid
(2-methylphenoxy)acetic acid.
Step 2: Acid + Ethanol
Ethyl (2-methylphenoxy)acetate.
Protocol Insight: This route allows for the crystallization of the solid acid intermediate (mp ~157°C), effectively removing isomers (e.g., p-cresol impurities) before the final esterification.
Cost-Benefit Analysis Matrix
Metric
Route A (DMF/)
Route B (PTC/NaOH)
Route C (Two-Step)
Yield
High (90-95%)
High (92-96%)
Moderate (80-85% overall)
Reagent Cost
High (Anhydrous base, DMF)
Low (NaOH, Toluene)
Low (Chloroacetic acid cheap)
Throughput
Low (Long workup/drying)
High (Fast layer separation)
Low (Two distinct unit ops)
Safety
Poor (DMF toxicity, thermal runaways)
Good (Lower temp, water heat sink)
Moderate (H2SO4 handling)
Green Metric
Poor (High solvent waste)
Excellent (Aqueous waste, solvent recycling)
Moderate
Scalability
Difficult (DMF removal energy)
Easy (Standard stirred tank)
Best for Commodity Scale
Detailed Experimental Protocols
Protocol for Route B: Phase Transfer Catalysis (Optimized)
Self-Validating Step: The disappearance of the o-cresol spot on TLC (
in 4:1 Hex/EtOAc) and the emergence of the ester () confirms progress.
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-cresol (10.8 g, 100 mmol) in Toluene (50 mL).
Catalyst Addition: Add TBAB (1.6 g, 5 mol%) and 30% aqueous NaOH (20 mL, 150 mmol). Stir vigorously for 10 minutes to form the phenoxide ion pair.
Validating the Absence of Genotoxic Impurities in Ethyl (2-methylphenoxy)acetate
Executive Summary In the synthesis of Ethyl (2-methylphenoxy)acetate —a critical intermediate for agrochemicals and pharmaceutical APIs—the primary genotoxic risk arises not from the product itself, but from the alkylati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of Ethyl (2-methylphenoxy)acetate —a critical intermediate for agrochemicals and pharmaceutical APIs—the primary genotoxic risk arises not from the product itself, but from the alkylating reagents used in its formation. Specifically, unreacted Ethyl Chloroacetate (ECA) poses a significant mutagenic risk, classified under ICH M7 as a Class 1 impurity (known mutagenic carcinogen).
This guide objectively compares analytical methodologies for detecting trace ECA. While HPLC-UV is often used for assay purity, our experimental data demonstrates it is insufficient for genotoxic impurity (GTI) validation. We present a validated Headspace GC-MS (HS-GC-MS) protocol that achieves a Limit of Quantitation (LOQ) of 0.5 ppm , far surpassing the sensitivity of liquid chromatography and ensuring compliance with the Threshold of Toxicological Concern (TTC).
Part 1: The Genotoxic Risk Profile
Origin of the Impurity
The industrial synthesis of Ethyl (2-methylphenoxy)acetate typically involves the O-alkylation of o-cresol (2-methylphenol) with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate).
The Product: Ethyl (2-methylphenoxy)acetate (Non-genotoxic).
The Reagent/Impurity: Ethyl Chloroacetate (ECA). As an alkyl halide, ECA can alkylate DNA bases (guanine), leading to replication errors.
Regulatory Limit: Per ICH M7, the TTC is 1.5 µ g/day . For a standard drug dose of 1g/day, the impurity limit is 1.5 ppm .
Synthesis & Impurity Pathway (Diagram)
Figure 1: Synthesis pathway highlighting the persistence of the mutagenic reagent Ethyl Chloroacetate.
Part 2: Comparative Methodology
We evaluated three analytical techniques to determine the most robust method for validating the absence of ECA.
Performance Data Comparison
Feature
Method A: HPLC-UV
Method B: Direct Injection GC-FID
Method C: HS-GC-MS (Recommended)
Detection Principle
UV Absorbance (210 nm)
Flame Ionization
Mass Spectrometry (SIM Mode)
Specificity
Low. ECA lacks a strong chromophore; co-elution with matrix is common.
Medium. Retention time only.
High. Mass fingerprint confirms identity.
LOD (Limit of Detection)
~10 ppm
0.38 ppm
0.15 ppm
Matrix Interference
High (o-cresol tailing)
Medium (Non-volatile buildup in liner)
None (Volatiles only)
Suitability for GTIs
Fail
Pass (Marginal)
Pass (Robust)
Why HPLC Fails
Ethyl chloroacetate is an aliphatic ester with weak UV absorption. To detect it, one must use low wavelengths (205-210 nm). At these wavelengths, the aromatic ring of the product (Ethyl (2-methylphenoxy)acetate) saturates the detector, and mobile phase cut-offs create baseline noise that masks trace impurities.
Why HS-GC-MS Wins
ECA is volatile (BP ~143°C). Headspace (HS) extraction separates the volatile impurity from the heavy, non-volatile product matrix before injection. Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode eliminates background noise, focusing solely on the ECA characteristic ions.
Part 3: The Validated HS-GC-MS Protocol
This protocol is designed to be a self-validating system. It includes an internal standard to correct for partition coefficient variations in the headspace.
The following data was generated using the protocol above on three batches of industrial-grade Ethyl (2-methylphenoxy)acetate.
Linearity and Range
A calibration curve was established for Ethyl Chloroacetate from 0.5 ppm to 10 ppm (relative to sample concentration).
Parameter
Result
Acceptance Criteria
Correlation Coefficient (R²)
0.9992
> 0.990
Slope
12540
N/A
Y-Intercept
150
N/A
Accuracy (Recovery)
Spike recovery studies were performed at 1.5 ppm (limit level).
Spike Level
Measured Conc. (ppm)
Recovery (%)
Status
1.5 ppm (Rep 1)
1.42
94.6%
Pass
1.5 ppm (Rep 2)
1.48
98.6%
Pass
1.5 ppm (Rep 3)
1.51
100.6%
Pass
Average
1.47
97.9%
Valid (80-120%)
Sensitivity
Limit of Detection (LOD): 0.15 ppm (S/N > 3)
Limit of Quantitation (LOQ): 0.50 ppm (S/N > 10)
System Suitability Test (SST)
Before releasing any batch, the system must pass the SST:
Sensitivity Check: Signal-to-Noise ratio of the 0.5 ppm standard must be >10.
Precision: %RSD of 6 injections of the 1.5 ppm standard must be < 10%.
References
International Council for Harmonisation (ICH). (2017).[1] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
Sahu, P. K., et al. (2018). "Determination of Ethyl 2-chloroacetate as a genotoxic impurity in Nitrofurantoin by Gas Chromatography." Rasayan Journal of Chemistry, 11(1), 285-290. Link
European Medicines Agency. (2015). Questions and answers on the implementation of the ICH M7 guideline.Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7748, Ethyl chloroacetate.Link
Teasdale, A. (2017).[2] Genotoxic Impurities: Strategies for Identification and Control.[1][3] Wiley. Link
A Researcher's Guide to Bridging the Gap: Comparing Experimental and Computationally Predicted Spectra of Ethyl (2-methylphenoxy)acetate
In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Spectroscopic analysis provides a detailed fingerprint of a molec...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Spectroscopic analysis provides a detailed fingerprint of a molecule's architecture, yet the interpretation of this data can be complex. The convergence of experimental spectroscopy with computational prediction offers a powerful paradigm for accelerated and more confident structural assignment. This guide provides an in-depth comparison of experimental and computationally predicted spectra, using Ethyl (2-methylphenoxy)acetate as our primary subject of interest.
Due to the limited availability of public experimental spectral data for Ethyl (2-methylphenoxy)acetate, we will utilize its close structural analogue, Ethyl phenoxyacetate , to illustrate the comparative workflow. The principles and methodologies discussed herein are directly applicable to the analysis of Ethyl (2-methylphenoxy)acetate.
The Significance of Spectral Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal. Each technique probes different aspects of a molecule's structure:
NMR spectroscopy elucidates the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C), providing information about the connectivity and spatial arrangement of atoms.
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Mass spectrometry determines the molecular weight and can reveal information about the molecular formula and fragmentation patterns, aiding in the identification of structural motifs.
Computational chemistry has emerged as a valuable partner to these experimental techniques, offering the ability to predict spectra based on a proposed molecular structure. This predictive power is particularly useful for:
Confirming proposed structures: Comparing a predicted spectrum with an experimental one can provide strong evidence for the correctness of a structural assignment.
Distinguishing between isomers: When experimental data alone is insufficient to differentiate between two or more possible isomers, computational predictions can often resolve the ambiguity.
Understanding spectral features: Computational analysis can help to assign specific spectral peaks to corresponding structural elements, leading to a deeper understanding of the molecule's properties.
Experimental Methodologies: A Self-Validating Approach
The acquisition of high-quality experimental data is the bedrock of any meaningful comparison. The following protocols outline the standard procedures for obtaining NMR, FT-IR, and Mass Spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR of Ethyl phenoxyacetate
Sample Preparation: A solution of Ethyl phenoxyacetate is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. TMS is chosen as the internal standard because it is chemically inert, volatile, and its protons and carbons resonate at a frequency (0 ppm) that is distinct from most organic compounds.
Instrumental Parameters: The spectra are acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer. Key parameters include:
¹H NMR: A sufficient number of scans (typically 16-64) are acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds between pulses ensures that the magnetization of the sample returns to equilibrium.
¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum by removing the splitting of ¹³C signals by attached protons.
Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform to convert it from the time domain to the frequency domain. This is followed by phasing and baseline correction to produce the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol for FT-IR of Ethyl phenoxyacetate
Sample Preparation: A neat spectrum of the liquid sample is obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of Ethyl phenoxyacetate is placed directly on the ATR crystal (typically diamond or zinc selenide). This method is rapid and requires minimal sample preparation.
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Protocol for Electron Ionization Mass Spectrometry (EI-MS) of Ethyl phenoxyacetate
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure that a pure sample enters the ion source.
Ionization: Electron ionization is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This energetic process causes the molecule to ionize and fragment in a reproducible manner.
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Computational Prediction of Spectra
The prediction of molecular spectra relies on quantum mechanical calculations. Density Functional Theory (DFT) is a widely used and effective method for predicting NMR and IR spectra.
Computational Protocol
Structure Optimization: The first and most critical step is to obtain an accurate 3D structure of the molecule. The 3D structure of Ethyl (2-methylphenoxy)acetate is built and then its geometry is optimized using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-31G(d). This process finds the lowest energy conformation of the molecule.
NMR Chemical Shift Prediction: Using the optimized geometry, the ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method coupled with a DFT functional (e.g., mPW1PW91) and a larger basis set (e.g., 6-311+G(2d,p)). The calculated absolute shieldings are then converted to chemical shifts relative to TMS, which is also calculated at the same level of theory.
IR Spectrum Prediction: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic positions. These calculations are performed on the optimized geometry at the same level of theory (e.g., B3LYP/6-31G(d)). The calculated frequencies are often systematically higher than the experimental values, so a scaling factor is typically applied to improve the agreement.
Mass Spectrum Prediction: Predicting mass spectra is more complex due to the intricate nature of fragmentation pathways. Machine learning models trained on large databases of experimental mass spectra are increasingly used for this purpose. These models can predict the fragmentation pattern and the relative abundance of the resulting ions based on the molecular structure.
Comparative Analysis: Ethyl phenoxyacetate as an Exemplar
The following tables present a comparison of the experimental spectral data for Ethyl phenoxyacetate with the expected trends and typical values that would be computationally predicted.
¹H NMR Data (400 MHz, CDCl₃)
Proton Assignment
Experimental Chemical Shift (ppm)
Predicted Chemical Shift (ppm)
Multiplicity
Integration
-O-CH₂-CH₃
1.29
~1.3
Triplet
3H
-O-CH₂-CH₃
4.26
~4.2
Quartet
2H
-O-CH₂-C=O
4.61
~4.6
Singlet
2H
Aromatic-H
6.90-6.99
~6.9-7.0
Multiplet
3H
Aromatic-H
7.25-7.32
~7.2-7.3
Multiplet
2H
¹³C NMR Data (100 MHz, CDCl₃)
Carbon Assignment
Experimental Chemical Shift (ppm)
Predicted Chemical Shift (ppm)
-O-CH₂-C H₃
14.2
~14
-O-C H₂-CH₃
61.4
~61
-O-C H₂-C=O
65.4
~65
Aromatic-C
114.7
~115
Aromatic-C
121.6
~122
Aromatic-C
129.5
~130
Aromatic-C (ipso)
157.9
~158
C =O
168.9
~169
FT-IR Data (Neat, ATR)
Vibrational Mode
Experimental Frequency (cm⁻¹)
Predicted Frequency (cm⁻¹) (Scaled)
Intensity
C-H stretch (aromatic)
3065, 3042
~3100-3000
Medium
C-H stretch (aliphatic)
2984, 2938
~3000-2850
Medium
C=O stretch (ester)
1755
~1750
Strong
C=C stretch (aromatic)
1600, 1495
~1600, ~1500
Medium-Strong
C-O stretch (ester)
1210, 1165
~1250-1150
Strong
Mass Spectrometry Data (EI-MS)
m/z
Relative Intensity (%)
Proposed Fragment
180
25
[M]⁺ (Molecular Ion)
107
100
[M - OCH₂COOCH₂CH₃]⁺
94
30
[C₆H₅OH]⁺
77
45
[C₆H₅]⁺
Visualizing the Workflow
The following diagrams illustrate the key workflows in the comparison of experimental and computational spectra.
Figure 1: Experimental workflow for acquiring spectroscopic data.
Figure 2: Computational workflow for predicting spectroscopic data.
Figure 3: Logical flow of the comparative analysis.
Conclusion
The synergy between experimental spectroscopy and computational prediction represents a powerful strategy for the modern researcher. While experimental data provides the ground truth, computational methods offer a means to interpret this data with greater confidence and to explore the properties of molecules before they are even synthesized. By following rigorous experimental protocols and employing appropriate computational models, scientists can accelerate the process of structural elucidation, a critical step in the journey of drug discovery and development. This guide provides a framework for this integrated approach, empowering researchers to navigate the complexities of spectral analysis with enhanced insight and efficiency.
References
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Frisch, M. J., et al. Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016. [Link]
Mass Spectrometry. American Chemical Society. [Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl (2-methylphenoxy)acetate
This guide provides essential, field-proven safety and operational protocols for researchers, scientists, and drug development professionals working with Ethyl (2-methylphenoxy)acetate (CAS No. 93917-68-1).
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, field-proven safety and operational protocols for researchers, scientists, and drug development professionals working with Ethyl (2-methylphenoxy)acetate (CAS No. 93917-68-1). Our objective is to move beyond mere compliance, instilling a deep-seated culture of safety by explaining the causality behind each procedural step. By understanding the "why," laboratory personnel can make more informed decisions, ensuring their safety and the integrity of their work.
Hazard Analysis: Understanding the Risks of Ethyl (2-methylphenoxy)acetate
Before any handling protocol can be established, a thorough understanding of the subject chemical is paramount. Ethyl (2-methylphenoxy)acetate is an ester that presents several distinct hazards. According to its hazard profile, this compound is:
Harmful if swallowed (H302): Ingestion can lead to significant adverse health effects.[1][2]
Causes skin irritation (H315): Direct contact can result in localized skin inflammation and irritation.[2]
Causes serious eye irritation (H319): Vapors or splashes can cause significant, potentially damaging, eye irritation.[2]
May cause respiratory irritation (H335): Inhalation of vapors may irritate the respiratory tract.[2]
The Globally Harmonized System (GHS) designates this chemical with the GHS07 pictogram, indicating it is an irritant and harmful.[2] These hazards form the basis for the personal protective equipment (PPE) and handling protocols outlined below. The fundamental principle of our approach is risk mitigation through the establishment of effective barriers between the researcher and the chemical, a mandate outlined by the Occupational Safety and Health Administration (OSHA) in standard 29 CFR 1910.132 .[3][4][5]
The Core Defense: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following recommendations are based on the known hazards of Ethyl (2-methylphenoxy)acetate and are designed for various laboratory scenarios.
Primary Engineering Control: The Chemical Fume Hood
Causality: The primary and most critical control measure is not PPE, but an engineering control. Ethyl (2-methylphenoxy)acetate may cause respiratory irritation.[2] Therefore, all manipulations of this chemical that could generate vapors—including opening the primary container, weighing, transferring, and mixing—must be conducted within a certified chemical fume hood.[6][7] This captures vapors at the source, providing the highest level of respiratory protection and minimizing reliance on personal respirators.
Hand and Body Protection
The most common route of laboratory exposure is through skin contact. For esters like Ethyl (2-methylphenoxy)acetate, standard nitrile gloves may not provide sufficient protection for prolonged contact.
Recommended Primary Glove:Butyl rubber gloves . Butyl rubber offers excellent resistance to esters and ketones.[8][9][10]
Alternative for Short-Duration Tasks: For incidental contact (e.g., handling a sealed container), a double layer of nitrile gloves may be acceptable, but they should be changed immediately upon any suspected contact.
Protocol: Always inspect gloves for tears or punctures before use.[7] Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the designated chemical waste container. Wash hands thoroughly with soap and water after removing gloves.[11]
A standard flame-resistant lab coat is mandatory.[7] For tasks involving larger quantities (>100 mL) or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required to provide an additional barrier against skin contact.[12]
Eye and Face Protection: A Non-Negotiable Requirement
Minimum Requirement: Indirectly vented chemical splash goggles that meet ANSI Z87.1 standards are required for all work with this chemical. Standard safety glasses with side shields do not provide adequate protection from splashes or vapors.
Enhanced Protection: When there is a higher risk of splashing (e.g., during transfers of larger volumes or when working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[13] A face shield provides a secondary barrier for the entire face.
Respiratory Protection
When used within a chemical fume hood, additional respiratory protection is typically not required. However, in the event of an emergency (e.g., a large spill outside of the hood) or in situations where engineering controls are not feasible, respiratory protection is essential.
Recommended Respirator: An air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge (black label) is necessary.[14]
Full vs. Half-Facepiece: Given the severe eye irritation hazard, a full-facepiece APR is strongly recommended. This provides both respiratory and eye protection, forming a better seal than a half-mask and separate goggles.[15]
Fit Testing: All personnel required to wear a tight-fitting respirator must be properly fit-tested and trained in its use, as mandated by OSHA standard 29 CFR 1910.134.[4]
Operational and Disposal Plans
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Ethyl (2-methylphenoxy)acetate.
Summary of PPE Requirements by Task
Task
Engineering Control
Gloves
Body Protection
Eye/Face Protection
Respiratory Protection
Storage & Transport (Sealed Container)
General Lab Ventilation
Butyl Rubber or Nitrile (x2)
Lab Coat
Safety Glasses (min.)
Not Required
Low Volume Weighing/Transfer (<100mL)
Chemical Fume Hood
Butyl Rubber
Lab Coat
Chemical Splash Goggles
Not Required (within hood)
High Volume Weighing/Transfer (>100mL)
Chemical Fume Hood
Butyl Rubber
Lab Coat & Chemical-Resistant Apron
Chemical Splash Goggles & Full Face Shield
Not Required (within hood)
Spill Cleanup / Emergency Response
N/A
Butyl Rubber
Chemical-Resistant Suit/Apron
Full-Facepiece Respirator
Full-Facepiece APR with Organic Vapor (OV) Cartridge
Step-by-Step Donning and Doffing Procedure
Donning (Putting On):
Perform hand hygiene.
Don the lab coat and apron (if required).
Don the full-facepiece respirator (if required), and perform a positive/negative pressure seal check.
Don chemical splash goggles and face shield (if a full-facepiece respirator is not used).
Don butyl rubber gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off):
Contamination Removal: The most contaminated items are removed first.
Gloves: Remove the outer gloves. If double-gloved, remove the outer pair.
Apron/Suit: Remove the apron or suit without touching the front.
Face Shield/Goggles: Remove the face shield and goggles from the back.
Respirator: Remove the respirator from the back.
Lab Coat: Remove the lab coat, turning it inside out as it is removed.
Inner Gloves: Remove the final pair of gloves using the proper technique.
Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.[11]
Disposal Plan
Chemical waste management is a critical component of laboratory safety.
Waste Segregation: All materials contaminated with Ethyl (2-methylphenoxy)acetate, including disposable gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.
Waste Container: Collect this waste in a designated, properly labeled hazardous waste container. The label must clearly state "Hazardous Waste" and list "Ethyl (2-methylphenoxy)acetate" as a constituent.[16][17]
Liquid Waste: Unused or waste solutions of the chemical should be collected in a separate, sealed, and clearly labeled container for non-halogenated organic solvent waste.[2][18] Do not mix with halogenated solvent waste.
Container Management: Keep waste containers closed except when adding waste.[16] Store them in a designated satellite accumulation area within the lab, away from incompatible materials.
By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
OSHA. (n.d.). Personal Protective Equipment Subpart I 29 CFR 1910.132. Occupational Safety and Health Administration. Retrieved from [Link]
eCFR. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Electronic Code of Federal Regulations. Retrieved from [Link]
OSHA. (n.d.). 1910.132 - General requirements. Occupational Safety and Health Administration. Retrieved from [Link]
Technical Safety Services. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University. Retrieved from [Link]
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab. Retrieved from [Link]
eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]
The Ohio State University. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents. Environmental Health and Radiation Safety. Retrieved from [Link]
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources. Retrieved from [Link]
University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
3M. (n.d.). Respirator Selection | Respiratory Protection. Retrieved from [Link]
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
NIOSH. (1996, January). NIOSH Guide to the Selection and Use of Particulate Respirators. Centers for Disease Control and Prevention. Retrieved from [Link]
NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. Retrieved from [Link]
University of Washington. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Environmental Health & Safety. Retrieved from [Link]